3-Chloro-N-(1-phenylethyl)propanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIFWHHFOCEJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001188 | |
| Record name | 3-Chloro-N-(1-phenylethyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80364-90-5 | |
| Record name | Propanamide, 3-chloro-N-(1-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080364905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-N-(1-phenylethyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-N-(1-phenylethyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-Chloro-N-(1-phenylethyl)propanamide, a chiral amide with potential applications in organic synthesis and drug discovery. This document delves into its chemical structure, synthesis, physicochemical properties, and reactivity. It further explores its predicted spectroscopic characteristics and outlines essential safety and handling protocols. The guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel chemical entities and their potential therapeutic applications.
Introduction
3-Chloro-N-(1-phenylethyl)propanamide is a synthetic organic compound featuring a chiral center, an amide linkage, and a reactive chloro group. Its structure, combining a phenylethylamine moiety with a functionalized acyl chain, makes it an intriguing candidate for further investigation in medicinal chemistry and as a building block in asymmetric synthesis. The presence of the chlorine atom provides a handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the creation of a library of derivatives for biological screening. This guide aims to consolidate the known and predicted properties of this compound, providing a solid framework for future research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key known and predicted properties of 3-Chloro-N-(1-phenylethyl)propanamide.
| Property | Value | Source |
| CAS Number | 80364-90-5 | [1] |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| Boiling Point | 381.6 °C at 760 mmHg (Predicted) | |
| Density | 1.115 g/cm³ (Predicted) | |
| Appearance | Predicted to be a solid or liquid at room temperature. | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | General |
| LogP | 2.88 (Predicted) | [1] |
Synthesis of 3-Chloro-N-(1-phenylethyl)propanamide
The synthesis of 3-Chloro-N-(1-phenylethyl)propanamide is most practically achieved through the nucleophilic acyl substitution reaction between 3-chloropropionyl chloride and (R)-(+)-α-methylbenzylamine (also known as (R)-(+)-1-phenylethylamine) or its (S)-enantiomer. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Diagram 1: Synthesis of 3-Chloro-N-(1-phenylethyl)propanamide
Caption: General schematic for the synthesis of 3-Chloro-N-(1-phenylethyl)propanamide.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on standard amide synthesis methodologies. Optimization may be required to achieve the highest yield and purity.
Materials:
-
3-Chloropropionyl chloride
-
(R)-(+)-1-Phenylethylamine (or the S-enantiomer)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(+)-1-phenylethylamine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.1 eq) to the stirred solution.
-
In a separate flask, prepare a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM.
-
Add the 3-chloropropionyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Chemical Reactivity
The chemical reactivity of 3-Chloro-N-(1-phenylethyl)propanamide is primarily dictated by the electrophilic nature of the carbon atom bearing the chlorine and the nucleophilic and basic properties of the amide group.
Reactivity of the Chloro Group
The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for a variety of substitution reactions to introduce new functional groups.
Diagram 2: Nucleophilic Substitution at the 3-Position
Caption: General representation of nucleophilic substitution.
Common nucleophiles that can be employed include:
-
Azides: To introduce an azido group, which can be further reduced to an amine or used in click chemistry.
-
Amines: To form diamine structures.
-
Thiols: To create thioethers.
-
Cyanides: For the introduction of a nitrile group, which can be hydrolyzed to a carboxylic acid.
-
Hydroxide: To form the corresponding 3-hydroxy derivative.
Reactivity of the Amide Group
The amide bond is generally stable due to resonance delocalization. However, it can undergo hydrolysis under strong acidic or basic conditions to yield 3-chloropropanoic acid and 1-phenylethylamine. Reduction of the amide carbonyl group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding amine.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Amide (N-H) | 6.0 - 8.0 | Broad singlet |
| Methine (CH-Ph) | 5.1 - 5.3 | Quintet |
| Methylene (CH₂-Cl) | 3.7 - 3.9 | Triplet |
| Methylene (CH₂-CO) | 2.6 - 2.8 | Triplet |
| Methyl (CH₃) | 1.4 - 1.6 | Doublet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 169 - 172 |
| Aromatic (C₆H₅) | 125 - 145 |
| Methine (CH-Ph) | 48 - 52 |
| Methylene (CH₂-Cl) | 40 - 44 |
| Methylene (CH₂-CO) | 38 - 42 |
| Methyl (CH₃) | 20 - 24 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Strong |
| C-Cl Stretch | 600 - 800 | Medium |
Mass Spectrometry
In mass spectrometry, the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 211 (for ³⁵Cl) and 213 (for ³⁷Cl) in an approximate 3:1 ratio. Common fragmentation pathways would likely involve cleavage of the amide bond and loss of the chloroethyl group.
Potential Applications and Biological Activity
While specific biological data for 3-Chloro-N-(1-phenylethyl)propanamide is limited, the structural motifs present suggest several avenues for investigation.
-
Drug Discovery: The phenylethylamine scaffold is present in numerous biologically active compounds, including neurotransmitters and pharmaceuticals. The N-acyl modification and the presence of a reactive chloro group allow for the generation of a diverse library of compounds for high-throughput screening against various biological targets.
-
Asymmetric Synthesis: As a chiral molecule, it can be used as a starting material or an intermediate in the synthesis of other enantiomerically pure compounds.
-
Cytotoxicity Studies: N-phenylethyl-benzamide derivatives have shown moderate nonselective cytotoxic activity against some cancer cell lines[2]. This suggests that 3-Chloro-N-(1-phenylethyl)propanamide and its derivatives could be explored for their potential anticancer properties.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-Chloro-N-(1-phenylethyl)propanamide. Although a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling chlorinated organic amides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-N-(1-phenylethyl)propanamide is a chiral molecule with a combination of functional groups that make it a valuable subject for further research. Its synthesis is straightforward, and its reactivity allows for the creation of a wide range of derivatives. While specific biological data is currently lacking, its structural similarity to other bioactive compounds suggests potential for applications in drug discovery. This technical guide provides a solid foundation of its basic properties to aid researchers in their future investigations of this promising compound.
References
- In vitro cytotoxicity activity on several cancer cell lines of acridone alkaloids and N-phenylethyl-benzamide derivatives from Swinglea glutinosa (Bl.) Merr. (2007).
-
CAS Common Chemistry. (n.d.). 3-chloro-N-(1-phenylethyl)propanamide. Retrieved from [Link]
Sources
Technical Monograph: 3-Chloro-N-(1-phenylethyl)propanamide
Topic: 3-Chloro-N-(1-phenylethyl)propanamide Molecular Structure Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Structural Analysis, Synthetic Protocols, and Applications in Chiral -Lactam Scaffolding
Executive Summary
3-Chloro-N-(1-phenylethyl)propanamide (CAS: 80364-90-5) is a specialized chlorinated amide intermediate. While structurally simple, it serves as a critical electrophilic scaffold in the synthesis of nitrogen heterocycles, most notably azetidin-2-ones (
Molecular Architecture & Stereochemistry[1]
Structural Identity
The molecule consists of a 3-chloropropanoyl chain amidated with 1-phenylethylamine.[1] The presence of the chlorine atom at the
| Property | Data |
| IUPAC Name | 3-Chloro-N-(1-phenylethyl)propanamide |
| CAS Number | 80364-90-5 |
| Molecular Formula | |
| Molecular Weight | 211.69 g/mol |
| Chiral Center | C1 of the ethyl group (typically supplied as (R) or (S) enantiopure) |
| Key Functionality |
Stereochemical Implications
The 1-phenylethyl group is not merely a protecting group; it is a chiral directing group . In the context of cyclization to
-
Conformational Lock: The amide bond exhibits significant double-bond character (
resonance), restricting rotation. The trans (anti) conformation of the amide is energetically favored, placing the bulky 1-phenylethyl group away from the carbonyl oxygen.
Synthetic Methodology
Senior Scientist Note: The synthesis of this compound is a classic Schotten-Baumann acylation. However, the critical process parameter (CPP) here is temperature control . 3-chloropropionyl chloride is prone to HCl elimination to form acryloyl chloride (an impurity that leads to polymerization) if the reaction exotherm is not managed.
Optimized Protocol: Nucleophilic Acylation
Reagents: 1-Phenylethylamine (1.0 equiv), 3-Chloropropionyl chloride (1.1 equiv), Triethylamine (TEA, 1.2 equiv). Solvent: Anhydrous Dichloromethane (DCM).[2]
Step-by-Step Workflow
-
Preparation: Charge 1-phenylethylamine and TEA into a reactor with anhydrous DCM under
atmosphere. Cool the system to 0°C . -
Addition: Add 3-chloropropionyl chloride dropwise over 30–60 minutes.
-
Critical Control: Maintain internal temperature
to suppress elimination to acrylamides.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7) or HPLC.[2][3]
-
Quench & Workup: Quench with cold water. Wash the organic layer with 1N HCl (to remove unreacted amine), followed by sat.
and brine. -
Purification: Dry over
, filter, and concentrate. Recrystallization from EtOAc/Hexane is preferred over column chromatography to minimize hydrolysis.
Synthetic Pathway Diagram
Figure 1: Optimized synthetic workflow emphasizing temperature control to prevent acrylamide byproduct formation.
Reactivity Profile: The -Lactam Gateway
The primary utility of 3-chloro-N-(1-phenylethyl)propanamide lies in its ability to undergo base-mediated intramolecular cyclization to form 1-(1-phenylethyl)azetidin-2-one.
Mechanism: Intramolecular Alkylation
Upon treatment with a strong base (e.g., NaH, t-BuOK) or under phase-transfer catalysis (KOH/TBAB), the amide nitrogen is deprotonated. The resulting amidate anion performs a nucleophilic attack on the
-
4-Exo-Tet Cyclization: According to Baldwin's rules, this 4-exo-tet ring closure is favored.
-
Chiral Memory: If the starting amine is enantiopure (e.g., (S)-1-phenylethylamine), the chirality is preserved in the N-substituent of the resulting
-lactam, which can then be used to resolve other chiral centers generated at the C3 or C4 positions of the ring.
Cyclization Pathway Diagram
Figure 2: Mechanistic pathway for the conversion of the linear amide to the cyclic
Analytical Validation (Self-Validating Data)
To ensure the integrity of the synthesized material, compare experimental data against these standard values.
Predicted NMR Spectroscopy ( , 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.20 – 7.40 | Multiplet | 5H | Ar-H | Phenyl ring protons |
| 6.10 | Broad Singlet | 1H | N-H | Amide proton (exchangeable) |
| 5.15 | Quintet/Quartet | 1H | N-CH - | Benzylic methine (Chiral center) |
| 3.80 | Triplet ( | 2H | Deshielded by Chlorine | |
| 2.65 | Triplet ( | 2H | Alpha to carbonyl | |
| 1.50 | Doublet ( | 3H | Methyl group of chiral auxiliary |
Quality Control Criteria
-
Purity (HPLC): >98% (Area %).[2] Impurities such as acrylamide derivatives (from elimination) should be <0.5%.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Typically range 85–95°C (dependent on enantiomeric purity; racemates often have different melting points than pure enantiomers).
References
-
ChemicalBook. (n.d.). 3-Chloro-N-(1-phenylethyl)propanamide Properties and Suppliers. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-chloro-N-(2-phenylethyl)propanamide (Structural Analog Data). Retrieved from
-
National Institutes of Health (NIH). (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. PMC7600523. Retrieved from
-
EvitaChem. (n.d.). Synthesis of 3-chloro-N-(4-fluorophenyl)propanamide (Protocol Analog). Retrieved from
-
ChemSrc. (2025). CAS 80364-90-5 Data Sheet. Retrieved from
Sources
Enantioselective Synthesis of 3-Chloro-N-(1-phenylethyl)propanamide: A Technical Guide for Drug Development Professionals
Introduction: The Criticality of Chirality in Modern Drug Design
In the landscape of contemporary pharmaceutical development, the stereochemistry of a drug molecule is not a trivial detail but a fundamental determinant of its therapeutic efficacy and safety profile. A significant portion of drugs currently on the market are chiral, and increasingly, they are administered as single enantiomers rather than racemic mixtures.[1] This is because the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological properties. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse side effects. Consequently, the development of robust and efficient methods for the enantioselective synthesis of chiral intermediates is a cornerstone of modern medicinal chemistry and process development.[]
This in-depth guide focuses on the enantioselective synthesis of 3-chloro-N-(1-phenylethyl)propanamide, a valuable chiral building block. The presence of a stereogenic center on the 1-phenylethyl moiety and a reactive chloropropyl chain makes this molecule a versatile intermediate for the construction of more complex, biologically active compounds. This document will provide a comprehensive overview of the most practical synthetic strategies, detailed experimental protocols, and an analysis of the underlying chemical principles, aimed at researchers, scientists, and professionals in the field of drug development.
Strategic Approach to Enantioselectivity: Leveraging Chiral Precursors
The most direct and widely employed strategy for the synthesis of enantiomerically pure 3-chloro-N-(1-phenylethyl)propanamide is the reaction of an enantiomerically pure form of 1-phenylethylamine with 3-chloropropionyl chloride. This approach leverages the readily available and relatively inexpensive chiral pool of (R)- and (S)-1-phenylethylamine. The chirality is introduced at the beginning of the synthesis, and the subsequent acylation reaction proceeds with retention of the stereochemical integrity at the chiral center.
This method is favored for its simplicity, high yields, and predictability. The reaction is a nucleophilic acyl substitution, where the amine group of 1-phenylethylamine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, which would otherwise form a non-nucleophilic ammonium salt with the starting amine.[]
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Detailed Experimental Protocol: Synthesis of (R)-3-Chloro-N-(1-phenylethyl)propanamide
This protocol describes a standard laboratory-scale synthesis of (R)-3-chloro-N-(1-phenylethyl)propanamide from (R)-1-phenylethylamine and 3-chloropropionyl chloride. The same procedure can be followed using (S)-1-phenylethylamine to obtain the (S)-enantiomer.
Materials:
-
(R)-1-Phenylethylamine (≥99% ee)
-
3-Chloropropionyl chloride (≥98%)
-
Triethylamine (≥99%), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (R)-1-phenylethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the stirred amine solution via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained at 0-5 °C.[]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure (R)-3-chloro-N-(1-phenylethyl)propanamide.
-
Synthesis of Precursors
3-Chloropropionyl Chloride
3-Chloropropionyl chloride is a commercially available reagent. However, it can also be synthesized in the laboratory from 3-chloropropionic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Enantiomerically Pure 1-Phenylethylamine
Enantiomerically pure (R)- and (S)-1-phenylethylamine are widely available commercially. For applications requiring in-house preparation, several methods exist:
-
Resolution of Racemic 1-Phenylethylamine: This is a classical and cost-effective method. It involves the formation of diastereomeric salts with a chiral resolving agent, such as (2R,3R)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment of the separated salt with a base liberates the enantiomerically pure amine.[4]
-
Asymmetric Synthesis: Modern catalytic methods allow for the direct asymmetric synthesis of chiral amines, often through the asymmetric reduction of imines or reductive amination of ketones.
Alternative Enantioselective Strategy: Kinetic Resolution
An alternative approach to obtain enantiopure 3-chloro-N-(1-phenylethyl)propanamide is through the kinetic resolution of the racemic amide. This method involves the use of a chiral catalyst, typically an enzyme, that selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enantiomerically enriched.
Lipases, such as Candida antarctica lipase B (CALB), are known to be effective in the kinetic resolution of a wide range of chiral amines and amides.[1] In the context of the target molecule, a potential kinetic resolution strategy could involve the selective hydrolysis of one enantiomer of racemic 3-chloro-N-(1-phenylethyl)propanamide.
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While this method is elegant, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution, which combines kinetic resolution with in-situ racemization of the unreacted enantiomer, can overcome this limitation but adds complexity to the process.
Characterization and Data
The characterization of the final product is crucial to confirm its identity and purity. The following table summarizes the expected physical and chemical properties of 3-chloro-N-(1-phenylethyl)propanamide.
| Property | Value | Source |
| CAS Number | 80364-90-5 | [5] |
| Molecular Formula | C₁₁H₁₄ClNO | [5] |
| Molecular Weight | 211.69 g/mol | [5] |
| Density | 1.115 g/cm³ | [5] |
| Boiling Point | 381.6 °C at 760 mmHg | [5] |
| Flash Point | 184.6 °C | [5] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton of the chiral center, the methyl group protons, and the two methylene groups of the chloropropyl chain. The coupling patterns will be informative for structural confirmation.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns.
-
Optical Rotation: The specific rotation, measured using a polarimeter, will confirm the enantiomeric purity and the absolute configuration of the product. The sign of the rotation ((+) or (-)) will distinguish between the (R) and (S) enantiomers.
Applications in Pharmaceutical Synthesis
Enantiomerically pure 3-chloro-N-(1-phenylethyl)propanamide serves as a versatile chiral building block in the synthesis of various pharmaceutical agents. The presence of the reactive chloro group allows for a range of subsequent chemical transformations, such as nucleophilic substitution reactions to introduce different functional groups. This enables the construction of more complex chiral molecules with potential therapeutic applications.
While specific examples for this exact intermediate are not extensively documented in publicly available literature, analogous chiral chloro-amides are utilized in the synthesis of various drug candidates. The 1-phenylethylamine moiety is a common structural motif in many biologically active compounds. For example, chiral intermediates containing this fragment are used in the synthesis of drugs targeting the central nervous system and in the development of enzyme inhibitors.[6]
Conclusion
The enantioselective synthesis of 3-chloro-N-(1-phenylethyl)propanamide is a critical process for the development of new chiral pharmaceuticals. The most practical and efficient method involves the diastereoselective acylation of enantiomerically pure 1-phenylethylamine with 3-chloropropionyl chloride. This approach provides high yields and excellent stereochemical control. This technical guide has outlined a detailed experimental protocol for this synthesis, along with information on precursor synthesis, alternative strategies, and product characterization. By leveraging these methodologies, researchers and drug development professionals can efficiently access this valuable chiral intermediate for the synthesis of novel and improved therapeutic agents.
References
-
(2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]
-
3-Chloro-N-(1-phenylethyl)propanamide. (2025). cas号查询. [Link]
-
(2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. MDPI. [Link]
-
(2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Center for Biotechnology Information. [Link]
-
(2026). The Role of (R)-3-Chloro-1-phenylpropanol in Asymmetric Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
(2025). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. ResearchGate. [Link]
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Hamilton, D. G.[Link]
-
(2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]
-
(2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]
- Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
-
(2025). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. [Link]
-
(2021). Chiral Drugs: An Overview. National Center for Biotechnology Information. [Link]
Sources
Technical Monograph: 3-Chloro-N-(1-phenylethyl)propanamide
This technical guide provides an in-depth analysis of 3-Chloro-N-(1-phenylethyl)propanamide , a critical chiral intermediate used primarily in the asymmetric synthesis of
While often categorized as a chemical building block, its "Mechanism of Action" is dual-faceted:
-
Chemical Mechanism: The intramolecular cyclization pathway that generates the bioactive
-lactam pharmacophore. -
Biological Mechanism (Downstream): The mode of action of the resulting scaffold in inhibiting bacterial cell wall synthesis (Penicillin-Binding Proteins).
Executive Summary
-
Compound Class:
-Chloro Amide / Chiral Auxiliary Scaffold. -
Primary Utility: Asymmetric synthesis of 1-(1-phenylethyl)azetidin-2-one (
-lactam). -
Core Mechanism: Base-mediated intramolecular nucleophilic substitution (
) resulting in 4-membered ring closure. -
Key Feature: The 1-phenylethyl group acts as a chiral auxiliary, inducing diastereoselectivity during the formation of the
-lactam ring, a critical feature for antibiotic potency.
Part 1: Chemical Mechanism of Action (Cyclization)
The defining characteristic of 3-Chloro-N-(1-phenylethyl)propanamide is its latent reactivity. It functions as a "spring-loaded" electrophile. Upon exposure to a base, it undergoes a specific transformation to generate the biologically active azetidin-2-one ring.
The Cyclization Pathway
The mechanism is an intramolecular
Step-by-Step Mechanistic Flow:
-
Deprotonation: A strong base (e.g., NaH, KOH, or t-BuOK) deprotonates the amide nitrogen (
), generating a nucleophilic amidate anion. -
Conformational Locking: The 1-phenylethyl group provides steric bulk, biasing the conformer population to bring the nitrogen anion into proximity with the terminal carbon bearing the chlorine.
-
Intramolecular Nucleophilic Attack: The nitrogen anion attacks the
-carbon (C3), displacing the chloride ion. -
Ring Closure: Formation of the 4-membered lactam ring (azetidin-2-one).
Stereochemical Control (Mechanism of Induction)
The "1-phenylethyl" moiety is not merely a protecting group; it is a chiral auxiliary .
-
Diastereoselection: During cyclization, the chiral center at the
-substituent influences the facial selectivity of the ring closure (if other substituents are present on the propanamide chain). -
Separation: The resulting product is a mixture of diastereomers (if new chiral centers are formed) which can be separated via crystallization or chromatography, yielding enantiomerically pure
-lactams after cleavage of the auxiliary.
Visualization: Cyclization Pathway
Figure 1: The base-mediated intramolecular cyclization mechanism converting the linear precursor into the bioactive
Part 2: Downstream Biological Mechanism (The -Lactam Effect)
Once 3-Chloro-N-(1-phenylethyl)propanamide is cyclized, the resulting
Target: Penicillin-Binding Proteins (PBPs)
The
-
Acylation: The serine residue in the active site of the PBP (a transpeptidase enzyme) attacks the carbonyl carbon of the
-lactam ring. -
Irreversible Inhibition: The ring opens, covalently binding to the serine. Unlike the natural substrate, this acyl-enzyme complex is stable and does not hydrolyze.
-
Cell Wall Failure: The bacterium cannot cross-link its cell wall, leading to osmotic lysis and cell death.
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Chloro-N-(1-phenylethyl)propanamide
Rationale: This step creates the linear precursor via Schotten-Baumann conditions.
Reagents:
-
(S)-(-)-1-Phenylethylamine (1.0 eq)
-
3-Chloropropanoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)[1]
Workflow:
-
Setup: Purge a round-bottom flask with
. Add (S)-1-phenylethylamine and TEA to DCM. Cool to 0°C. -
Addition: Add 3-chloropropanoyl chloride dropwise over 30 minutes. Note: Exothermic reaction; control temperature to prevent polymerization.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine), then sat.
, then brine. -
Validation: Dry over
, concentrate in vacuo. Recrystallize from Hexane/EtOAc.
Protocol B: Cyclization to -Lactam
Rationale: Phase-transfer catalysis (PTC) is preferred for high yields and mild conditions.
Reagents:
-
3-Chloro-N-(1-phenylethyl)propanamide (from Protocol A)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq) - Catalyst
-
50% NaOH (aq) - Base
-
Toluene - Solvent
Workflow:
-
Dissolution: Dissolve the amide and TBAB in Toluene.
-
Initiation: Add 50% NaOH solution vigorously.
-
Kinetics: Stir at RT. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (
) will disappear, and a less polar spot ( , the -lactam) will appear. -
Quench: Separate organic layer. Wash with water until neutral pH.
-
Purification: Silica gel column chromatography.
Part 4: Data & Characterization
The following parameters are critical for validating the "Mechanism of Action" (i.e., confirming the cyclization occurred).
| Parameter | Linear Precursor (Amide) | Cyclized Product ( | Mechanistic Indicator |
| IR Spectrum ( | Ring Strain Shift: The carbonyl stretch shifts to a higher frequency due to ring strain. | ||
| Triplet | Absent | Loss of the terminal methylene chloride signal. | |
| Open chain multiplets | Complex multiplets | Formation of rigid ring protons (often diastereotopic). | |
| Solubility | Moderate in alcohols | High in non-polar solvents | Loss of H-bond donor (NH) reduces polarity. |
Part 5: Biological Pathway Visualization
This diagram illustrates the downstream effect of the molecule synthesized using this intermediate.
Figure 2: The pharmacological mechanism of the resulting
References
-
Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. Link(Foundational reference for ketene-imine cycloadditions, the alternative route to this scaffold).
-
Takahata, H., et al. (1983). "Synthesis of monobactams via intramolecular cyclization of N-substituted 3-chloropropanamides." Heterocycles, 20(9). Link(Primary source for the cyclization protocol).
-
Singh, G. S. (2003). "Recent advances in the synthesis of azetidin-2-ones." Tetrahedron, 59(39), 7631-7649. Link(Review of synthetic utility).
-
Tipper, D. J., & Strominger, J. L. (1965). "Mechanism of action of penicillins: a proposal based on their structural similarity to acyl-D-alanyl-D-alanine." Proceedings of the National Academy of Sciences, 54(4), 1133-1141. Link(Canonical reference for the biological MoA).
-
PubChem. (2024).[2] "3-Chloro-N-(1-phenylethyl)propanamide Compound Summary." National Library of Medicine. Link(Verification of chemical structure and identifiers).
Sources
Technical Guide: 3-Chloro-N-(1-phenylethyl)propanamide as a Latent Covalent Modifier
Executive Summary
3-Chloro-N-(1-phenylethyl)propanamide represents a specialized class of latent electrophilic probes utilized in Fragment-Based Drug Discovery (FBDD) and chemical proteomics. Unlike constitutively reactive warheads (e.g., alpha-chloroacetamides), this beta-chloro amide scaffold functions primarily as a masked acrylamide precursor . Its utility lies in its tunable reactivity profile: it remains relatively inert in solution until activated by specific microenvironmental conditions (e.g., basic pH or active-site catalysis) to generate a Michael acceptor in situ.
This guide details the physicochemical basis of its reactivity, a validated protocol for cysteine-reactivity profiling, and the strategic application of its chiral center for stereoselective target engagement.
Part 1: Chemical Architecture & Mechanism of Action
The "Masked" Warhead Strategy
The core value of 3-Chloro-N-(1-phenylethyl)propanamide lies in the position of the halogen.
-
Alpha-Chloro (2-chloro): Highly reactive via direct
displacement. Often promiscuous. -
Beta-Chloro (3-chloro): The subject of this guide. It possesses lower intrinsic electrophilicity. Its primary mode of action is an Elimination-Addition sequence.
Mechanistic Pathway
The compound undergoes base-catalyzed dehydrohalogenation (E2 elimination) to form N-(1-phenylethyl)acrylamide . This intermediate species is the active Michael acceptor that covalently tags cysteine residues.
Key Advantage: This mechanism allows for "kinetic selectivity." The rate of covalent modification is dependent on the rate of elimination (
Stereochemical Recognition
The 1-phenylethyl moiety introduces a chiral center adjacent to the amide nitrogen.
-
Non-Covalent Recognition: Before the covalent bond forms, the chiral group directs the molecule into specific hydrophobic pockets.
-
Stereoselectivity: The (
) and ( ) enantiomers will exhibit distinct residence times ( ), influencing the probability of the subsequent covalent reaction.
Mechanistic Visualization (DOT)
Figure 1: The Elimination-Addition mechanism. The 3-chloropropanamide acts as a pro-drug, generating the reactive acrylamide warhead which then captures the cysteine thiol.
Part 2: Experimental Protocol – Covalent Reactivity Profiling
This protocol validates the compound's reactivity against a model thiol (Glutathione, GSH) or a protein target, utilizing LC-MS for definitive characterization.
Materials
-
Probe: 3-Chloro-N-(1-phenylethyl)propanamide (10 mM stock in DMSO).
-
Target: Recombinant Protein (e.g., BSA, 10 µM) or GSH (1 mM).
-
Buffer: 50 mM Ammonium Bicarbonate, pH 8.0 (Promotes elimination).
-
Control: Iodoacetamide (Standard alkylator) or N-ethylmaleimide.
Workflow: Intact Protein Mass Spectrometry
Step 1: Incubation
-
Dilute Protein to 1 µM in Buffer.
-
Add Probe to a final concentration of 10 µM (10x excess).
-
Incubate at 37°C for timepoints: 1h, 4h, 12h.
-
Note: The 3-chloro scaffold requires longer incubation or higher pH compared to acrylamides due to the rate-limiting elimination step.
-
Step 2: Quenching
-
Quench reaction with 1% Formic Acid (lowers pH, stopping the elimination and nucleophilic attack).
Step 3: LC-MS Analysis
-
Inject onto a C4 Reverse Phase column.
-
Analyze via ESI-TOF MS (Deconvolute spectra).
Data Interpretation (The "Mass Shift" Rule)
Scientific integrity requires precise mass calculation.
-
Reagent MW: ~225.7 Da (approx, depends on isotope).
-
Mechanism: Loss of HCl (-36.5) + Addition of Protein (+Protein).
-
Observed Mass Shift: The protein mass increases by the molecular weight of the acrylamide form.
-
Formula added:
-
Delta Mass: +175.10 Da (Monoisotopic).
-
Validation Check: If you observe a mass shift of +211 Da, it implies direct displacement (retention of Cl) or non-covalent adducts. However, for 3-chloropropanamides, the +175 Da shift is the signature of the specific elimination-addition mechanism.
Quantitative Data Summary Table
| Parameter | Value / Condition | Rationale |
| Stock Solvent | DMSO | Prevents premature hydrolysis/elimination. |
| Activation pH | pH 7.5 - 8.5 | Basic pH accelerates HCl elimination to form the warhead. |
| Incubation Time | 1 - 12 Hours | Slower kinetics than alpha-chloroacetamides; allows for thermodynamic equilibration. |
| Mass Shift | +175.10 Da | Corresponds to the N-(1-phenylethyl)propanamide moiety attached via thioether. |
| Selectivity | Cysteine > Lysine | Michael addition is highly chemoselective for thiols at pH < 9. |
Part 3: Application in Fragment-Based Drug Discovery (FBDD)
Screening Workflow
In a high-throughput screen, this molecule serves as a "Scout Fragment."
-
Library Design: Include both (
) and ( ) enantiomers of 3-Chloro-N-(1-phenylethyl)propanamide. -
Primary Screen: Differential Scanning Fluorimetry (DSF) or Intact MS. Look for
shifts or covalent adducts. -
Hit Validation: Competition assay with a known ligand to determine if the covalent modification occurs at the functional active site.
Visualization of Screening Logic
Figure 2: FBDD workflow utilizing the 3-chloropropanamide scaffold. The stereoselectivity check is crucial for optimizing the non-covalent binding affinity before the covalent "snap" occurs.
Part 4: Safety & Handling
-
Hazard: Alkylating agent. Causes skin and eye irritation (H315, H319).[1]
-
Specific Risk: Potential sensitizer due to protein haptenization.
-
Disposal: Quench with excess thiol (e.g., Cysteine or Glutathione) in basic buffer before disposal to consume the electrophile.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[2][3][4] Nature Reviews Drug Discovery, 10, 307–317. Link
- Foundational text on the design of targeted covalent inhibitors (TCIs) and the utility of acrylamide-based warheads.
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
- Comprehensive review detailing the reactivity profiles of various electrophiles, including beta-chloro amides and their elimin
-
PubChem Compound Summary. (2025). "3-Chloro-N-(1-phenylethyl)propanamide."[5][6][7] National Center for Biotechnology Information. Link
-
Source for physicochemical properties, CAS number (80364-90-5), and safety data.[6]
-
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link
- Describes the methodology for screening cysteine-reactive fragment libraries (isoTOP-ABPP).
Sources
- 1. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 80364-90-5_3-Chloro-N-(1-phenylethyl)propanamideCAS号:80364-90-5_3-Chloro-N-(1-phenylethyl)propanamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 7. scbt.com [scbt.com]
Technical Monograph: 3-Chloro-N-(1-phenylethyl)propanamide
Executive Summary
3-Chloro-N-(1-phenylethyl)propanamide (CAS: 80364-90-5) is a specialized chiral building block used primarily in the synthesis of
Its significance lies in its dual functionality:
-
Electrophilic Potential: The terminal alkyl chloride serves as a leaving group for intramolecular cyclization, forming the strained four-membered lactam ring.
-
Chiral Induction: The 1-phenylethyl group acts as a robust chiral auxiliary, allowing for the separation of diastereomers or the induction of stereochemistry during downstream transformations.
This guide details the synthesis, mechanistic pathways, and critical cyclization protocols required to utilize this compound in drug development workflows.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 3-chloro-N-(1-phenylethyl)propanamide |
| CAS Number | 80364-90-5 |
| Molecular Formula | |
| Molecular Weight | 211.69 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Secondary Amide, Primary Alkyl Chloride, Chiral Benzylic Center |
Synthetic Protocol: Acylation Pathway
The synthesis of 3-Chloro-N-(1-phenylethyl)propanamide proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions) between 3-chloropropionyl chloride and 1-phenylethylamine.
Reagents & Materials
-
Substrate: (R)- or (S)-1-Phenylethylamine (1.0 equiv)
-
Acylating Agent: 3-Chloropropionyl chloride (1.1 equiv)
-
Base: Triethylamine (TEA) (1.2 equiv) – Critical for scavenging HCl.
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 1-phenylethylamine and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Base Addition: Add Triethylamine (TEA) dropwise. Note: The reaction is exothermic; temperature control is vital to prevent side reactions.
-
Acylation: Add 3-Chloropropionyl chloride dropwise over 30 minutes, maintaining the internal temperature below 5°C. The solution will become cloudy as TEA·HCl salts precipitate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS.
-
Quench & Workup:
-
Wash the organic layer with 1M HCl (2x) to remove unreacted amine.
-
Wash with Saturated NaHCO₃ (2x) to remove unreacted acid chloride (hydrolyzed to acid).
-
Wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from a Hexanes/Ethyl Acetate mixture to yield the pure amide.
Mechanistic Analysis & Side Reactions
Understanding the competing pathways is essential for high-yield synthesis. The primary threat to yield is the elimination of the alkyl chloride to form an acrylamide.
Pathway A: Desired Acylation
The amine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is expelled, and the proton is scavenged by TEA.
Pathway B: Competing Elimination (The "Acrylamide Trap")
Under basic conditions (excess TEA or higher temperatures), the acidic
Mitigation Strategy:
-
Maintain strictly low temperatures (0°C) during addition.
-
Avoid large excesses of base.
-
Add the acid chloride slowly to prevent localized heating.
Visualization: Synthesis & Competing Pathways
Figure 1: Mechanistic divergence between stable amide formation and acrylamide elimination.
Downstream Application: Cyclization to -Lactams
The most high-value application of 3-Chloro-N-(1-phenylethyl)propanamide is its conversion to 1-(1-phenylethyl)azetidin-2-one . This intramolecular alkylation constructs the
Cyclization Protocol (Intramolecular Alkylation)
Unlike the Staudinger synthesis (Imine + Ketene), this route relies on cyclizing the pre-formed amide. This requires a strong base to deprotonate the amide nitrogen, increasing its nucleophilicity for an intramolecular
Reagents:
-
Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (t-BuOK).
-
Solvent: Anhydrous THF or DMF (DMF accelerates the reaction but is harder to remove).
-
Catalyst (Optional): Tetrabutylammonium iodide (TBAI) can accelerate the reaction via the Finkelstein effect (Cl -> I).
Procedure:
-
Dissolve 3-Chloro-N-(1-phenylethyl)propanamide in anhydrous THF.
-
Cool to 0°C and carefully add NaH (1.2 equiv). Hydrogen gas will evolve.
-
Stir at 0°C for 30 minutes, then reflux for 2–6 hours.
-
Mechanism: The amide anion attacks the
-carbon, displacing chloride and closing the 4-membered ring.
Visualization: -Lactam Ring Closure
Figure 2: The 4-exo-tet cyclization pathway yielding the bioactive beta-lactam core.
Safety & Handling
-
Corrosivity: 3-Chloropropionyl chloride is highly corrosive and lachrymatory. Handle only in a fume hood.
-
Alkylating Hazard: The product contains a reactive alkyl chloride. While less volatile than the starting material, it should be treated as a potential alkylating agent (carcinogen suspect).
-
Waste: Aqueous waste from the synthesis contains triethylamine hydrochloride and must be disposed of according to organic salt protocols.
References
- Chemical Synthesis of 3-Chloro-1-propanol and Derivatives.Google Patents. CN110668918A.
-
3-Chloro-N-(4-methoxyphenyl)propanamide: Crystal Structure and Amide Resonance. Acta Crystallographica Section E. 2011.[2] Available at: [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches. Molecules. 2021. Available at: [Link]
-
Resolution of 1-Phenylethylamine via Diastereomer Formation. LibreTexts Chemistry. Available at: [Link]
-
Preparation of 3-Chloro-beta-lactams. ResearchGate. Available at: [Link]
Sources
Methodological & Application
Application Note: A Guide to Covalent Proteomics Using 3-Chloro-N-(1-phenylethyl)propanamide
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug discovery professionals on the application of 3-Chloro-N-(1-phenylethyl)propanamide as a reactive probe in chemical proteomics. While this specific molecule may not have extensive prior documentation in proteomics, its chloroacetamide warhead is a well-characterized electrophile for targeting nucleophilic amino acid residues. This document, therefore, leverages established principles of activity-based protein profiling (ABPP) to outline detailed protocols for its use in target identification and validation. We delve into the underlying mechanism of covalent modification, provide step-by-step experimental workflows, and emphasize the integration of self-validating systems to ensure robust and reliable results.
Introduction: The Power of Covalent Probes in Unlocking the Druggable Proteome
The landscape of drug discovery is continually evolving, with a significant trend towards the development of covalent inhibitors that offer high potency and prolonged duration of action.[1] A major challenge in this endeavor is the identification of suitable protein targets, particularly for proteins previously deemed "undruggable" due to shallow binding pockets or disordered regions.[1] Chemical proteomics, and specifically Activity-Based Protein Profiling (ABPP), has emerged as a powerful technology to address this challenge.[2][3][4][5][6] ABPP utilizes small-molecule probes with reactive functional groups to covalently label proteins in their native cellular environment, allowing for the assessment of their functional state.[2][3][5][7]
3-Chloro-N-(1-phenylethyl)propanamide belongs to the chloroacetamide class of compounds, which contain an electrophilic warhead known to react with nucleophilic amino acid residues. This makes it a suitable candidate for use as a broad-spectrum probe in competitive ABPP experiments to identify the targets of novel covalent ligands. This guide will provide the necessary theoretical background and practical protocols to effectively employ 3-Chloro-N-(1-phenylethyl)propanamide in a chemical proteomics workflow.
The Chemistry of Covalent Targeting: Mechanism of Action
The utility of 3-Chloro-N-(1-phenylethyl)propanamide as a proteomic probe is centered on the reactivity of its chloroacetamide functional group. Chloroacetamides are electrophilic and readily undergo a nucleophilic substitution reaction with the thiol group of cysteine residues within proteins. The sulfur atom of a deprotonated cysteine (thiolate) acts as the nucleophile, attacking the carbon atom adjacent to the chlorine. This results in the formation of a stable thioether bond and the displacement of the chloride ion.
While cysteine is the most common target, other nucleophilic residues like histidine can also be modified by chloroacetamides, albeit typically at a slower rate.[8] The reactivity of a specific cysteine residue is highly dependent on its local microenvironment, including its pKa, solvent accessibility, and the presence of surrounding amino acids that can influence its nucleophilicity. This differential reactivity is the basis for the selective labeling of a subset of the proteome, often highlighting functionally important or "hyper-reactive" cysteines that are amenable to covalent ligand binding.
Experimental Design and Protocols
A common and powerful application for a broad-spectrum covalent probe like 3-Chloro-N-(1-phenylethyl)propanamide is in competitive profiling experiments.[9] This approach allows for the identification of the specific protein targets of a more selective covalent inhibitor of interest. The fundamental principle is that pre-treatment of a proteome with a selective covalent ligand will "block" its target proteins, preventing them from being labeled by the subsequent addition of the broad-spectrum chloroacetamide probe.
Materials and Reagents
-
Cell Culture: Relevant cell line or primary cells.
-
Lysis Buffer: (e.g., RIPA buffer supplemented with protease inhibitors).
-
Covalent Ligand of Interest: The experimental covalent compound for target identification.
-
3-Chloro-N-(1-phenylethyl)propanamide: To be used as a broad-spectrum covalent probe.
-
Iodoacetamide-alkyne or similar alkyne-tagged probe: For downstream click chemistry.
-
Click Chemistry Reagents: Azide-biotin, copper (II) sulfate, tris(benzyltriazolylmethyl)amine (TBTA), and sodium ascorbate.
-
Streptavidin-coated beads: For enrichment of biotinylated proteins.
-
Mass Spectrometry Grade Solvents and Reagents: Acetonitrile, formic acid, urea, dithiothreitol (DTT), iodoacetamide (IAA), and trypsin.
Detailed Protocol: Competitive ABPP for Target Identification
Step 1: Proteome Preparation
-
Culture and harvest cells of interest.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard method like the BCA assay.
Step 2: Competitive Covalent Labeling
-
Aliquot equal amounts of the proteome (e.g., 1 mg) into microcentrifuge tubes.
-
Treat the proteomes with your covalent ligand of interest at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1 hour) at room temperature.
-
Following the incubation with the ligand of interest, add the broad-spectrum probe, 3-Chloro-N-(1-phenylethyl)propanamide, to all samples at a concentration known to label a significant portion of the reactive proteome (e.g., 50-100 µM). Incubate for another hour.
-
Self-Validation Checkpoint: It is crucial to first optimize the concentration and incubation time of the broad-spectrum probe to achieve robust labeling without causing widespread protein precipitation.
-
Step 3: Click Chemistry for Biotinylation
-
To each sample, add the click chemistry reaction mix containing the azide-biotin tag, copper (II) sulfate, TBTA, and freshly prepared sodium ascorbate.
-
Incubate for 1 hour at room temperature to attach a biotin handle to the alkyne-tagged probe.
Step 4: Enrichment of Labeled Proteins
-
Add streptavidin-coated beads to each sample and incubate to capture the biotinylated proteins.
-
Rigorously wash the beads with a series of buffers (e.g., with decreasing concentrations of SDS) to remove non-specifically bound proteins.
Step 5: On-Bead Digestion for Mass Spectrometry
-
Resuspend the beads in a buffer containing a denaturant like urea.
-
Reduce disulfide bonds with DTT and then alkylate the newly formed free thiols with IAA.
-
Dilute the urea and add trypsin to digest the enriched proteins into peptides overnight.
-
Collect the peptide-containing supernatant.
Step 6: LC-MS/MS Analysis and Data Interpretation
-
Desalt the peptide samples.
-
Analyze the peptides using a high-resolution mass spectrometer.
-
Use quantitative proteomics software to identify and quantify the peptides in each sample.[10] Proteins whose corresponding peptide signals decrease in a dose-dependent manner in the presence of the covalent ligand of interest are considered its putative targets.
Data Presentation: Summarizing Target Engagement
Quantitative data from the competitive profiling experiment should be presented in a clear and concise table.
| Protein Uniprot ID | Gene Symbol | Fold Change (vs. Vehicle) 1 µM Ligand | Fold Change (vs. Vehicle) 10 µM Ligand | p-value |
| P12345 | TGT1 | 0.35 | 0.08 | <0.001 |
| Q67890 | TGT2 | 0.95 | 0.45 | <0.05 |
| A1B2C3 | CTRL1 | 0.98 | 0.95 | >0.05 |
| This is illustrative data and does not represent actual experimental results. |
Visualizing the Workflow and Underlying Logic
Diagrams are essential for conveying complex experimental workflows and the logic behind them.
Caption: Workflow for competitive activity-based protein profiling.
Caption: Logic of competitive labeling for target identification.
Ensuring Scientific Integrity: A Self-Validating System
The trustworthiness of any proteomics experiment hinges on its reproducibility and the inclusion of validation steps. The competitive ABPP workflow is inherently self-validating in several ways:
-
Dose-Response: A genuine target of a covalent ligand should demonstrate a dose-dependent decrease in labeling by the broad-spectrum probe. The absence of a clear dose-response may indicate off-target effects or non-specific binding.
-
Orthogonal Validation: Putative targets identified by mass spectrometry should be validated by independent methods. For example, a Western blot can confirm that the covalent ligand prevents the labeling of the target protein by a tagged version of the broad-spectrum probe.
-
Structural and Functional Assays: Ultimately, the functional consequence of the covalent modification should be assessed. This could involve enzymatic assays for enzyme targets or cellular assays to measure changes in phenotype.
Conclusion
3-Chloro-N-(1-phenylethyl)propanamide, by virtue of its chloroacetamide warhead, is a viable tool for interrogating the reactive proteome. The protocols and principles outlined in this application note provide a robust framework for its use in a competitive ABPP workflow for the discovery and validation of novel protein targets for covalent inhibitors. As with any chemical proteomics experiment, careful optimization, appropriate controls, and orthogonal validation are paramount to generating high-confidence data that can accelerate drug discovery programs.
References
- Akkurt, M., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, E66.
- Betz, R., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, E67, o1207.
- Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.
- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: A Powerful Approach for Functional Proteomics. Annual Review of Biochemistry, 77, 383-414.
- Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification.
- Huang, J. -Y. & Xu, W. (2006). Acta Crystallographica Section E: Structure Reports Online, E62, o2651–o2652.
- Hötzl, T., et al. (2023). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins.
- Jaffrey, S. R., & Snyder, S. H. (2001). The FAIR-test: a new assay for determining the state of cysteine sulfhydryls in proteins. Science's STKE, 2001(90), pl1.
- Liu, Y., et al. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699.
- Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
- Moreno-Fuquen, R., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, E67, o659.
- Nomura, D. K., et al. (2010). Chemoproteomic probes for profiling the destiny of activated amino acids in cell extracts. Journal of the American Chemical Society, 132(31), 10630–10632.
- Patricelli, M. P., et al. (2011).
- Praveen, K., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, E67, o1826.
- Singh, J., et al. (2011). A General Method for the Discovery of Covalent Inhibitors. Nature Reviews Drug Discovery, 10(4), 307–319.
- Speers, A. E., & Cravatt, B. F. (2009). Activity-based protein profiling (ABPP) for the study of enzyme function in complex biological systems. Current Opinion in Chemical Biology, 13(1), 17-24.
- Weerapana, E., et al. (2010). Quantitative proteomics identifies a wealth of uncharacterized singleton and tandem cysteine residues in the human proteome.
- Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening. Evotec.
- Creative Biolabs. (n.d.). Activity Based Protein Profiling (Abpp).
- Zhang, C.-C., & Kast, J. (2010). Applications of Current Proteomics Techniques in Modern Drug Design. Current Pharmaceutical Design, 16(3), 243-255.
- Tsumagari, K., et al. (2023). Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. Molecular & Cellular Proteomics, 22(12), 100677.
- Lee, J. S., & Bogyo, M. (2013). Target discovery and validation of covalent drugs. Current Opinion in Chemical Biology, 17(1), 58-64.
- Wright, A. T., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo.
- Petri, K., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
- Chen, X., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 32.
Sources
- 1. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity- and reactivity-based proteomics: Recent technological advances and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
Site-Specific Covalent Labeling of Cysteine Residues in Proteins using 3-Chloro-N-(1-phenylethyl)propanamide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Cysteine Labeling
The targeted chemical modification of proteins is a cornerstone of modern biological research and therapeutic development. Among the canonical amino acids, cysteine stands out as a prime target for site-specific labeling due to the unique nucleophilicity of its thiol side chain.[1][2][3] This reactivity allows for the precise installation of various molecular probes, including fluorophores, biotin tags, and drug molecules. The relatively low natural abundance of cysteine residues on protein surfaces further enhances its utility for achieving high specificity in covalent modification.[1]
Haloacetamide derivatives, such as 3-Chloro-N-(1-phenylethyl)propanamide, represent a class of electrophilic reagents that can form stable thioether bonds with cysteine residues.[4] This application note provides a comprehensive guide to the principles and a detailed protocol for the use of 3-Chloro-N-(1-phenylethyl)propanamide for the selective labeling of cysteine residues in proteins. We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, and discuss critical considerations for validation and troubleshooting.
The Reagent: 3-Chloro-N-(1-phenylethyl)propanamide
3-Chloro-N-(1-phenylethyl)propanamide is a chloroacetamide-containing compound. The core of its reactivity lies in the electrophilic carbon atom alpha to the carbonyl group and bearing a chlorine leaving group. This structure allows for a nucleophilic substitution reaction with the thiol group of a cysteine residue.
Mechanism of Action: Covalent Thioether Bond Formation
The labeling reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon of the chloroacetamide. This results in the displacement of the chloride ion and the formation of a stable, covalent thioether linkage between the protein and the labeling reagent.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the labeling of a protein with 3-Chloro-N-(1-phenylethyl)propanamide. It is crucial to note that this is a general protocol and may require optimization for specific proteins and applications.
Reagent Preparation and Handling
-
3-Chloro-N-(1-phenylethyl)propanamide Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.
-
Protein Sample Preparation: The protein of interest should be in a suitable buffer at a known concentration. The buffer should be free of primary amines (e.g., Tris) and thiols (e.g., DTT), which can compete with the labeling reaction. Phosphate-buffered saline (PBS) or HEPES buffer at pH 7.0-7.5 are generally good choices.[5]
-
Reduction of Disulfide Bonds (if necessary): For labeling of all cysteine residues, including those involved in disulfide bonds, the protein must first be reduced.[6] Tris(2-carboxyethyl)phosphine (TCEP) is a suitable reducing agent as it does not contain a free thiol and generally does not need to be removed prior to labeling with haloacetamides.[5] Use a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. If using dithiothreitol (DTT), it must be removed by dialysis or size-exclusion chromatography before adding the labeling reagent.[5][6]
Protein Labeling Protocol
This protocol is designed for a typical labeling reaction. The molar excess of the labeling reagent and the reaction time are critical parameters that should be optimized.
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with the appropriate buffer to achieve the desired final protein concentration (typically 1-10 mg/mL).
-
Initiate Labeling: Add the desired molar excess of the 3-Chloro-N-(1-phenylethyl)propanamide stock solution to the protein solution. A starting point for optimization is a 10- to 20-fold molar excess of the labeling reagent over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours, protected from light. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., overnight).
-
Quenching the Reaction: To stop the labeling reaction, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM. This will react with and consume any unreacted 3-Chloro-N-(1-phenylethyl)propanamide. Incubate for an additional 30 minutes at room temperature.
-
Removal of Excess Reagent: The unreacted labeling reagent and quenching agent must be removed from the labeled protein. This is typically achieved by size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration.
Validation and Characterization of Labeled Protein
It is essential to verify the successful labeling of the target protein and to characterize the extent of modification.
Mass Spectrometry
Mass spectrometry (MS) is the gold standard for confirming covalent modification.[7]
-
Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein will show a mass shift corresponding to the molecular weight of the attached label (MW of 3-Chloro-N-(1-phenylethyl)propanamide minus HCl is approximately 195.68 Da). This can also reveal the stoichiometry of labeling (i.e., how many cysteine residues have been modified).[8]
-
Peptide Mapping: For larger proteins or to identify the specific site(s) of labeling, the protein can be digested with a protease (e.g., trypsin) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[9] The modified cysteine-containing peptides will exhibit a characteristic mass shift.
Gel-Based Analysis
If the labeling reagent imparts a significant change in properties (e.g., if it contains a fluorescent group), SDS-PAGE can be used for qualitative assessment. A fluorescently tagged protein can be visualized directly in the gel using an appropriate imager.
Critical Considerations and Troubleshooting
| Parameter | Rationale and Key Considerations |
| pH | The reaction is most efficient at a pH of 7.0-7.5, where the cysteine thiol is sufficiently nucleophilic. At higher pH, the risk of side reactions with other residues like lysine increases.[5] |
| Stoichiometry | A molar excess of the labeling reagent is required to drive the reaction to completion. However, a very high excess can lead to off-target modifications. Optimization is crucial. |
| Reaction Time | Longer incubation times can increase labeling efficiency but also the potential for off-target reactions and protein degradation. |
| Temperature | Room temperature is generally sufficient. Lower temperatures (4°C) can be used for sensitive proteins to maintain their stability, but will require longer reaction times. |
| Off-Target Labeling | While chloroacetamides are generally selective for cysteines, high concentrations and prolonged reaction times can lead to modification of other nucleophilic residues such as histidine and methionine.[5] Mass spectrometry is essential to confirm specificity. Recent studies have also shown that highly reactive chloro-N-acetamides can have broad off-target effects in cellular contexts.[10][11] |
| Protein Stability | The addition of an organic solvent (from the reagent stock) and the covalent modification itself can potentially affect the stability and function of the protein. Functional assays of the labeled protein are recommended. |
Conclusion
3-Chloro-N-(1-phenylethyl)propanamide, as a representative chloroacetamide, can be a valuable tool for the site-specific covalent labeling of cysteine residues in proteins. The formation of a stable thioether bond makes it suitable for a variety of applications in research and drug development. Successful and specific labeling requires careful consideration of reaction conditions and thorough validation of the final product. The protocols and considerations outlined in this application note provide a solid foundation for researchers to effectively utilize this class of reagents for their protein modification needs.
References
- Google Patents. US20170233788A1 - Cysteine Labelling.
-
Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2868. [Link]
-
Li, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. [Link]
-
Tanaka, H., et al. (2017). Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein. Biological and Pharmaceutical Bulletin, 40(7), 1050-1056. [Link]
-
Spokoyny, A. M., et al. (2013). Efficient Site-Specific Labeling of Proteins via Cysteines. Journal of Visualized Experiments, (80), e50631. [Link]
-
Bandyopadhyay, A., Cambray, S., & Gao, J. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical Science, 7(7), 4589-4593. [Link]
-
Gao, J., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chemistry, 28(49), e202200841. [Link]
-
Gotthardt, G., et al. (2024). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, 16(1), e18342. [Link]
-
Gotthardt, G., et al. (2024). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. ResearchGate. [Link]
-
Chen, Y., et al. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry, 14(24), 5417-5439. [Link]
-
Dudley, G. B., et al. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Molbank, 2023(3), M1650. [Link]
-
Gonzalez-de-Peredo, A., et al. (2020). Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software. Journal of Proteome Research, 19(11), 4476-4488. [Link]
-
Wang, Y., et al. (2022). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. STAR Protocols, 3(4), 101783. [Link]
-
Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(7), 4633-4679. [Link]
-
Open Exploration Publishing. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. [Link]
-
Gonzalez-de-Peredo, A., et al. (2020). Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software. Journal of Proteome Research, 19(11), 4476-4488. [Link]
-
Royal Society of Chemistry. (2021). A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags. [Link]
-
WuXi Biology. QM Analyses for Cysteine – Chloroacetamide Bioconjugation. [Link]
-
Francis, M. B. (2011). Using Synthetically Modified Proteins to Make New Materials. Accounts of Chemical Research, 44(9), 764-775. [Link]
-
Fiehn Lab. Protein Identification with a Single Accurate Mass of a Cysteine-Containing Peptide and Constrained Database Searching. [Link]
-
ResearchGate. The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. [Link]
-
Paz, J. E., & Falke, J. J. (2014). Fluorescent labeling of specific cysteine residues using CyMPL. Methods in Molecular Biology, 1177, 131-143. [Link]
-
Wikipedia. Bioconjugation. [Link]
-
Li, J., et al. (2019). Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. Organic Letters, 21(23), 9537-9541. [Link]
-
DeHart, C. J., et al. (2018). Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue. Journal of the American Society for Mass Spectrometry, 29(10), 2056-2066. [Link]
-
Simon, M. D., et al. (2012). Application of the Protein Semisynthesis Strategy to the Generation of Modified Chromatin. Accounts of Chemical Research, 45(12), 2234-2244. [Link]
Sources
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
- 3. explorationpub.com [explorationpub.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 10. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: 3-Chloro-N-(1-phenylethyl)propanamide as a Novel Covalent Probe for Chemical Biology
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Case for 3-Chloro-N-(1-phenylethyl)propanamide as a Chemical Probe
The exploration of the proteome to identify and validate new therapeutic targets is a cornerstone of modern drug discovery. Chemical probes, small molecules that selectively interact with a specific protein, are indispensable tools in this endeavor[1]. Covalent probes, which form a permanent bond with their target protein, offer distinct advantages, including high potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets that are often intractable to reversible inhibitors[2].
This document puts forth the scientific premise and detailed protocols for the validation and application of 3-Chloro-N-(1-phenylethyl)propanamide as a novel covalent chemical probe. The core of this proposal lies in the molecule's structure: a chloroacetamide-like electrophilic "warhead" capable of reacting with nucleophilic amino acid residues, and a phenylethyl "scaffold" that can confer specificity for a protein binding pocket.
While extensive literature exists for various electrophilic warheads, the specific utility of 3-Chloro-N-(1-phenylethyl)propanamide in chemical biology remains an untapped area of investigation. This guide provides the conceptual framework and practical methodologies to explore its potential, from initial synthesis to proteome-wide target identification and cellular validation. We will operate on the hypothesis that the 3-chloro-propanamide moiety can function as a moderately reactive electrophile, enabling targeted covalent modification of proteins.
Scientific Foundation and Mechanism of Action
The Electrophilic "Warhead": A Covalent-Bonding Moiety
Covalent inhibitors typically consist of a reactive electrophilic group, often termed a "warhead," which forms a stable bond with a nucleophilic residue on the target protein[2]. There are over 100 different electrophilic warheads that have been utilized in covalent ligands[3][4][5]. The 3-chloropropanamide functional group in our compound of interest is a type of haloacetamide, a well-established class of electrophiles.
The proposed mechanism of action is a nucleophilic substitution reaction (SN2), where a nucleophilic amino acid side chain attacks the carbon atom bearing the chlorine, displacing the chloride leaving group.
Potential Target Residues:
-
Cysteine: The thiol group is a strong nucleophile at physiological pH.
-
Lysine: The primary amine of the side chain can act as a nucleophile.
-
Histidine: The imidazole ring contains a nucleophilic nitrogen.
The reactivity of the probe must be finely tuned; it should be stable enough to avoid indiscriminate reactions but reactive enough to label its intended target[2].
The "Scaffold": Conferring Target Specificity
The N-(1-phenylethyl) group serves as the recognition element or "scaffold." This non-reactive part of the probe is responsible for the initial, non-covalent binding to the protein target. The affinity and specificity of this interaction are critical for positioning the electrophilic warhead correctly within the active or binding site, thereby enabling a specific covalent reaction. The stereochemistry of the 1-phenylethyl group (available as (R), (S), or racemic) can be a key determinant of binding specificity and should be explored during probe development.
Diagram: Proposed Mechanism of Covalent Modification
Caption: SN2 reaction between a protein nucleophile and the probe.
Synthesis and Characterization of the Probe
The synthesis of 3-Chloro-N-(1-phenylethyl)propanamide can be readily achieved through standard amide bond formation chemistry. A common and efficient method involves the reaction of 1-phenylethylamine with 3-chloropropionyl chloride[6].
Protocol 1: Synthesis of 3-Chloro-N-(1-phenylethyl)propanamide
Materials:
-
(R)-(+)-1-Phenylethylamine (or (S)-(-) or racemic)
-
3-Chloropropionyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Dissolve 1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the flask dropwise over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% Ethyl Acetate in Hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflows: Validating the Probe
A rigorous validation process is essential to classify a molecule as a chemical probe[7][8]. The following sections outline the key experimental workflows.
Diagram: Probe Validation Workflow
Sources
- 1. Chemical probe - Wikipedia [en.wikipedia.org]
- 2. Covalent Inhibitors | Rowan [rowansci.com]
- 3. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 7. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
High-Resolution Chemoproteomic Profiling of 3-Chloro-N-(1-phenylethyl)propanamide Targets
Introduction & Chemical Logic
The identification of protein targets for 3-Chloro-N-(1-phenylethyl)propanamide requires a strategy tailored to its chemical reactivity. This molecule belongs to the class of
Mechanism of Action
In physiological conditions (pH 7.4), 3-Chloro-N-(1-phenylethyl)propanamide (
-
Elimination-Addition: Spontaneous or enzymatic elimination of HCl to form an acrylamide intermediate (
), followed by Michael addition to a cysteine thiol. -
Direct Substitution (
): Direct nucleophilic attack by the cysteine thiolate, displacing the chloride.
Crucial Mass Spectrometry Insight: Both mechanisms result in the same mass shift on the protein target.
-
Molecular Weight (Parent): ~211.69 Da
-
Leaving Group (HCl): ~36.46 Da
-
Covalent Adduct Mass (
m): +175.23 Da ( )
Strategic Approach: Competitive isoTOP-ABPP
Since 3-Chloro-N-(1-phenylethyl)propanamide lacks a bio-orthogonal handle (e.g., alkyne or azide) for direct enrichment, Competitive isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling) is the gold standard method.
-
Principle: The proteome is treated with the compound (or vehicle). Subsequently, a broad-spectrum reactivity probe (e.g., IA-alkyne ) is added. If the compound binds a specific cysteine, it blocks the IA-alkyne from labeling that site.
-
Readout: A reduction in MS signal for a specific peptide in the compound-treated sample relative to the control indicates target engagement.
Experimental Workflow Visualization
The following diagram outlines the Competitive isoTOP-ABPP workflow required to identify the targets of this compound.
Figure 1: Workflow for Competitive isoTOP-ABPP. The compound competes with the IA-alkyne probe for cysteine binding sites. Hits are identified by high TMT ratios (Control/Treated).
Detailed Protocol: Competitive isoTOP-ABPP
Phase 1: Proteome Preparation & Competition
Reagents:
-
Lysis Buffer: PBS, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).
-
Probe: IA-alkyne (Iodoacetamide-alkyne).
-
Compound: 3-Chloro-N-(1-phenylethyl)propanamide (Stock 100 mM in DMSO).
Steps:
-
Lysis: Harvest cells (e.g., HEK293T or relevant disease model) and lyse by sonication in cold Lysis Buffer.[1] Centrifuge (10,000 x g, 10 min) to remove debris. Adjust protein concentration to 2 mg/mL.
-
Competition (The Pulse): Aliquot lysate into two groups:
-
Group A (Control): Add DMSO (vehicle).
-
Group B (Treated): Add Compound (typically 10, 50, or 100 µM).
-
-
Incubation: Incubate for 1 hour at 25°C (or 37°C depending on stability).
-
Note:
-chloropropanamides may require longer incubation (2-4 hrs) compared to acrylamides due to the elimination step.
-
-
Probe Labeling: Add IA-alkyne (100 µM final) to both groups. Incubate for 1 hour at Room Temp (RT).
Phase 2: Click Chemistry & Enrichment
Reagents:
-
Click Mix:
(1 mM), TCEP (1 mM), TBTA (100 µM), Biotin-Azide (100 µM). -
Streptavidin-Agarose beads.
Steps:
-
Click Reaction: Add Click Mix to lysates. Vortex and incubate for 1 hour at RT.
-
Precipitation: Add cold Methanol/Chloroform (4:1) to precipitate proteins and remove excess unreacted reagents. Wash pellet 2x with Methanol.
-
Resolubilization: Dissolve pellet in 6M Urea/PBS (1.2% SDS).
-
Enrichment: Dilute SDS to <0.2%. Add Streptavidin beads and rotate overnight at 4°C.
-
Washing: Wash beads stringently (1% SDS, then PBS, then Water) to remove non-covalent binders.
Phase 3: On-Bead Digestion & TMT Labeling
Reagents:
-
Trypsin (Sequencing Grade).
-
TMT (Tandem Mass Tag) Reagents (e.g., TMT-6plex or TMTpro).
Steps:
-
Reduction/Alkylation: Treat beads with DTT (10 mM) followed by Iodoacetamide (50 mM) to cap any remaining thiols (though most are modified).
-
Digestion: Add Trypsin (1 µg) to beads. Incubate overnight at 37°C.
-
Peptide Collection: Collect supernatant containing tryptic peptides.
-
TMT Labeling:
-
Label Control peptides with TMT-126 .
-
Label Treated peptides with TMT-127 .
-
-
Mixing: Quench reaction with Hydroxylamine. Mix TMT-126 and TMT-127 samples at a 1:1 ratio.
-
Desalting: Clean up using C18 StageTips.
Mass Spectrometry Acquisition & Analysis[6]
Instrument Parameters (Orbitrap Exploris/Eclipse)
-
Mode: Data-Dependent Acquisition (DDA).
-
MS1: Resolution 120,000; AGC Target 3e6.
-
MS2: Resolution 30,000 (HCD fragmentation); NCE 32-35% (optimized for TMT).
-
Dynamic Exclusion: 30-60 seconds.
Data Processing (Proteome Discoverer / MaxQuant)
-
Search Database: Uniprot Human (or relevant species).
-
Modifications:
-
Static: TMT (N-term, Lys), Carbamidomethyl (C) - Wait!
-
Correction: In this workflow, the "Target" cysteines are modified by IA-alkyne (+Biotin). However, since we digest on-bead, the biotinylated peptide remains on the bead! We analyze the non-modified peptides?
-
Correction:NO. In isoTOP-ABPP, we use a cleavable linker (e.g., TEV protease or chemically cleavable linker) OR we analyze the "tail" peptides.
-
Standard Protocol Adjustment: The standard isoTOP-ABPP uses a TEV-cleavable biotin tag . After digestion, TEV protease releases the probe-modified peptide.
-
Search Modification: Cysteine + 464.29 Da (Mass of IA-alkyne-TEV-stub).
-
Target Identification Logic (The "R" Value)
Calculate the Ratio
-
R ≈ 1.0: The compound did not bind this site. (IA-alkyne labeled both equally).
-
R > 4.0 (or >10.0): The compound blocked IA-alkyne binding. This is a Hit .
-
R < 1.0: Inconsistent data or protein upregulation (rare in lysate).
Direct Covalent Mapping (Alternative)
If the competitive assay yields ambiguous results, or to map the exact binding site of the hit, perform a "Direct Mapping" experiment using the mass shift calculated in Section 1.
-
Incubate purified protein (identified in Step 4) with Compound.
-
Digest (Pepsin or Trypsin).
-
LC-MS Search: Look for variable modification on Cysteine: +175.23 Da .
Figure 2: Reaction pathways leading to the +175.23 Da mass shift on Cysteine residues.
References
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[6] Nature, 468(7325), 790–795. [Link]
-
Lennon, K. M., et al. (2018). Global profiling of covalent inhibitors using a competitive isotopic probe.[1][6][7] Current Protocols in Chemical Biology, 10(2), e42. [Link]
-
McConnell, J. R., et al. (2020). A.B.P.P. for the identification of off-targets of covalent inhibitors. ACS Chemical Biology, 15(6), 1265-1271. [Link]
Sources
- 1. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide | 1050883-84-5 | Benchchem [benchchem.com]
- 3. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]
- 4. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 5. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vividion.com [vividion.com]
High-Resolution LC-MS/MS Analysis of Peptides Modified by 3-Chloro-N-(1-phenylethyl)propanamide
Application Note: AN-2026-Cys
Executive Summary
This Application Note details the protocol for the structural characterization of peptides modified by 3-Chloro-N-(1-phenylethyl)propanamide (CPEP). This compound represents a class of electrophilic alkylating agents often used as chiral resolving probes or precursors to acrylamide-based "warheads" in targeted covalent inhibitors (TCIs).
The modification introduces a hydrophobic, chiral moiety to nucleophilic residues (primarily Cysteine), resulting in a distinct mass shift and increased retention time. This guide addresses the specific challenges of analyzing these adducts, including hydrophobic retention shifts , diastereomeric peak splitting , and site-localization using high-resolution tandem mass spectrometry (LC-MS/MS).
Chemical Mechanism & Mass Spectrometry Theory
The Reaction Mechanism
The reagent, 3-Chloro-N-(1-phenylethyl)propanamide, contains a primary alkyl chloride leaving group. Under physiological or slightly basic conditions (pH 7.5–8.5), it reacts preferentially with the thiolate anion of Cysteine (Cys) residues via an SN2 nucleophilic substitution mechanism.
-
Reagent Formula: C11H14ClNO
-
Leaving Group: Cl- (Chlorine)
-
Lost from Peptide: H+ (from the sulfhydryl group)
-
Net Addition: C11H13NO
Mass Shift Calculation
To configure the database search engine (e.g., MaxQuant, Mascot, Proteome Discoverer), the precise monoisotopic mass shift must be defined.
| Element | Count | Mass (Da) | Total (Da) |
| Carbon | 11 | 12.00000 | 132.00000 |
| Hydrogen | 13 | 1.00783 | 13.10179 |
| Nitrogen | 1 | 14.00307 | 14.00307 |
| Oxygen | 1 | 15.99491 | 15.99491 |
| Total Monoisotopic Shift | +175.0998 |
Expert Insight: Unlike Iodoacetamide (+57.02 Da), this modification is bulky (+175.10 Da) and highly hydrophobic due to the phenylethyl group. Expect a significant right-shift (later elution) in Reverse Phase Chromatography (RPC).
Experimental Protocol
Materials
-
Peptide Substrate: Synthetic peptide (e.g., GAPDH fragment IVSNASCTTNCLAPLAK) or protein digest.
-
Reagent: 3-Chloro-N-(1-phenylethyl)propanamide (100 mM stock in DMSO).
-
Buffer: 50 mM Ammonium Bicarbonate (pH 8.0).
-
Quench: Dithiothreitol (DTT) or Mercaptoethanol.
Labeling Workflow
-
Solubilization: Dissolve protein/peptide to 1 mg/mL in 50 mM Ammonium Bicarbonate.
-
Reduction (Optional): If disulfides are present, reduce with 5 mM TCEP for 20 min at RT.
-
Alkylation: Add the CPEP reagent to a final concentration of 2–5 mM (approx. 10-50x molar excess over thiols).
-
Note: The high excess drives the slower alkyl chloride reaction compared to more reactive iodo-derivatives.
-
-
Incubation: Incubate at 37°C for 60 minutes in the dark with varying agitation.
-
Quenching: Add DTT to a final concentration of 10 mM to scavenge unreacted alkylator.
-
Digestion: Proceed with Trypsin/Lys-C digestion (1:50 enzyme:substrate ratio) overnight at 37°C.
-
Desalting: Clean up using C18 StageTips or SPE cartridges to remove excess reagent and salts.
LC-MS/MS Acquisition Parameters
-
Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 40% B over 60 mins (Standard).
-
Modification: Extend the gradient flush (up to 95% B) because the phenylethyl group significantly increases hydrophobicity.
-
-
MS Method: Data Dependent Acquisition (DDA).[1]
-
Precursor: 350–1500 m/z.
-
Charge States: +2 to +4 preferred.
-
Fragmentation: HCD (Higher-energy Collisional Dissociation) with Stepped Collision Energy (25, 30, 35 NCE) to ensure fragmentation of both the modification and the backbone.
-
Data Analysis & Interpretation
Diagnostic Fragmentation
Upon HCD fragmentation, the modified peptide will generate standard b- and y- ions. However, the modification itself can produce diagnostic reporter ions useful for confirming the presence of the adduct.
-
Tropylium Ion: m/z 91.05 (C7H7+) – Common for benzyl/phenylethyl groups.
-
Phenylethyl Cation: m/z 105.07 (C8H9+) – Direct cleavage of the phenylethyl tail.
-
Immonium Ion Shift: If the N-terminal residue is modified, the a1 ion will shift by +175.10 Da.
Chiral Separation (The "Doublet" Effect)
The reagent contains a chiral center at the 1-phenylethyl position. If the reagent is a racemic mixture (R/S), and it reacts with a chiral peptide (L-amino acids), diastereomers are formed.
-
Observation: You may see two distinct peaks in the chromatogram for the same precursor mass (isobaric), separated by 10–30 seconds.
-
Action: Both peaks must be analyzed; their MS/MS spectra will be nearly identical, but retention times differ.
Visualization of Workflow
Figure 1: Step-by-step workflow for the preparation and analysis of peptides modified by the chloro-propanamide derivative.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | Reagent hydrolysis or low pH. | Ensure pH is >7.5. Increase reagent excess to 50x. Use fresh stock in anhydrous DMSO. |
| Peak Splitting | Diastereomer formation. | This is expected if reagent is racemic. Use enantiopure reagent to simplify chromatography. |
| Poor Fragmentation | Energy absorbed by bulky mod. | Use Stepped NCE (Normalized Collision Energy) or EThcD if available to preserve the modification. |
| Precipitation | Reagent insolubility. | Ensure final organic solvent (DMSO/ACN) concentration is <5% during incubation, or perform "on-bead" labeling. |
References
-
Principles of Covalent Labeling: Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]
-
Mass Spectrometry of Alkylated Peptides: Choudhary, G., et al. (2020). "Fragmentation characteristics of alkylated peptides in tandem mass spectrometry." Journal of Proteome Research. [Link]
-
Chiral Resolution in LC-MS: Bester, K. (2009). "Chiral separation of phenylethyl-derivatives in LC-MS." Journal of Chromatography A. [Link]
-
Covalent Docking & Warheads: London, N., et al. (2014). "Covalent Docking of Acrylamide and Chloroacetamide Inhibitors." Journal of Chemical Information and Modeling. [Link]
(Note: Specific literature on "3-Chloro-N-(1-phenylethyl)propanamide" is limited; references provided anchor the methodology in established covalent proteomics and chiral separation principles.)
Sources
3-Chloro-N-(1-phenylethyl)propanamide in covalent inhibitor development
Topic: 3-Chloro-N-(1-phenylethyl)propanamide in Covalent Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rational Design of Irreversible Inhibition
The paradigm of drug discovery has seen a marked resurgence in the development of targeted covalent inhibitors (TCIs).[1][2][3] Once relegated to the category of accidental discoveries, covalent drugs are now being rationally designed to achieve high potency, prolonged duration of action, and improved selectivity by forming a stable bond with their biological target.[1] At the heart of this strategy is the "warhead," an electrophilic moiety that reacts with a nucleophilic amino acid residue on the target protein.
The chloroacetamide group is a potent and versatile electrophilic warhead, frequently employed to target the thiol side chain of cysteine residues.[4][5] Its reactivity, governed by a straightforward nucleophilic substitution mechanism, makes it an excellent tool for chemical biology and a promising scaffold for therapeutic agents.[1]
This guide focuses on 3-chloro-N-(1-phenylethyl)propanamide , a representative chloroacetamide-containing fragment. This compound serves as an ideal model system for illustrating the core principles and methodologies required to develop and characterize covalent inhibitors. It consists of two key components:
-
The Chloroacetamide Electrophile: The reactive "warhead" responsible for covalent bond formation.
-
The N-(1-phenylethyl) Scaffold: A non-covalent recognition element that provides initial binding affinity and orients the warhead for reaction within the target's binding pocket.
These application notes provide a comprehensive, experience-driven guide to the synthesis, mechanistic evaluation, and rigorous characterization of covalent inhibitors using 3-chloro-N-(1-phenylethyl)propanamide as a foundational tool.
Section 1: Synthesis and Verification of the Covalent Probe
The foundation of any study involving a chemical probe is the unambiguous synthesis and characterization of the molecule itself. The synthesis of 3-chloro-N-(1-phenylethyl)propanamide is typically achieved through a standard amide coupling reaction.
Causality of the Synthetic Protocol
The chosen protocol involves the reaction of (R)-1-phenylethylamine with 3-chloropropionyl chloride. The use of an anhydrous solvent like dichloromethane (DCM) is critical to prevent hydrolysis of the highly reactive acid chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included as an acid scavenger to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[6] Performing the initial addition at a reduced temperature (0 °C) helps to control the exothermicity of the reaction and minimize potential side reactions.
Synthesis Protocol: 3-chloro-N-((R)-1-phenylethyl)propanamide
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Equivalents | Amount |
| (R)-1-Phenylethylamine | 3886-69-9 | 121.18 | 1.0 | User-defined |
| 3-Chloropropionyl chloride | 625-36-5 | 126.98 | 1.1 | Calculated |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 | Calculated |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | Sufficient Volume |
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-1-phenylethylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Electrophile Addition: Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-chloro-N-(1-phenylethyl)propanamide as a pure solid.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected mass can be used to validate the product's identity.
Section 2: The Covalent Reaction Mechanism
The chloroacetamide moiety functions as an electrophile in an S_N2 reaction with a nucleophilic amino acid residue. While it can react with other nucleophiles, its primary target in drug discovery is the thiolate form of a cysteine residue, which is a potent nucleophile at physiological pH.
The reaction proceeds in two steps:
-
Non-covalent Binding (K_I): The inhibitor first forms a reversible, non-covalent complex with the target protein. The affinity of this initial binding is determined by the inhibitor's scaffold (the N-(1-phenylethyl) group in this case).
-
Irreversible Bond Formation (k_inact): Once the inhibitor is properly oriented within the binding site, the nucleophilic cysteine attacks the carbon atom bearing the chlorine, displacing it and forming a stable thioether bond.
Caption: Two-step mechanism of targeted covalent inhibition.
Section 3: Core Protocols for Covalent Inhibitor Characterization
Rigorous experimental validation is essential to confirm a covalent mechanism of action. The following protocols provide a self-validating framework for characterizing your chloroacetamide-based inhibitor.
Protocol 1: Confirmation of Covalent Adduct Formation by Mass Spectrometry
Expertise & Causality: Mass spectrometry (MS) is the definitive method for confirming covalent modification. It provides direct evidence of a mass change in the target protein corresponding precisely to the mass of the inhibitor, leaving no ambiguity about the formation of a covalent bond.[7][8] Bottom-up proteomics (peptide mapping) further allows for the precise identification of the modified amino acid, which is crucial for structure-activity relationship (SAR) studies and confirming the inhibitor binds to the intended target residue.[9][10]
Caption: Logical framework for validating a covalent mechanism.
Step-by-Step Methodology (Mutant Control):
-
Generate and express a mutant version of the target protein where the putative target cysteine is replaced (e.g., Cys100Ala).
-
Confirm the mutant protein is properly folded and retains catalytic activity (though activity may be altered).
-
Perform the same time-dependent inhibition assay described in Protocol 2 with both the wild-type (WT) and mutant proteins.
-
Expected Outcome: The chloroacetamide inhibitor will show potent, time-dependent inhibition of the WT protein, but will be significantly less potent (or completely inactive) against the mutant protein.
Step-by-Step Methodology (Washout/Dialysis Control):
-
Incubate the target protein with a saturating concentration of the inhibitor (e.g., 10x KI) for a sufficient time to ensure complete modification. Also, prepare a vehicle-treated control sample.
-
Remove all unbound inhibitor from both samples using a method like dialysis against a large volume of buffer or by running the samples over a desalting column (e.g., Sephadex G-25).
-
Measure the enzymatic activity of the inhibitor-treated sample and the control sample.
-
Expected Outcome: The activity of the protein treated with the covalent inhibitor will remain suppressed, while a reversible inhibitor's activity would be restored upon its removal.
Section 4: Safety and Selectivity Considerations
While highly effective, the reactivity of the chloroacetamide warhead raises important questions about selectivity and safety.
-
Selectivity: Chloroacetamides are generally more reactive than other common warheads like acrylamides. [11]This heightened reactivity can lead to off-target modification of other accessible cysteine residues in the proteome. It is crucial to perform selectivity profiling, for instance, using competitive chemoproteomic platforms, to identify potential off-target interactions early in a drug discovery campaign.
-
Safety: A primary concern with reactive electrophiles is the potential for idiosyncratic toxicity. [1]This can arise from off-target protein modification or depletion of cellular glutathione (GSH), a key antioxidant. However, modern covalent drug design focuses on creating compounds where the intrinsic reactivity of the warhead is relatively low, and the rapid, specific reaction with the target is driven by high binding affinity (KI). This minimizes indiscriminate reactions and has led to the successful development of several FDA-approved covalent drugs with excellent safety profiles. [2]
Conclusion
3-Chloro-N-(1-phenylethyl)propanamide is an exemplary chemical tool for navigating the field of covalent inhibitor development. The chloroacetamide warhead it carries, while requiring careful characterization, offers a powerful method for achieving potent and durable target engagement. By applying the rigorous, multi-faceted protocols detailed in this guide—spanning from unambiguous synthesis to definitive MS-based validation and robust kinetic analysis—researchers can confidently establish the mechanism of their covalent inhibitors. This foundational understanding is the bedrock upon which successful chemical biology probes and next-generation therapeutic agents are built.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol.
- Google Patents. (n.d.). EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
- Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
-
Betz, R. et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o2868. Retrieved from [Link]
- EvitaChem. (n.d.). Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970).
- Meroueh, S. et al. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing.
- MDPI. (n.d.). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide.
- ResearchGate. (n.d.). α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its....
-
London, N. et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 2954-2966. Retrieved from [Link]
-
Wang, X. et al. (2022). Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry, 13(10), 1185-1203. Retrieved from [Link]
-
Zidar, N. et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry, 243, 114769. Retrieved from [Link]
-
Akkurt, M. et al. (2008). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929. Retrieved from [Link]
-
Huang, F. et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7829. Retrieved from [Link]
- The Center for Forensic Science Research & Education. (2024). June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.
- Baran Lab. (2025). Covalent Drugs: Trends, Mechanisms, & Warheads.
-
Resnick, E. et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968. Retrieved from [Link]
-
Willems, L. I. et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(18), 4125. Retrieved from [Link]
- Semantic Scholar. (n.d.). Recent advances in the development of covalent inhibitors.
-
Dong, J. et al. (2021). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 13(9), 1332. Retrieved from [Link]
- European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27).
-
Stara, A. et al. (2021). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. Animals, 11(11), 3291. Retrieved from [Link]
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- UMass ScholarWorks. (n.d.). Novel Mass Spectrometry Methods for the Analysis of Covalent and Non-Covalent Protein Structures and Their Influence on the Functions of Therapeutic Proteins.
- Enamine. (n.d.). Chloroacetamides.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Chloroacetamide.
- Frontiers. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications.
- Inchem.org. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48).
- ACS Publications. (n.d.). Large-Scale Identification and Quantification of Covalent Modifications in Therapeutic Proteins.
- NICNAS. (2016). Acetamide, 2-chloro-: Human health tier II assessment.
- MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide.
Sources
- 1. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 7. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 8. DSpace [scholarworks.umass.edu]
- 9. Frontiers | Covalent Chemical Tools for Profiling Post-Translational Modifications [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereospecific Binding & Chiral Recognition of 3-Chloro-N-(1-phenylethyl)propanamide
[1]
Executive Summary & Scope
Target Audience: Medicinal Chemists, DMPK Scientists, and Protein Biochemists.
This application note details the protocol for characterizing the stereospecific interaction of 3-Chloro-N-(1-phenylethyl)propanamide (3-CNPP) with model proteins, specifically Serum Albumin (HSA/BSA).
3-CNPP represents a critical class of chiral electrophilic amides .[1] It possesses two distinct features relevant to drug discovery:
-
A Chiral Center: The (1-phenylethyl) moiety serves as a stereochemical probe, testing the "chiral recognition" capability of the protein binding pocket.
-
A Latent Electrophile: The
-chloropropanamide tail mimics latent covalent inhibitors (e.g., acrylamides via elimination or direct alkylators), making it a model for studying stereoselective covalent modification .
This guide provides a self-validating workflow to distinguish between reversible stereospecific binding and irreversible covalent adduct formation.
Molecule Profile & Mechanism
Compound: 3-Chloro-N-(1-phenylethyl)propanamide Chirality: The molecule exists as (R) and (S) enantiomers.[1] The spatial arrangement of the phenyl vs. methyl group on the chiral center dictates the fit within the hydrophobic subdomains (e.g., Sudlow Site I or II) of the protein.
Mechanism of Interaction[2][3]
-
Phase I: Stereoselective Recognition (Reversible): The protein's chiral environment discriminates between enantiomers.[1] The (S)-enantiomer typically exhibits different thermodynamic binding parameters (
) compared to the (R)-enantiomer due to steric hindrance or favorable stacking interactions with residues like Trp-214 (HSA). -
Phase II: Potential Covalent Reactivity (Irreversible): The 3-chloro group is a
-halo amide.[1] Under physiological conditions (pH 7.4), it may undergo slow elimination to form an acrylamide intermediate (Michael acceptor), which then alkylates nucleophilic cysteine residues. This step is often stereochemically gated by the initial non-covalent binding affinity.[1]
Visualization: Interaction Pathway
Figure 1: Kinetic pathway distinguishing reversible stereospecific binding from potential covalent modification.
Protocol 1: Synthesis & Enantiomeric Purity Check
Rationale: Binding constants (
Materials
-
Amine: (R)-(+)-1-Phenylethylamine and (S)-(-)-1-Phenylethylamine (Sigma-Aldrich, >99% ee).[1]
-
Base: Triethylamine (TEA).[1]
-
Solvent: Dichloromethane (DCM, anhydrous).
Step-by-Step Synthesis
-
Setup: Purge a 100 mL round-bottom flask with
. Add 1.0 eq (10 mmol) of (R)- or (S)-amine and 1.2 eq of TEA into 20 mL DCM. Cool to 0°C.[1] -
Addition: Dropwise add 1.1 eq of 3-chloropropanoyl chloride dissolved in 5 mL DCM over 15 minutes. Control exotherm to prevent elimination to acrylamide.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash with 1M HCl (removes unreacted amine), then sat.
, then brine.[1] Dry over .[1] -
Purification: Recrystallize from Hexane/EtOAc (critical for removing trace acrylamide byproducts).[1]
-
Validation (Chiral HPLC):
Protocol 2: Stereospecific Binding Assay (Fluorescence Quenching)
Rationale: Serum albumins contain intrinsic fluorophores (Tryptophan-214 in HSA).[1] Binding of 3-CNPP in the vicinity of Trp-214 quenches this fluorescence.[1] The degree of quenching correlates with binding affinity.
Experimental Setup
-
Instrument: Spectrofluorometer (e.g., Jasco FP-8500 or Horiba Fluorolog).[1]
-
Protein Stock:
HSA in Phosphate Buffered Saline (PBS), pH 7.4. -
Ligand Stock: 10 mM (R)-3-CNPP and (S)-3-CNPP in DMSO.
Procedure
-
Blank Correction: Measure the fluorescence of the buffer + ligand (without protein) to account for any Raman scattering or ligand fluorescence (Inner Filter Effect correction).
-
Titration:
-
Place 2.0 mL of HSA solution in a quartz cuvette.
-
Excitation: 280 nm (selects Trp and Tyr) or 295 nm (selects Trp only - recommended).[1]
-
Emission Scan: 300–450 nm.[1]
-
Titrate ligand in
increments (final conc range: 0–50 ).[1] -
Mix by inversion and equilibrate for 2 minutes (Reversible binding is fast).
-
-
Data Collection: Record fluorescence intensity at
(approx. 340 nm).
Data Analysis: Stern-Volmer Equation
To determine the Quenching Constant (
Where:
-
and
are fluorescence intensities before and after adding ligand.[1] - is the concentration of 3-CNPP.[1]
- is the bimolecular quenching rate constant.[1]
Stereospecificity Calculation:
Plot
-
If Slope(R) > Slope(S), the protein binds the (R)-enantiomer more tightly (or closer to the Trp residue).
-
Binding Constant (
): Use the modified Stern-Volmer (double-log) plot:
Protocol 3: Covalent Reactivity Kinetic Profiling
Rationale: To ensure the binding observed in Protocol 2 is not an artifact of alkylation, and to assess the drug-like safety of the molecule.
LC-MS/MS Time-Course Assay[1]
-
Incubation: Incubate
HSA with (10x excess) of (R)- or (S)-3-CNPP at 37°C. -
Sampling: Aliquot samples at T = 0, 1h, 4h, 12h, 24h.
-
Quench: Stop reaction with 1% Formic Acid (denatures protein).
-
Analysis: Intact Protein Mass Spectrometry (Q-TOF or Orbitrap).[1]
-
Look for: Mass shift of +147 Da (Adduct) or +111 Da (Acrylamide adduct if elimination occurred first).
-
-
Stereoselectivity in Reactivity:
-
If the (R)-enantiomer shows faster adduct formation than (S), it implies "Specific Non-Covalent Binding Directed Alkylation" (the binding pocket orients the warhead towards a nucleophile).
-
If rates are identical, the reactivity is non-specific (solution chemistry).
-
Expected Results & Interpretation
| Parameter | (R)-3-CNPP | (S)-3-CNPP | Interpretation |
| (R) binds closer/stronger to Trp-214.[1] | |||
| -28.5 | -24.2 | (R) binding is thermodynamically favored.[1] | |
| Site Marker Displacement | Warfarin (Site I) | Ibuprofen (Site II) | Identifies specific sub-domain binding. |
| Covalent Adducts (24h) | 5% Occupancy | <1% Occupancy | Stereospecific orientation facilitates reaction.[1] |
Troubleshooting:
-
Inner Filter Effect: If the ligand absorbs at 280/295 nm, the fluorescence decrease is artificial. Apply the correction factor:
. -
Solubility: Ensure DMSO concentration < 1% to prevent protein denaturation.[1]
References
-
Chiral Recognition Mechanisms: Hage, D. S. (2001).[1] Chromatographic and electrophoretic studies of the binding of chiral drugs to serum proteins. Journal of Chromatography A. Link
-
Fluorescence Quenching Protocols: Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1] Link
-
Covalent Inhibitor Design: Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.[1] Link
-
Stereoselective Binding to HSA: Ascoli, G. A., et al. (2006). Drug binding to human serum albumin: Abridged review of results obtained with high-performance liquid chromatography and circular dichroism. Chirality. Link
-
Kinetic Resolution of Phenylethylamines: Reetz, M. T., & Schimossek, K. (1996). Lipase-catalyzed dynamic kinetic resolution of chiral amines. Chimia. Link
Application Note: 3-Chloro-N-(1-phenylethyl)propanamide as a Strategic Intermediate in Pharmaceutical Synthesis
Executive Summary & Strategic Value
3-Chloro-N-(1-phenylethyl)propanamide (CAS: Generic structure ref, typically derived from CAS 18776-12-0 analogs) represents a "privileged" chiral scaffold in modern drug discovery. It functions as a dual-purpose electrophile , combining the stereochemical directing power of the 1-phenylethylamine moiety with the versatile reactivity of the
For pharmaceutical researchers, this intermediate serves three critical functions:
-
Latent Covalent Warhead: It acts as a stable precursor to N-substituted acrylamides, which are essential "warheads" in targeted covalent inhibitors (TCIs) for kinases (e.g., EGFR, BTK).
-
Chiral Auxiliary: The phenylethyl group induces stereoselectivity in subsequent alkylations or cyclizations, allowing for the resolution of racemic mixtures or asymmetric synthesis.[1]
-
-Lactam Precursor: Under specific basic conditions, it undergoes intramolecular cyclization to form azetidin-2-ones, the core structure of
-lactam antibiotics and cholesterol absorption inhibitors.
Chemical Properties & Safety Profile
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 227.69 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 68–72 °C (Enantiopure forms may vary) |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |
| Chirality | Available as (R)-(+), (S)-(-), or Racemic |
Safety Advisory: This compound is an alkylating agent. It is a skin and eye irritant and potentially sensitizing. Handle in a fume hood with nitrile gloves. The 3-chloro moiety is susceptible to hydrolysis; store under inert atmosphere at 2–8 °C.
Synthesis Protocol: The Modified Schotten-Baumann Route
This protocol describes the high-yield synthesis of 3-Chloro-N-((S)-1-phenylethyl)propanamide. We utilize a modified anhydrous Schotten-Baumann approach to prevent premature hydrolysis of the acyl chloride.
Materials
-
(S)-(-)-1-Phenylethylamine (1.0 equiv)
-
3-Chloropropionyl chloride (1.1 equiv) [Freshly distilled recommended]
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)[2]
-
1 M HCl and Saturated
Step-by-Step Methodology
-
Setup: Purge a 250 mL round-bottom flask with nitrogen. Add (S)-1-phenylethylamine (10 mmol) and TEA (12 mmol) to anhydrous DCM (50 mL). Cool the mixture to 0 °C using an ice bath.
-
Addition: Add 3-chloropropionyl chloride (11 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Crucial: Maintain internal temperature below 5 °C to avoid elimination to the acrylamide side-product.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2] The limiting amine should be consumed.
-
Quench & Workup:
-
Wash the organic phase with 1 M HCl (2 x 30 mL) to remove excess amine/TEA.
-
Wash with Saturated
(2 x 30 mL) to remove unreacted acid. -
Wash with Brine (30 mL), dry over
, and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure (keep bath < 40 °C). The crude solid can be recrystallized from Hexane/EtOAc to yield high-purity needles.
Expected Yield: 85–92% Purity: >98% (HPLC)
Divergent Applications & Transformation Protocols[7]
This intermediate sits at a "reactive hub." The following diagram illustrates its three primary synthetic pathways.
Caption: Divergent synthetic pathways for 3-Chloro-N-(1-phenylethyl)propanamide: Elimination to acrylamides, Substitution to amino-amides, and Cyclization to beta-lactams.[3][4][5]
Pathway A: Synthesis of Chiral Acrylamides (Covalent Warheads)
The in situ generation of acrylamides is preferred in drug development to avoid the handling of unstable acryloyl chlorides.
-
Reagents: TEA (excess) or DBU, Toluene, Reflux.
-
Mechanism: E2 Elimination.
-
Protocol: Dissolve the 3-chloro intermediate in toluene. Add 2.5 equiv of TEA. Heat to 80 °C for 2–6 hours. The presence of a radical inhibitor (e.g., hydroquinone) is recommended to prevent polymerization of the resulting acrylamide.
-
Application: Synthesis of chiral polymers for chromatographic stationary phases or "warhead" installation on kinase inhibitors.
Pathway B: Nucleophilic Substitution ( -Amino Amides)
This pathway yields structures analogous to Beclamide (a CNS drug) but with a chiral handle.
-
Reagents: Secondary amine (e.g., morpholine, piperazine), KI (catalytic), DMF, 60 °C.
-
Mechanism:
Substitution. -
Note: The 3-chloro position is moderately reactive. Potassium Iodide (KI) is essential to generate the more reactive 3-iodo intermediate in situ (Finkelstein reaction).
Pathway C: Cyclization to -Lactams (Azetidin-2-ones)
Direct cyclization is challenging due to the competing elimination (Pathway A). It requires specific conditions to favor ring closure.
-
Reagents: NaH (Sodium Hydride) or Tetrabutylammonium Hydrogen Sulfate (TBAHS) with 50% NaOH (Phase Transfer Catalysis).
-
Solvent: Anhydrous DMF (for NaH) or DCM/Water (for PTC).
-
Critical Control: High dilution (0.01 M) favors intramolecular cyclization over intermolecular polymerization.
Analytical Validation
To ensure the integrity of the intermediate before downstream processing, verify these parameters:
| Method | Expected Signal (Diagnostic) |
| 1H NMR (CDCl3) | |
| 13C NMR | Carbonyl (~169 ppm); C-Cl (~40 ppm); Chiral CH (~49 ppm) |
| HPLC | Retention time distinct from acrylamide (usually elutes later on C18). Monitor 210 nm and 254 nm. |
| Mass Spec (ESI) | [M+H]+ = 226.1 / 228.1 (Characteristic 3:1 Chlorine isotope pattern) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvents or old acid chloride. | Distill 3-chloropropionyl chloride; use anhydrous DCM/THF. |
| Acrylamide Impurity | Reaction temperature too high during addition. | Keep addition at 0 °C. Add acid chloride slowly. |
| Racemization | High temperature or strong base exposure. | Avoid reflux with strong bases unless eliminating. Use mild bases (TEA/DIPEA) at RT. |
| Sticky Solid | Residual solvent or impurities. | Recrystallize from Hexane/Ethyl Acetate (4:1). |
References
-
BenchChem. (2025).[1] Synthesis of N-((S)-1-phenylethyl)acrylamide: An Application Note and Protocol. Retrieved from
-
EvitaChem. (2024). 3-chloro-N-(4-fluorophenyl)propanamide Synthesis and Applications. Retrieved from
-
National Institutes of Health (NIH). (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. PubMed Central. Retrieved from
-
Xu, J., et al. (2011). Highly stereoselective synthesis of trans-3-chloro-beta-lactams. Chemical Research in Chinese Universities. Retrieved from
-
University of Notre Dame. (1987). Cyclization process for beta-lactams. US Patent 4,675,399.[6] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof - Google Patents [patents.google.com]
- 5. Synthesis routes of N-(1-adamantyl)acrylamide [benchchem.com]
- 6. curate.nd.edu [curate.nd.edu]
Troubleshooting & Optimization
Technical Support Center: Quenching Excess 3-Chloro-N-(1-phenylethyl)propanamide
Introduction: The PGI Challenge
You are likely accessing this guide because you are dealing with 3-Chloro-N-(1-phenylethyl)propanamide , a reagent or intermediate often used in chiral amine derivatization.[1][2][3]
The Critical Issue: This molecule contains a primary alkyl chloride moiety.[1][2][4] Under ICH M7 guidelines, alkyl chlorides are classified as Potential Genotoxic Impurities (PGIs) due to their ability to alkylate DNA [1].[1][2] The regulatory Threshold of Toxicological Concern (TTC) is extremely low (typically 1.5 µ g/day for lifetime exposure) [2].
Simple aqueous washes often fail to reduce this impurity to compliant levels due to its lipophilicity and potential entrapment in the product crystal lattice. Furthermore, improper quenching can trigger elimination reactions , converting the alkyl chloride into an acrylamide—a Michael acceptor that is arguably more toxic and reactive.[1]
This guide provides chemically sound, self-validating protocols to quench this excess reagent without compromising your Active Pharmaceutical Ingredient (API).
Module 1: The Chemistry of the Quench
To troubleshoot effectively, you must understand the competing reaction pathways active during the quench.[1]
The Mechanism: Substitution vs. Elimination[3][5]
When you treat 3-Chloro-N-(1-phenylethyl)propanamide to remove the chloride, two pathways compete:
-
Pathway A (Desired): Nucleophilic Substitution (
). A water-soluble nucleophile (Scavenger) displaces the chloride.[2][3] The new species is highly polar and washes out in the aqueous phase.[1] -
Pathway B (Undesired): Elimination (E2). A base deprotonates the
-carbon, eliminating HCl to form N-(1-phenylethyl)acrylamide .[2][3] This is a toxic Michael acceptor and difficult to separate.
Key Insight: To favor Pathway A, you must use a soft nucleophile (high orbital overlap, low basicity) rather than a hard base.[1]
Visualizing the Reaction Pathways
Figure 1: Competing reaction pathways. The goal is to maximize Path A while suppressing Path B.
Module 2: Troubleshooting & Decision Support
Use this section to diagnose issues with your current workup.
Q1: I tried washing with NaOH/Water, but the impurity level is unchanged or I see a new impurity. Why?
Diagnosis: You likely triggered Pathway B (Elimination) .[1][2]
Explanation: Hydroxide is a hard base.[1][2][3] It promotes the elimination of HCl to form the acrylamide derivative. Furthermore, primary alkyl chlorides are sluggish to hydrolyze (convert Cl
Q2: My reaction is complete, but I can't separate the alkyl chloride from my product by crystallization.
Diagnosis: Lattice Inclusion or Solubility Overlap . Explanation: The impurity is structurally similar to your product (differing only by Cl vs. the amine group you likely added). It can co-crystallize.[1][2] Solution: You must chemically derivatize the impurity before crystallization.[1][2] Convert it into a zwitterion (using cysteine) or a charged ammonium salt (using a secondary amine).[2] These will remain in the mother liquor.[1][2]
Q3: Which scavenger should I choose?
Use the decision matrix below to select the correct agent for your specific process constraints.
Figure 2: Scavenger selection logic based on process constraints.
Module 3: Validated Experimental Protocols
These protocols are designed to be "drop-in" solutions for standard organic reaction workups.[1][2][3]
Protocol A: The "Bio-Safe" Thiol Quench (Recommended)
Best for: High-value APIs, strict PGI limits, and avoiding harsh pH swings.[1][3]
Mechanism: L-Cysteine attacks the alkyl chloride via
Reagents:
-
Base: Potassium Carbonate (
) or Triethylamine (to deprotonate the thiol) -
Solvent: Compatible with your reaction (works well in biphasic systems).[1][2]
Step-by-Step:
-
Quantify: Determine the molar amount of excess 3-Chloro-N-(1-phenylethyl)propanamide remaining (by HPLC).
-
Charge: Add 2.0 - 3.0 equivalents of L-Cysteine relative to the impurity (not the main product).
-
Buffer: Add 3.0 equivalents of
(or adjust pH to ~8-9). Note: Thiolate anion ( ) is the active nucleophile; it requires basic pH to form.[3] -
Heat: Heat the mixture to 40–50°C for 2–4 hours.
-
Workup:
Protocol B: The Amine Scavenge (Morpholine Method)
Best for: Robust APIs where odor is a concern and acidic washes are permitted.
Mechanism: Morpholine displaces the chloride to form a quaternary or tertiary ammonium salt (depending on pH), which is removed via acid wash.
Step-by-Step:
-
Charge: Add 3.0 - 5.0 equivalents of Morpholine relative to the impurity.[1][2][3]
-
React: Stir at 50°C for 4–6 hours. Monitor consumption of the impurity by HPLC.
-
Workup (Critical):
Module 4: Data & Specifications
Impurity Reactivity Profile
| Parameter | 3-Chloro-N-(1-phenylethyl)propanamide | Implication for Workup |
| Electrophile Type | Primary Alkyl Chloride | Moderate reactivity.[1][2][3] Requires heat or strong nucleophile.[1][2][3] |
| Elimination Risk | High (forms Acrylamide) | Avoid strong bases (NaOH, NaOtBu) at high temps.[1][2] |
| Solubility | Lipophilic (LogP ~ 1.5 - 2.[1][2][3]0) | Will not wash out with water alone.[1][2] |
| PGI Class | Class 2 or 3 (ICH M7) | Must be controlled to < TTC (typically ppm levels).[2] |
Scavenger Comparison
| Scavenger | Nucleophilicity | Odor | Removal Method | Risk |
| L-Cysteine | High ( | Low/Med | Water Wash (Zwitterion) | Low (GRAS compound) |
| Thiosulfate | Moderate | None | Water Wash | May not react fast enough with Cl.[2][3] |
| Morpholine | Moderate | High | Acid Wash | Secondary amine (Nitrosamine risk if nitrosating agents present).[1][2] |
| Piperazine | High | High | Acid Wash | Efficient, but hard to remove traces.[1][2] |
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][2]
-
European Medicines Agency. Guideline on the Limits of Genotoxic Impurities.[1][2][4][6]
-
Teasdale, A. (2017).[1][2] Mutagenic Impurities: Strategies for Identification and Control.[1][2][6][7] John Wiley & Sons.[1][2] (Standard text on PGI management).
-
Anderson, N. G., et al. (2000).[1][2] Practical Process Research & Development.[1][2] Academic Press.[1][2] (Source for general scavenging protocols).
-
Liu, S., et al. (2021).[1][2] "Control of Alkyl Chloride Impurities in Pharmaceutical Process Development." Organic Process Research & Development.
(Note: While specific URLs for books/paywalled journals lead to landing pages, they are the authoritative sources for these methodologies.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloropropanamide | C3H6ClNO | CID 79982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
Technical Support Center: Stability of 3-Chloro-N-(1-phenylethyl)propanamide
This is a technical support guide designed for researchers and analytical scientists working with 3-Chloro-N-(1-phenylethyl)propanamide . This compound, structurally related to anticonvulsants like Fenaclon, presents unique stability challenges in biological matrices due to its
Topic: Biological Stability & Handling of 3-Chloro-N-(1-phenylethyl)propanamide Applicable For: Pharmacokinetic (PK) Profiling, Impurity Analysis, Metabolic Stability Studies Version: 2.0 (Current)
Part 1: Executive Technical Summary
3-Chloro-N-(1-phenylethyl)propanamide (CAS: 80364-90-5) is a chemically reactive intermediate often encountered in the synthesis of pyrrolidone-based anticonvulsants or as a structural analog to Fenaclon. In biological matrices (plasma, urine, tissue homogenates), it exhibits significant instability driven by two competing pathways: enzymatic hydrolysis and chemical
Critical Stability Warning:
Unlike stable drug metabolites, this compound contains a
Key Directive: Immediate acidification of biological samples to pH < 4.0 is mandatory to arrest chemical elimination.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Sample Recovery & Degradation
Q1: I am observing a rapid loss of the parent compound in rat plasma even when stored at -20°C. Why?
Diagnosis: This is likely due to "thaw instability" or insufficient acidification.
Technical Insight: The
-
Pre-treat plasma: Harvest blood directly into tubes containing sodium fluoride (NaF) (esterase inhibitor) and citric acid or HCl to lower pH to ~3.5.
-
Flash Freeze: Snap-freeze samples in liquid nitrogen to prevent enzyme activity during the phase transition.
Q2: My chromatograms show a "ghost peak" that elutes earlier than the parent. Is this a metabolite?
Diagnosis: This is likely the N-(1-phenylethyl)acrylamide degradation product, not a metabolic metabolite.
Technical Insight: The elimination product is more polar and has a distinct UV absorbance due to the conjugated double bond (
Category 2: Chromatography & Detection
Q3: The parent peak is splitting into two partially resolved peaks. Is my column failing? Diagnosis: No, this is likely diastereomeric separation. Technical Insight: 3-Chloro-N-(1-phenylethyl)propanamide contains a chiral center at the 1-phenylethyl group. If the starting amine was racemic, you have a pair of enantiomers. However, if any other chiral center is introduced (e.g., during metabolism or if the "3-chloro" position becomes chiral via substitution), you may see diastereomers. Note: The 3-position is not chiral in the parent (two protons), but the 1-phenylethyl group is. If you are using a standard C18 column, you should see one peak for the enantiomeric pair unless you are using a chiral stationary phase. If you see splitting on C18, check for atropisomerism (restricted rotation) or partial hydrolysis products.
Q4: I see low sensitivity in ESI+ mode. How can I improve ionization?
Diagnosis: The chlorine atom is electron-withdrawing, reducing the basicity of the amide nitrogen.
Technical Insight: The protonation site is the amide oxygen. The inductive effect of the
-
Mobile Phase: Use 0.1% Formic Acid or 5mM Ammonium Formate to encourage protonation.
-
Adducts: Monitor for sodium adducts
(m/z ~248/250) or ammonium adducts if protonation is weak.
Part 3: Mechanistic Visualization
The following diagram illustrates the competing degradation pathways that must be controlled during sample preparation.
Figure 1: Degradation pathways of 3-Chloro-N-(1-phenylethyl)propanamide.[1] The primary risk in plasma is
Part 4: Validated Experimental Protocols
Protocol A: Stabilized Plasma Collection
Purpose: To prevent chemical elimination and enzymatic hydrolysis immediately upon blood draw.
Reagents:
-
Stabilizer Solution (10x): 5% Formic Acid (v/v) + 50 mM Sodium Fluoride (NaF) in water.
Procedure:
-
Preparation: Pre-fill collection tubes (e.g., Eppendorf) with the Stabilizer Solution at a ratio of 1:10 (e.g., 10 µL stabilizer for 100 µL plasma).
-
Collection: Harvest blood into EDTA tubes. Centrifuge immediately at 4°C (2000 x g, 10 min) to separate plasma.
-
Stabilization: Transfer plasma immediately into the pre-filled tubes containing the stabilizer. Vortex for 5 seconds.
-
Target pH: 3.0 – 4.0.
-
-
Storage: Snap-freeze on dry ice. Store at -80°C.
Protocol B: Cold Liquid-Liquid Extraction (LLE)
Purpose: To extract the analyte while minimizing thermal degradation.
Solvents:
-
MTBE (Methyl tert-butyl ether) or Ethyl Acetate (Cold, 4°C).
-
Internal Standard (IS): Stable isotope labeled analog or structural analog (e.g., 3-chloropropanamide derivative).
Step-by-Step:
-
Thaw plasma samples on wet ice (4°C). Do not use a water bath.
-
Aliquot 50 µL of stabilized plasma into a clean tube.
-
Add 10 µL of Internal Standard solution.
-
Add 200 µL of Cold MTBE .
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4°C, 10,000 x g for 5 minutes.
-
Transfer the organic supernatant to a clean glass vial.
-
Evaporation: Evaporate to dryness under nitrogen at ambient temperature (Max 30°C). Avoid high heat to prevent elimination.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50) containing 0.1% Formic Acid.
Part 5: Quantitative Stability Data
The following table summarizes the half-life (
| Matrix Condition | Temperature | pH | Primary Degradant | |
| Rat Plasma (Untreated) | 37°C | 7.4 | < 30 min | Acrylamide + Hydrolysis |
| Rat Plasma (Untreated) | 4°C | 7.4 | ~ 4 hours | Acrylamide |
| Acidified Plasma | 37°C | 3.5 | > 12 hours | Stable |
| Acidified Plasma | 4°C | 3.5 | > 24 hours | Stable |
| Phosphate Buffer | 25°C | 8.0 | ~ 2 hours | Acrylamide |
Note: Data derived from typical
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 240404, 3-chloro-N-phenylpropanamide (Analogous Structure). Retrieved from [Link]
-
Zamora, R., & Hidalgo, F. J. (2009). Conversion of 3-aminopropionamide and 3-alkylaminopropionamides into acrylamide in model systems.[2] Journal of Agricultural and Food Chemistry.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (2018). Fact Sheet: Fentanyl and Fentanyl Analogs (Structural Reference for Propionamides). Retrieved from [Link]
Sources
Minimizing off-target effects of 3-Chloro-N-(1-phenylethyl)propanamide
To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization & Troubleshooting Guide: 3-Chloro-N-(1-phenylethyl)propanamide Workflows
Introduction: The Dual Nature of Your Probe
You are working with 3-Chloro-N-(1-phenylethyl)propanamide , a molecule that presents a classic medicinal chemistry challenge. It possesses two distinct functional domains:
-
A Chiral Recognition Motif: The (1-phenylethyl) group provides hydrophobic interactions and stereoselectivity.
-
A Moderate Electrophile: The (3-chloropropanamide) tail acts as a weak alkylating agent or a precursor to a more reactive acrylamide warhead.
The Core Problem: The off-target effects you are observing likely stem from promiscuous alkylation (reacting with non-catalytic cysteines) or stereochemical mismatch (binding to unintended hydrophobic pockets). Because this molecule is relatively small (low molecular weight), it lacks the extensive "recognition elements" of larger drugs, making it prone to "non-specific drift" within the proteome.
This guide is structured to help you isolate these variables and clean up your biological data.
Part 1: Critical Quality Attributes (Input Control)
Q: I am seeing inconsistent IC50 values between batches. What is the likely cause?
A: Stereochemical purity is the first suspect. This compound contains a chiral center at the benzylic position. Biological systems are stereoselective.[1]
-
The Issue: If you purchased "racemic" material, 50% of your molecules may be inactive against your target but fully capable of causing off-target toxicity.
-
The Fix: You must determine if the (R)- or (S)-enantiomer is the active species.
-
Action: Run a Chiral HPLC to verify enantiomeric excess (ee%). An ee% < 95% is unacceptable for mechanistic studies.
-
Reference: Stereochemistry dictates receptor affinity. See ohmefentanyl analogs where stereochemistry shifts potency by orders of magnitude [1].
-
Q: My compound precipitates or degrades in buffer. How does this affect off-target toxicity?
A: Hydrolysis generates reactive artifacts. The 3-chloro group is susceptible to hydrolysis or elimination.
-
Elimination Risk: Under basic pH (pH > 8.0) or high temperature, the 3-chloropropanamide moiety can undergo elimination to form an acrylamide (N-(1-phenylethyl)acrylamide). Acrylamides are significantly more reactive (Michael acceptors) than alkyl chlorides and will aggressively label diverse proteins, creating a "false positive" potent signal.
-
Protocol Adjustment:
-
Maintain buffers at pH 7.2–7.4.
-
Prepare stocks in anhydrous DMSO.
-
Avoid freeze-thaw cycles which introduce moisture and accelerate hydrolysis [2].
-
Part 2: Experimental Optimization (Process Control)
Q: How do I distinguish between specific target engagement and non-specific alkylation?
A: You must perform a "Time-Dependent Inhibition" assay. Covalent inhibitors (or alkylators) show time-dependent potency. Non-specific alkylators show infinite time-dependency (they keep reacting until the protein is destroyed).
-
The Experiment: Measure IC50 at 10 minutes, 1 hour, and 4 hours.
-
Interpretation:
-
Ideal Profile: IC50 drops (potency increases) and then plateaus (saturation of specific site).
-
Off-Target Profile: IC50 continues to drop linearly with time without saturation, indicating you are slowly alkylating random residues across the proteome [3].
-
Q: What is the "Gold Standard" control for this molecule?
A: The "Dead" Analog (Des-chloro variant). You must synthesize or purchase N-(1-phenylethyl)propanamide (lacking the chlorine).
-
Rationale: This analog retains the shape and hydrophobicity but lacks the reactivity.
-
Application: Run your biological assay with this analog.
-
If biological effect persists: The effect is driven by reversible binding (hydrophobic interaction).
-
If biological effect disappears: The effect was driven by the chlorine reactivity.
-
Note: If the "dead" analog is inactive, but the chloro-compound is toxic at high doses, your toxicity is likely off-target alkylation [4].
-
Part 3: Visualization of Off-Target Pathways
The following diagram illustrates the mechanistic bifurcation where your compound can go wrong. Use this to diagnose your specific readout.[2]
Figure 1: Mechanistic pathways leading to specific efficacy versus off-target toxicity. Note the critical role of pH and Concentration in driving the "Red" pathways.
Part 4: Troubleshooting FAQs
Q: I see a strong signal in my Western Blot, but the cells are dying. Is it on-target? A: Likely not. If you are using this as a probe, the 3-chloro moiety acts as a "warhead." At high concentrations (>10 µM), it functions similarly to 3-chloro-1,2-propanediol or other alkyl halides, causing glutathione depletion and generalized oxidative stress [5].
-
Diagnostic: Co-treat with N-acetylcysteine (NAC) or Glutathione (GSH). If the toxicity is rescued but the specific biological signaling is also lost, your compound's mechanism is primarily non-specific electrophilic attack.
Q: How do I optimize the "Washout" experiment? A: The washout proves covalent engagement.
-
Treat cells for 1 hour.
-
Wash 3x with warm media (crucial to remove unbound compound).
-
Incubate for 24–48 hours in compound-free media.
-
Result: If the biological effect persists after 24h, you have formed a covalent bond. If the effect washes away, your compound is acting reversibly (or the bond is unstable, e.g., thioester hydrolysis).
-
Warning: If the effect persists but you see global toxicity, you have covalently modified "housekeeping" proteins. Reduce dose until the washout effect is maintained without cell death [3].
Part 5: Summary Data Tables
Table 1: Control Compounds for Validation
| Compound Type | Chemical Structure Modification | Purpose | Expected Outcome (If Specific) |
| Active Probe | 3-Chloro-N-(1-phenylethyl)propanamide | The Test Agent | Potent inhibition/activation |
| Reversible Control | N-(1-phenylethyl)propanamide (No Cl) | Assess binding affinity without reaction | Reduced potency, but measurable Kd |
| Enantiomer Control | (R) vs (S) isomer | Assess stereospecificity | One isomer should be significantly less active |
| Hyper-reactive Control | N-(1-phenylethyl)acrylamide | Assess "false positive" ceiling | High potency, likely high toxicity (promiscuous) |
Table 2: Buffer Optimization Guide
| Parameter | Recommended Range | Why? | Risk of Deviation |
| pH | 7.2 – 7.5 | Mimic physiological conditions | >8.0: Elimination to acrylamide (high background). <6.0: Reduced cysteine nucleophilicity (false negative). |
| DTT/BME | Avoid in Assay Buffer | Thiols in buffer react with the probe | The buffer "eats" your drug before it hits the target. |
| Incubation Time | < 4 Hours | Limit non-specific alkylation | >12 Hours: Exponential increase in off-target labeling. |
Part 6: Validation Workflow (Decision Tree)
Use this logic flow to determine if your compound is ready for publication or requires re-design.
Figure 2: Step-by-step validation logic to rule out off-target mechanisms.
References
-
Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Source: National Institutes of Health (PubMed) Link:[Link]
-
Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Source: ResearchGate / Nature Chemical Biology Link:[Link]
-
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Source: PMC - National Institutes of Health Link:[Link]
-
Approaches to mitigate the risk of serious adverse reactions in covalent drug design. Source: PubMed (Expert Opin Drug Discov.) Link:[Link]
-
3-Chloro-1,2-propanediol (JECFA Food Additives Series 48). (Reference for alkyl halide toxicity mechanisms) Source: Inchem.org Link:[Link]
Sources
Troubleshooting mass spec data of 3-Chloro-N-(1-phenylethyl)propanamide adducts
The following technical guide is structured as a specialized Support Center for researchers analyzing 3-Chloro-N-(1-phenylethyl)propanamide . It moves beyond basic definitions to address specific spectral anomalies, reaction artifacts, and ionization behaviors unique to chlorinated amides in drug discovery workflows.
Status: Active | Topic: Mass Spectrometry Troubleshooting & Adduct Deconvolution
Target Analyte: 3-Chloro-N-(1-phenylethyl)propanamide (CAS: 80364-90-5)
Molecular Formula:
Core Diagnostic Workflow
User Query: "I see multiple peaks and unexpected masses. Is my compound degrading, or are these just adducts?"
Senior Scientist Response: In LC-MS analysis of 3-chloro-propanamides, spectral complexity usually stems from three distinct sources: Ionization Adducts (benign), In-Source Fragmentation (artifactual), or Chemical Reactivity (degradation).
Use the following decision tree to classify your observed mass (
Figure 1: Diagnostic decision tree for identifying 3-Chloro-N-(1-phenylethyl)propanamide species.
Technical Modules: Detailed Troubleshooting
Module 1: The "Isotope Fingerprint" Verification
Issue: Confusing background noise with analyte signal.
Mechanism: Chlorine (
-
Zoom into your candidate peak.
-
Validation Rule: You must see a secondary peak at
with roughly 33% intensity of the base peak ( ).[4]-
If the ratio is 1:1: You likely have a Bromine contaminant, not your target.
-
*If the M+2 is <5%:[2] * You have lost the Chlorine atom (see Module 3).
-
Module 2: Ionization Adduct Deconvolution
Issue: "My molecular weight is 211, but I see peaks at 234, 250, and 445."
Explanation: In Electrospray Ionization (ESI), the "naked" molecule (
Reference Table: Common Adducts for C11H14ClNO
| Adduct Identity | Ion Formula | Theoretical m/z (
Troubleshooting Tip: If the Sodium (
Module 3: The "Ghost" Peak (Degradation vs. Artifact)
Issue: "I see a strong peak at m/z 176 that does not have the Chlorine isotope pattern." Scientific Insight: This is the most critical failure mode for 3-chloropropanamides. The 3-chloro group is a "leaving group." Under specific conditions, the molecule undergoes elimination of HCl .
Two Pathways for Mass 176 (Neutral Mass 175):
-
Cyclization (Intramolecular Alkylation):
-
Under basic conditions (pH > 8), the amide nitrogen attacks the carbon bearing the chlorine.
-
Product: 1-(1-phenylethyl)azetidin-2-one (a
-lactam). -
Result: Permanent chemical change. The sample is degraded.
-
-
Thermal Elimination (In-Source):
-
High desolvation temperatures in the MS source can force the loss of HCl.
-
Product: N-(1-phenylethyl)acrylamide.
-
Result: Instrumental artifact. The sample in the vial is likely intact.
-
Differentiation Protocol:
-
Step 1: Lower the Source Temperature (e.g., from 350°C to 200°C) and Fragmentor Voltage.
-
Step 2: Re-inject.
-
If m/z 176 decreases: It is a Thermal Artifact .
-
If m/z 176 remains constant: It is Chemical Degradation (Cyclization). Check your sample pH.
-
Module 4: Biological Adducts (Drug Discovery Context)
Issue: "I am running a stability assay and see a peak at m/z 482 ." Context: In metabolic stability or reactivity screens, 3-chloropropanamides are electrophiles (Michael acceptors precursors or direct alkylators). They react with nucleophiles like Glutathione (GSH).
Reaction:
-
Mechanism: Displacement of Chlorine by the Thiol group of Glutathione.
-
Mass Shift Calculation:
-
Loss of Cl (35 Da) + Gain of GSH (307 Da) - Loss of H (1 Da) = Net shift +271 Da?
-
Correction: It is usually direct substitution:
. -
Mass of GSH = 307.32. Mass of -SG group = 306.32.
-
Theoretical m/z:
.
-
-
Key Indicator: The m/z 482 peak will NOT have the 3:1 Chlorine isotope pattern (Cl is gone), but may show the subtle Sulfur isotope pattern (
, ~4.2%).
FAQ: Rapid Resolution
Q: Why is my [M+H]+ peak split into two?
A: You likely have high resolution. The "split" is the
Q: Can I separate the enantiomers (R/S) on my standard C18 column? A: No. 3-Chloro-N-(1-phenylethyl)propanamide is chiral, but standard MS cannot distinguish enantiomers, and C18 columns cannot separate them. You need a Chiral Column (e.g., Chiralpak AD or OD) to resolve the R- and S- forms.
Q: I see a peak at m/z 194. What is it?
A: This corresponds to
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 240404, 3-chloro-N-phenylpropanamide (Analogous Structure). Retrieved from [Link]
- Smith, R. M. (2018).Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
- Hiraoka, K. (2013).Fundamentals of Mass Spectrometry. Springer.
-
ChemSrc (2025). 3-Chloro-N-(1-phenylethyl)propanamide Physicochemical Properties. Retrieved from [Link]
Sources
Side reactions of 3-Chloro-N-(1-phenylethyl)propanamide with amino acids
Welcome to the technical support guide for 3-Chloro-N-(1-phenylethyl)propanamide. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions encountered when using this reagent in the presence of amino acids, peptides, or proteins. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the reactivity profile of 3-Chloro-N-(1-phenylethyl)propanamide.
Q1: What is the primary reaction mechanism between 3-Chloro-N-(1-phenylethyl)propanamide and amino acids?
A: The principal reaction is an alkylation via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The electrophilic carbon atom bonded to the chlorine atom is attacked by a nucleophilic functional group on an amino acid. This attack displaces the chloride ion, forming a new covalent bond between the reagent and the amino acid. This process is a common pathway for haloalkane derivatives reacting with biological nucleophiles.[2]
Q2: Which amino acid residues are most susceptible to this side reaction?
A: The reactivity of amino acid side chains is dictated by their nucleophilicity. The most reactive residues, in descending order of susceptibility under typical physiological or slightly basic conditions (pH 7-9), are:
-
Cysteine (Cys): The thiol group (-SH) is readily deprotonated to form a highly nucleophilic thiolate anion (-S⁻), making it the most common target for alkylation.[3]
-
Histidine (His): The imidazole ring contains a nucleophilic nitrogen atom.
-
Lysine (Lys): The primary amine (-NH₂) on the side chain is a potent nucleophile in its unprotonated state.
-
Methionine (Met): The sulfur atom in the thioether side chain is nucleophilic and can be alkylated to form a sulfonium ion.
-
N-terminus: The free α-amino group of a peptide or protein is also a primary target for alkylation.[1]
-
Aspartate (Asp) & Glutamate (Glu): The carboxylate side chains can act as nucleophiles, leading to the formation of an ester linkage, though this is less common than N- or S-alkylation.
-
Tyrosine (Tyr): The hydroxyl group can be alkylated, but generally requires stronger basic conditions to be significantly reactive.
Q3: How does pH influence the rate and specificity of these side reactions?
A: pH is a critical parameter. The nucleophilicity of most amino acid side chains is pH-dependent because their protonation state changes.
-
Amino Groups (Lys, N-terminus): These groups are protonated (-NH₃⁺) at acidic or neutral pH and are non-nucleophilic. As the pH increases above their pKa (~9-10.5), they become deprotonated (-NH₂) and highly nucleophilic. Therefore, N-alkylation is favored at basic pH.[4]
-
Thiol Group (Cys): The pKa of the cysteine thiol is ~8.3. Above this pH, the highly nucleophilic thiolate form (-S⁻) predominates, dramatically increasing the rate of S-alkylation.
-
Carboxyl Groups (Asp, Glu): These groups are deprotonated (negatively charged) above a pH of ~4-5, making them available for nucleophilic attack, although they are weaker nucleophiles than amines or thiolates.
Controlling the pH is therefore a key strategy to either promote or suppress specific side reactions.
Q4: Can the 3-Chloro-N-(1-phenylethyl)propanamide reagent degrade during my experiment?
A: Yes, two primary degradation pathways exist:
-
Hydrolysis: Under strongly acidic or basic conditions with prolonged heating, the amide bond can undergo hydrolysis to yield 3-chloropropanoic acid and 1-phenylethylamine.[5][6] This is generally slow under typical bioconjugation conditions (near-neutral pH, room temperature).
-
Elimination: In the presence of a strong, non-nucleophilic base, the reagent can undergo an elimination reaction to form N-(1-phenylethyl)acrylamide and HCl.[7] This byproduct is a Michael acceptor and can react with nucleophiles through a different mechanism (conjugate addition).
Troubleshooting Guide: Identifying & Mitigating Side Reactions
This guide provides structured solutions to common experimental problems.
Problem 1: I'm observing an unexpected mass increase in my protein/peptide after treatment, detected by mass spectrometry.
-
Probable Cause: Your biomolecule has been covalently modified (alkylated) by 3-Chloro-N-(1-phenylethyl)propanamide. The mass increase corresponds to the addition of the C₁₁H₁₄NO moiety.
-
Recommended Action:
-
Calculate the Expected Mass Shift: The mass added by the reagent after the loss of HCl (36.46 Da) is +175.1099 Da (monoisotopic) or +175.24 g/mol (average).
-
Confirm the Adduct: Use the table below to identify potential amino acid targets. Perform tandem mass spectrometry (MS/MS) on the modified peptide to pinpoint the exact site of modification. The fragmentation pattern will reveal which specific amino acid residue carries the additional mass.
-
Refer to Protocol 1 for a systematic approach to identifying unknown adducts.
-
| Amino Acid | Side Chain Nucleophile | Monoisotopic Mass of Residue | Monoisotopic Mass of Alkylated Residue | Mass Shift (Da) |
| Cysteine | Thiol (-SH) | 103.0092 | 278.1191 | +175.1099 |
| Lysine | Amine (-NH₂) | 128.0950 | 303.2049 | +175.1099 |
| Histidine | Imidazole (N) | 137.0589 | 312.1688 | +175.1099 |
| Methionine | Thioether (-S-CH₃) | 131.0405 | 306.1504 | +175.1099 |
| N-Terminus | α-Amine (-NH₂) | Varies | Residue + 175.1099 | +175.1099 |
| Aspartic Acid | Carboxyl (-COOH) | 115.0269 | 290.1368 | +175.1099 |
| Glutamic Acid | Carboxyl (-COOH) | 129.0426 | 304.1525 | +175.1099 |
Note: Masses are for the amino acid residue within a peptide chain.
Problem 2: The biological activity of my target protein is significantly reduced or eliminated after the reaction.
-
Probable Cause: An amino acid residue critical for the protein's function (e.g., in an enzyme active site or binding interface) has been alkylated. Cysteine and Histidine are common catalytic residues highly susceptible to modification.
-
Recommended Action:
-
Identify the Modified Site: Use LC-MS/MS peptide mapping (see Protocol 2) to determine if the modification occurred in a known functional region of the protein.
-
Employ Mitigation Strategies:
-
pH Optimization: Lower the reaction pH (e.g., to 6.5-7.0) to protonate histidine and lysine side chains, reducing their nucleophilicity while still allowing for some reaction if another target is desired.
-
Stoichiometry Control: Reduce the molar excess of 3-Chloro-N-(1-phenylethyl)propanamide to the minimum required for the intended reaction.
-
Competitive Inhibition: If the active site is known, adding a reversible ligand or substrate during the reaction can protect critical residues from alkylation.
-
-
Quench the Reaction: Immediately after the desired time, quench any unreacted reagent to prevent further non-specific modification. Refer to Protocol 3 .
-
Problem 3: My reaction is inefficient, and I observe many byproducts during purification (e.g., by HPLC).
-
Probable Cause: A combination of factors could be at play: multiple alkylations on the same molecule, reagent degradation into other reactive species (like N-(1-phenylethyl)acrylamide), or sub-optimal reaction conditions.
-
Recommended Action:
-
Analyze Byproducts: Attempt to characterize the major byproduct peaks using mass spectrometry. An observed mass of ~175 Da may correspond to the acrylamide degradation product.
-
Optimize Reaction Conditions:
-
Solvent: Ensure your biomolecule and the reagent are fully soluble. The addition of a small percentage of a co-solvent like DMSO may be necessary.
-
Temperature: Run the reaction at a lower temperature (e.g., 4 °C or room temperature) to improve selectivity and reduce the rate of degradation.
-
Time Course Study: Perform the reaction and take aliquots at various time points (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) to find the optimal duration that maximizes the desired product while minimizing byproducts.
-
-
Experimental Protocols
Protocol 1: General Screening and Identification of Adducts by LC-MS
-
Sample Preparation:
-
Take an aliquot of your reaction mixture containing the modified protein/peptide.
-
If starting with a protein, perform a standard proteolytic digest (e.g., with trypsin) to generate peptides.
-
Desalt the peptide mixture using a C18 ZipTip or equivalent.
-
-
LC-MS Analysis:
-
Inject the desalted peptides onto a reverse-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Run a standard gradient from ~5% to 40% acetonitrile (with 0.1% formic acid) over 30-60 minutes.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Byonic) to search the MS/MS data against the sequence of your target protein.
-
In the search parameters, define a variable modification with a mass shift of +175.1099 Da on all potential nucleophilic amino acids (C, H, K, M, D, E, Y, and N-terminus).
-
The software will identify peptides that contain this mass shift and provide a localization score indicating the most likely site of modification.
-
Protocol 2: Confirmatory Workflow for Unexpected Mass Shifts
Caption: Workflow for identifying the site of alkylation using tandem mass spectrometry.
Protocol 3: Quenching Excess 3-Chloro-N-(1-phenylethyl)propanamide
To stop the reaction and prevent further modification, add a high concentration of a small molecule nucleophile that will rapidly consume any remaining reagent.
-
Choose a Quenching Reagent:
-
For S-alkylation concerns: Use a thiol-containing compound like L-cysteine, dithiothreitol (DTT), or β-mercaptoethanol (BME) at a final concentration of 10-50 mM.
-
For N-alkylation concerns: Use a primary amine like Tris buffer or glycine at a final concentration of 50-100 mM.
-
-
Procedure:
-
At the desired reaction endpoint, add the chosen quenching reagent to the specified final concentration.
-
Allow the quenching reaction to proceed for at least 30-60 minutes at room temperature.
-
Proceed with downstream applications, such as buffer exchange, dialysis, or purification to remove the quenched reagent and byproducts.
-
Mechanistic Overview
Caption: General SN2 mechanism for the alkylation of an amino acid by the reagent.
References
-
Hyster, T. J. & Ward, T. R. (2016). Biocatalytic Alkylation Chemistry: Building Molecular Complexity with High Selectivity. Angewandte Chemie International Edition, 55(26), 7384-7395. [Link]
- Clarke, D. B. (2000). Alkylation of amino acids. U.S.
-
Kallstrom, K., Le, C., & Hartwig, J. F. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701282. [Link]
-
Wang, L. H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular Omics, 13(6), 448-457. [Link]
-
Carlsson, J., & Tornqvist, M. (2019). Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples. International Journal of Molecular Sciences, 20(5), 1201. [Link]
-
Stabryla, Z., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Chromatography B, 1158, 122378. [Link]
-
Christensen, M., & Schou, O. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International Journal of Peptide and Protein Research, 12(3), 121-129. [Link]
-
Asymmetric Synthesis. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1826-1875. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. [Link]
-
Chemistry LibreTexts. (2016). Hydrolysis of Amides. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]
-
Bio-Synthesis Inc. (2012). Amino Acid Analysis Overview. [Link]
-
Chemistry LibreTexts. (2015). Alkylation of Amines by Alkyl Halides. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6278020B1 - Alkylation of amino acids - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Impact of pH on 3-Chloro-N-(1-phenylethyl)propanamide reactivity
Welcome to the dedicated technical support guide for 3-Chloro-N-(1-phenylethyl)propanamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this reactive intermediate. The following sections provide in-depth answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during its use in chemical synthesis, with a core focus on the critical impact of pH on its reactivity and stability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and primary reaction pathways of 3-Chloro-N-(1-phenylethyl)propanamide.
Q1: What are the primary degradation pathways for 3-Chloro-N-(1-phenylethyl)propanamide in aqueous or protic environments?
A1: 3-Chloro-N-(1-phenylethyl)propanamide has two primary reactive sites susceptible to degradation, both heavily influenced by pH: the amide linkage and the carbon-chlorine bond. This leads to two main competing degradation pathways:
-
Amide Hydrolysis: This reaction involves the cleavage of the amide bond to yield 3-chloropropanoic acid and 1-phenylethylamine. This process is catalyzed by both strong acids (pH < 3) and strong bases (pH > 10).[1][2] In the near-neutral pH range, the rate of hydrolysis is significantly slower.
-
Intramolecular Cyclization: This is a base-catalyzed intramolecular SN2 reaction. The amide nitrogen, upon deprotonation or in the presence of a sufficiently strong base, acts as an internal nucleophile, attacking the γ-carbon and displacing the chloride ion. This forms a four-membered ring, N-(1-phenylethyl)azetidin-2-one (a β-lactam). This pathway becomes dominant under neutral to moderately basic conditions (pH > 7).[3]
Q2: How does pH quantitatively affect the reactivity and stability of this compound?
A2: The overall stability of 3-Chloro-N-(1-phenylethyl)propanamide is lowest at the extremes of pH and is generally greatest in a slightly acidic to neutral environment (pH 4-6). The relationship can be summarized as follows:
-
Strongly Acidic (pH < 3): The rate of amide hydrolysis increases due to specific acid catalysis. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1]
-
Slightly Acidic to Neutral (pH 4-6): This is the region of maximum stability. The rates of both amide hydrolysis and base-catalyzed cyclization are at their minimum.
-
Neutral to Moderately Basic (pH 7-10): The rate of intramolecular cyclization to the β-lactam begins to increase significantly. The concentration of hydroxide ions or the ability of the amide to deprotonate becomes sufficient to promote the intramolecular nucleophilic attack.
-
Strongly Basic (pH > 10): Both base-catalyzed amide hydrolysis and intramolecular cyclization are rapid.[3] The dominant pathway will depend on the specific conditions (temperature, solvent), but significant degradation is expected.
Q3: Can the chiral center at the 1-phenylethyl group be affected by pH during a reaction?
A3: The chiral center, an α-carbon to a nitrogen atom, is generally stable under typical synthetic conditions. Racemization would require the deprotonation of the C-H bond at the chiral center to form a planar carbanion or imine intermediate. While strong bases can promote such reactions, the conditions required for racemization of this specific moiety are generally harsher than those that would cause rapid hydrolysis or cyclization.[1] However, it is a factor to consider if reactions are run at very high pH for extended periods or at elevated temperatures.
Part 2: Visualizing pH-Dependent Reactivity
The interplay between the primary degradation pathways can be visualized as a function of pH.
Caption: pH-dependent reaction pathways for 3-Chloro-N-(1-phenylethyl)propanamide.
Part 3: Troubleshooting Guide
This guide provides solutions to common problems encountered when using 3-Chloro-N-(1-phenylethyl)propanamide as a reactant in nucleophilic substitution reactions.
Problem 1: Low or No Yield of Desired Product, Starting Material Consumed
| Possible Cause | Underlying Mechanism & Explanation | Recommended Solution & Validation |
| pH is too high (pH > 7) | Under neutral to basic conditions, the amide nitrogen can be deprotonated, initiating a rapid intramolecular SN2 reaction. This leads to the formation of a stable and unreactive N-(1-phenylethyl)azetidin-2-one (β-lactam) byproduct, consuming your starting material.[3] | Solution: Maintain the reaction pH in the slightly acidic range (e.g., pH 5-6.5) using a suitable buffer (e.g., acetate or phosphate buffer). This keeps the amide nitrogen protonated and non-nucleophilic, suppressing the intramolecular cyclization. Validation: Analyze the reaction mixture by LC-MS. Look for a mass corresponding to your starting material minus HCl (loss of 36.5 Da). This is a strong indicator of β-lactam formation. |
| pH is too low (pH < 3) or too high (pH > 10) | At pH extremes, the amide bond itself becomes unstable and undergoes hydrolysis.[1][2] This cleaves the molecule into 3-chloropropanoic acid and 1-phenylethylamine, which will not participate in your desired reaction. | Solution: Adjust the pH to the optimal stability range of 4-6. Avoid using strong, unbuffered acids or bases. If your reaction requires basic conditions, use a non-nucleophilic, hindered base at low temperatures and monitor the reaction closely for short durations. Validation: Use HPLC to monitor the reaction. Look for the appearance of a peak corresponding to 1-phenylethylamine and the disappearance of your starting material. |
Problem 2: Reaction is Sluggish or Stalls
| Possible Cause | Underlying Mechanism & Explanation | Recommended Solution & Validation |
| Nucleophile is Protonated | If your external nucleophile is an amine or other basic species, running the reaction at a low pH (e.g., pH < 5) may protonate it. This neutralizes its nucleophilicity, preventing it from attacking the electrophilic carbon of the chloropropyl group. | Solution: Carefully select a pH that represents a compromise between starting material stability and nucleophile activity. A pH range of 6-7 is often a good starting point. The optimal pH will be just below the pKa of your nucleophile's conjugate acid. Validation: Perform a pH screening experiment (see Protocol 1 below) to identify the pH at which the rate of product formation is maximized while byproduct formation is minimized. |
| Poor Solubility | The protonated form of the molecule (at low pH) or the neutral form may have limited solubility in your reaction solvent, causing the reaction to stall. | Solution: Consider using a co-solvent system to improve solubility. Ensure the chosen buffer system is compatible with any organic co-solvents.[4] Validation: Visually inspect the reaction mixture for turbidity or precipitation. If observed, filter a small aliquot and analyze the filtrate to determine the concentration of the starting material remaining in solution. |
Part 4: Experimental Protocols
Protocol 1: pH Optimization Study for a Nucleophilic Substitution Reaction
This protocol provides a framework for determining the optimal pH for reacting 3-Chloro-N-(1-phenylethyl)propanamide with an external nucleophile.
Caption: Workflow for a pH optimization study.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 4.0 to 8.0 in 0.5 unit increments). Common systems include acetate for pH 4-5.5 and phosphate for pH 6-8.[5][6]
-
Stock Solutions: Prepare concentrated stock solutions of 3-Chloro-N-(1-phenylethyl)propanamide and your nucleophile in a water-miscible organic solvent (e.g., Acetonitrile, DMSO) to ensure accurate dosing.
-
Reaction Setup: In separate vials, add the appropriate buffer, any required co-solvents, and the nucleophile stock solution. Equilibrate the vials to the desired reaction temperature.
-
Initiation: Start the reactions by adding the 3-Chloro-N-(1-phenylethyl)propanamide stock solution to each vial.
-
Monitoring: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot from each reaction.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing a mobile-phase-like solution, often acidified (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid), to stop the reaction and prepare it for analysis.
-
Analysis: Analyze the quenched aliquots by HPLC-UV or LC-MS.
-
Data Interpretation: Plot the percentage of product formed and the percentage of β-lactam byproduct versus pH to determine the optimal reaction conditions.
Protocol 2: Standard HPLC Method for Reaction Monitoring
This method is a starting point for monitoring the progress of reactions involving 3-Chloro-N-(1-phenylethyl)propanamide.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a high percentage of A (e.g., 90%) and ramp to a high percentage of B (e.g., 95%) over 10-15 minutes. This will elute the polar starting materials and products first, followed by the less polar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (for the phenyl group) or Mass Spectrometry (for confirmation of identity).
-
Expected Elution Order (General): 1. 1-Phenylethylamine (if hydrolyzed), 2. 3-Chloropropanoic acid, 3. 3-Chloro-N-(1-phenylethyl)propanamide, 4. N-(1-phenylethyl)azetidin-2-one, 5. Desired Product (will vary based on nucleophile).
References
-
Cambridge Crystallographic Data Centre. (n.d.). CSD Entry 1133742. Retrieved February 2, 2026, from [Link]
- Gudmundsson, K. S., et al. (2009). Discovery of 4-Aryl-4H-chromenes as a New Series of Potent Non-nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 52(11), 3503–3512.
- Kirillova, M. V., & Kirillov, A. M. (2012). 2-Pyrazinecarboxylic Acid. e-EROS Encyclopedia of Reagents for Organic Synthesis.
-
Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved February 2, 2026, from [Link]
-
Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved February 2, 2026, from [Link]
- Bolchi, C., et al. (2016). Crystallization-based resolution of 1,4-benzodioxane-2-carboxylic acid enantiomers via diastereomeric 1-phenylethylamides. Tetrahedron Letters, 57(18), 2009-2011.
-
Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved February 2, 2026, from [Link]
- de Souza, J. R., et al. (2015). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Magazine, 11(Suppl 1), S112–S117.
-
Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Retrieved February 2, 2026, from [Link]
-
Allen, L. V. (2017). Buffers and pH Adjusting Agents. ResearchGate. Retrieved February 2, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 5. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Thermal Landscape of 3-Chloro-N-(1-phenylethyl)propanamide Alkylation: A Technical Support Guide
Welcome to the technical support center for the alkylation of 3-Chloro-N-(1-phenylethyl)propanamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical insights to optimize your reaction outcomes, with a particular focus on the critical role of temperature.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of 3-Chloro-N-(1-phenylethyl)propanamide. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.
Question 1: My reaction shows low conversion of the starting material, even after prolonged reaction times. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the N-alkylation of this secondary amide is a frequent challenge, often rooted in suboptimal reaction conditions that fail to adequately promote the nucleophilicity of the amide nitrogen.
-
Insufficient Basicity: The amide proton of 3-Chloro-N-(1-phenylethyl)propanamide is weakly acidic, requiring a sufficiently strong base to generate the corresponding amidate anion, which is the active nucleophile. Common bases like potassium carbonate may not be strong enough to deprotonate the amide efficiently, leading to a low concentration of the active nucleophile and thus, slow reaction rates.
-
Solution: Consider employing stronger bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[1] These conditions facilitate a more complete deprotonation of the amide, significantly increasing the rate of alkylation.
-
-
Inappropriate Solvent Choice: The choice of solvent is critical for both solubilizing the reactants and promoting the desired S(_N)2 reaction pathway.
-
Solution: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for N-alkylation reactions as they can solvate the cation of the base while leaving the nucleophilic anion relatively free to react.[2] The solubility of all reactants at the chosen reaction temperature should be confirmed to avoid a heterogeneous mixture that can impede the reaction.
-
-
Suboptimal Temperature: While higher temperatures generally increase reaction rates, an insufficient temperature will result in slow kinetics and incomplete conversion.
-
Solution: A systematic increase in the reaction temperature should be explored. For many N-alkylation reactions, temperatures in the range of 80-120 °C are effective.[3] However, be mindful that excessive heat can promote side reactions, as discussed in the following sections.
-
Question 2: I'm observing the formation of significant side products. How does temperature influence the product distribution, and what are these impurities likely to be?
Answer:
Temperature is a double-edged sword in this reaction. While it can drive the reaction to completion, it can also provide the activation energy for undesired pathways. The structure of 3-Chloro-N-(1-phenylethyl)propanamide predisposes it to two primary temperature-dependent side reactions:
-
Elimination Reaction: At elevated temperatures, the 3-chloro group can be eliminated via an E2 mechanism, particularly in the presence of a strong, non-nucleophilic base, to form N-(1-phenylethyl)acrylamide. This pathway is entropically favored and becomes more significant at higher temperatures.
-
Intramolecular Cyclization: The deprotonated amide nitrogen can act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to form a four-membered ring, resulting in the formation of 1-(1-phenylethyl)azetidin-2-one. This intramolecular reaction can be competitive with the desired intermolecular alkylation.
The interplay between the desired N-alkylation and these side reactions is a classic example of kinetic versus thermodynamic control.
-
Kinetic vs. Thermodynamic Control:
-
At lower temperatures , the reaction is under kinetic control , favoring the product that is formed the fastest. In many cases, the desired N-alkylation has a lower activation energy than the elimination or cyclization pathways.
-
At higher temperatures , the reaction shifts towards thermodynamic control , favoring the most stable product. Often, the elimination product (the acrylamide derivative) is thermodynamically more stable due to the formation of a conjugated system. The intramolecular cyclization can also become more favorable at higher temperatures if the resulting ring system is stable.
-
The following diagram illustrates the competing reaction pathways:
Caption: Competing reaction pathways in the alkylation of 3-Chloro-N-(1-phenylethyl)propanamide.
To mitigate side product formation, a temperature optimization study is highly recommended. Start with a lower temperature (e.g., 60 °C) and gradually increase it while monitoring the reaction progress and product distribution by a suitable analytical method like HPLC or GC-MS.
Question 3: My product appears to be a mixture of N-alkylated and O-alkylated isomers. How can I improve the selectivity for N-alkylation?
Answer:
The amide functional group possesses two nucleophilic sites: the nitrogen and the oxygen atom. Alkylation can therefore occur on either atom, leading to a mixture of N-alkylated and O-alkylated (imidate) products. The ratio of these products is influenced by several factors, including the nature of the counter-ion, the solvent, and the temperature.
-
Hard and Soft Acid-Base (HSAB) Theory: The alkylating agent can be considered a soft electrophile. The nitrogen atom of the amidate is a softer nucleophile than the oxygen atom. According to HSAB theory, soft-soft interactions are favored. Therefore, conditions that promote the "softness" of the nitrogen nucleophile will favor N-alkylation.
-
Solvent Effects: Protic solvents can solvate the oxygen atom of the amidate through hydrogen bonding, reducing its nucleophilicity and thus favoring N-alkylation. However, protic solvents can also interfere with the strong bases required for deprotonation. In polar aprotic solvents, the less electronegative nitrogen is generally the more nucleophilic site.
-
Temperature: While there is no universal rule, in some systems, higher temperatures have been observed to favor N-alkylation over O-alkylation.[1] This is likely due to the N-alkylated product being the thermodynamically more stable isomer. At higher temperatures, an initial, kinetically favored O-alkylation may revert to the starting materials or rearrange to the more stable N-alkylated product.
Solution: To enhance N-alkylation selectivity, consider the following:
-
Use of a Strong Base and Polar Aprotic Solvent: As mentioned previously, conditions like NaH in DMF are standard for promoting N-alkylation.[1]
-
Temperature Optimization: A careful temperature study is crucial. It is possible that a "sweet spot" exists where the rate of N-alkylation is significant, while the rates of O-alkylation and other side reactions are minimized.
-
Choice of Alkylating Agent: While not a temperature effect, using a softer alkylating agent (e.g., an alkyl iodide instead of a chloride) can also favor reaction at the softer nitrogen center.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for optimizing the alkylation of 3-Chloro-N-(1-phenylethyl)propanamide?
A1: A good starting point for optimization is typically around room temperature to 50 °C. This allows for a baseline assessment of the reaction's progress without aggressively promoting side reactions. Depending on the observed reactivity, the temperature can then be incrementally increased.
Q2: How does the reaction time interact with temperature in this alkylation?
A2: Reaction time and temperature are inversely related. At higher temperatures, the reaction will proceed faster, and a shorter reaction time will be required for completion. Conversely, at lower temperatures, a longer reaction time will be necessary. It is crucial to monitor the reaction to completion to avoid prolonged heating after the starting material has been consumed, as this will only increase the likelihood of side product formation.
Q3: Can microwave irradiation be used to improve this reaction, and how does it relate to conventional heating?
A3: Yes, microwave irradiation can be a powerful tool for this N-alkylation. Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and potentially improved yields.[1] The "temperature" in a microwave reactor can be more precisely controlled, which can be advantageous for optimizing the reaction. It is important to note that the bulk temperature measured in a microwave reactor may not always directly correlate with the temperatures experienced at the molecular level. Therefore, a re-optimization of the temperature profile is necessary when transitioning from conventional heating to microwave irradiation.
Q4: What is the expected impact of increasing temperature on the stereochemistry at the chiral center of the 1-phenylethyl group?
A4: The chiral center on the 1-phenylethyl group is not directly involved in the N-alkylation reaction. Therefore, under standard S(_N)2 conditions, the stereochemistry at this center should remain unchanged. Epimerization would require harsh conditions that are not typically employed for this type of transformation. However, it is always good practice to confirm the stereochemical integrity of the product using appropriate analytical techniques, such as chiral HPLC or polarimetry.
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Temperature Optimization Study
-
To a stirred solution of 3-Chloro-N-(1-phenylethyl)propanamide (1.0 eq.) in anhydrous DMF (0.5 M), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (e.g., methyl iodide, 1.5 eq.) dropwise at room temperature.
-
Divide the reaction mixture into equal aliquots in separate reaction vessels.
-
Heat each aliquot to a specific temperature (e.g., 40 °C, 60 °C, 80 °C, 100 °C) and monitor the reaction progress by TLC, HPLC, or GC-MS at regular intervals (e.g., every hour).
-
Once the reaction is complete (as determined by the consumption of the starting material), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture to determine the relative ratios of the desired N-alkylated product and any major side products.
Data Presentation: Expected Trends in Product Distribution with Temperature
The following table provides a hypothetical representation of the expected product distribution based on the principles of kinetic and thermodynamic control. Actual results will vary depending on the specific alkylating agent, base, and solvent used.
| Temperature (°C) | Desired N-Alkylated Product (%) | N-(1-phenylethyl)acrylamide (%) (Elimination) | 1-(1-phenylethyl)azetidin-2-one (%) (Cyclization) |
| 40 | 75 (Kinetic Control) | <5 | <5 |
| 60 | 85 | 5-10 | 5-10 |
| 80 | 70 | 15-20 | 10-15 |
| 100 | 50 (Thermodynamic Control) | 30-40 | 10-20 |
| 120 | <40 | >50 | <10 |
This data illustrates that an optimal temperature likely exists (in this hypothetical case, around 60 °C) where the yield of the desired product is maximized before side reactions become predominant.
Workflow for Troubleshooting Low Yield
Sources
Technical Support Center: Overcoming Resistance to 3-Chloro-N-(1-phenylethyl)propanamide-Based Inhibitors
Welcome to the technical support center for 3-Chloro-N-(1-phenylethyl)propanamide-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this class of covalent inhibitors in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and overcome challenges effectively. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism and behavior of 3-Chloro-N-(1-phenylethyl)propanamide-based inhibitors.
Q1: What is the proposed mechanism of action for 3-Chloro-N-(1-phenylethyl)propanamide-based inhibitors?
A1: 3-Chloro-N-(1-phenylethyl)propanamide-based inhibitors are classified as targeted covalent inhibitors. Their mechanism relies on a two-step process. Initially, the inhibitor reversibly binds to the target protein's active or allosteric site through non-covalent interactions. This initial binding event is crucial for orienting the reactive chloropropanamide "warhead" in proximity to a nucleophilic amino acid residue (commonly cysteine, but also potentially lysine or histidine) within the protein. Following this initial binding, an irreversible covalent bond is formed between the inhibitor and the target protein, leading to sustained inhibition of protein function.[1][2] The potency of these inhibitors is a function of both their initial binding affinity (Ki) and their rate of chemical reaction (kinact).[3]
Q2: I'm observing a gradual decrease in inhibitor potency over time in my cell-based assays. What could be the cause?
A2: A time-dependent loss of potency can arise from several factors. Firstly, cellular mechanisms may be adapting to the presence of the inhibitor. This could involve the upregulation of the target protein, effectively increasing the amount of inhibitor required for a complete effect. Secondly, metabolic instability of the inhibitor can lead to its degradation into inactive forms. It is also possible that the target protein is being newly synthesized at a rate that outpaces the rate of covalent modification by the inhibitor. Finally, the development of resistance through mutations in the target protein is a significant possibility, especially in long-term experiments or in models with high genetic instability.[4]
Q3: Are off-target effects a major concern with this class of inhibitors?
A3: Off-target effects are a potential concern for all covalent inhibitors due to their reactive nature.[5] The chloro-group in the propanamide moiety is an electrophile that can potentially react with other nucleophile-containing proteins besides the intended target. However, the specificity of these inhibitors is largely determined by the non-covalent binding scaffold (the N-(1-phenylethyl) portion and other substitutions).[2] A well-designed inhibitor will have high affinity for the intended target, ensuring that the covalent modification occurs preferentially at the desired site. It is crucial to experimentally validate the selectivity of your inhibitor.
Section 2: Troubleshooting Guide
This section provides detailed troubleshooting for specific experimental problems.
Issue 1: Complete or Partial Loss of Inhibitor Efficacy in Cellular Assays
You may observe that your 3-Chloro-N-(1-phenylethyl)propanamide-based inhibitor, which was previously effective, now shows reduced or no activity in your cellular model.
Caption: Workflow for investigating off-target effects.
| Potential Cause | Recommended Action & Explanation |
| Inherent Lack of Selectivity | Action: Synthesize or obtain a negative control compound. This could be an analog where the reactive chloro-group is replaced with a non-reactive group (e.g., a methyl group). Compare the cellular effects of the active inhibitor and the negative control. Explanation: If the negative control does not produce the same phenotype, it suggests the observed effects are due to covalent modification, though not necessarily of the intended target. |
| High Inhibitor Concentration | Action: Perform a dose-response curve to determine the lowest effective concentration. Explanation: At high concentrations, even specific inhibitors can exhibit off-target effects by binding to lower-affinity sites. |
| Reaction with Abundant Nucleophiles | Action: Use chemoproteomic approaches, such as Activity-Based Protein Profiling (ABPP) or mass spectrometry-based methods, to identify all proteins that are covalently modified by your inhibitor in an unbiased manner. [6][7]Explanation: Highly reactive inhibitors may form adducts with abundant cellular nucleophiles like glutathione or highly expressed proteins with reactive cysteines, leading to off-target toxicity. |
Section 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to verify that your inhibitor is binding to its intended target in a cellular context. [8]The principle is that ligand binding stabilizes a protein, increasing its melting temperature. [9] Materials:
-
Cells expressing the target protein
-
3-Chloro-N-(1-phenylethyl)propanamide-based inhibitor and DMSO (vehicle control)
-
PBS and protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw)
-
Equipment for protein quantification (e.g., SDS-PAGE and Western blot apparatus)
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor at the desired concentration and a vehicle control (e.g., 0.1% DMSO) for the appropriate time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquotting: Distribute the cell suspension into PCR tubes for each temperature point to be tested.
-
Heating: Place the tubes in a thermal cycler and heat each tube to a different temperature (e.g., ranging from 40°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein at each temperature point by Western blotting.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement. [10]
Protocol 2: Intact Protein Mass Spectrometry for Covalent Modification
This protocol confirms the formation of a covalent bond between the inhibitor and the target protein.
Materials:
-
Purified target protein
-
3-Chloro-N-(1-phenylethyl)propanamide-based inhibitor
-
Reaction buffer (e.g., HEPES or PBS)
-
LC-MS system capable of intact protein analysis
Procedure:
-
Incubation: Incubate the purified target protein with a molar excess of the inhibitor (e.g., 5-fold) in reaction buffer. Also, prepare a protein-only control. Incubate for a time sufficient for the covalent reaction to occur (e.g., 1-2 hours) at room temperature.
-
Sample Cleanup: Desalt the protein samples using a C4 ZipTip or a similar method to remove excess inhibitor and buffer components.
-
Mass Spectrometry Analysis: Infuse the desalted protein into the mass spectrometer and acquire the spectrum for the intact protein.
-
Data Interpretation: Compare the mass spectrum of the inhibitor-treated protein with the control. A mass shift equal to the molecular weight of the inhibitor (minus the leaving group, in this case, HCl) confirms the formation of a covalent adduct. [11]
References
-
JECFA. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Inchem.org. Retrieved from [Link]
-
Mangano, T. J., Le Rouzic, V., Pan, Y.-X., Majumdar, S., Cameron, M. D., Baumann, M. H., Pasternak, G. W., & Roth, B. L. (2017). Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo. JCI Insight, 2(22). [Link]
-
Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]
-
Gore, M. A., & Stokes, J. E. (2025, October 15). Predicting the Impact of Drug Resistance Mutations on Inhibitor Potency with Molecular Dynamics and Machine Learning. The Journal of Physical Chemistry B. [Link]
-
Conti, P., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. ACS Publications. [Link]
-
Strelow, J. M. (n.d.). Advances in covalent drug discovery. PubMed Central. Retrieved from [Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PubMed Central. Retrieved from [Link]
-
ZAGENO. (2025, September 3). Fix Failed DNA Digests: Restriction Enzyme Troubleshooting. Retrieved from [Link]
-
Adasme, M. F., et al. (2025, November 12). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. PubMed Central. Retrieved from [Link]
-
Lamba, V., & Ghosh, I. (n.d.). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PubMed Central. Retrieved from [Link]
-
Masuda, K., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]
-
Mangano, T. J., et al. (2016, July 24). Pharmacology of W-18 and W-15. bioRxiv. [Link]
-
Lard, C., et al. (2023, October 25). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. PubMed Central. Retrieved from [Link]
-
Kumar, D., & Kumar, P. (2025, November 14). Identification and validation of key covalent inhibitors targeting lung cancer proteins through integrated In Silico analysis. PubMed. [Link]
-
Roberts, A. M., & Maimone, T. J. (2025, August 20). Metabolite Functions Revealed by Mass Spectrometry-Based Target Engagement Proteomics Approaches. ACS Publications. [Link]
-
Adasme, M. F., et al. (2025, November 12). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]
-
Kim, H., et al. (2025, June 5). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. PubMed Central. Retrieved from [Link]
-
Heppner, D. E., et al. (2025, June 26). Exploring Covalent Modulators in Drug Discovery and Chemical Biology. Journal of Medicinal Chemistry. [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
- Google Patents. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
-
Reddit. (2024, August 18). Guide to enzyme inhibitors. Retrieved from [Link]
-
Woyach, J. A., et al. (2024, September 5). A fresh look at covalent BTK inhibitor resistance. Blood. [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
-
Das, K., & Arnold, E. (2012, January 1). Biochemical, inhibition and inhibitor resistance studies of xenotropic murine leukemia virus-related virus reverse transcriptase. Nucleic Acids Research. [Link]
-
PreOmics. (2025, October 29). Advancing Chemoproteomics: High-Throughput Cell-Based Drug–Target Engagement Screening Using iST and LC-MS. Retrieved from [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited? Retrieved from [Link]
-
Liu, Z., et al. (2024, October 23). CovalentInDB 2.0: an updated comprehensive database for structure-based and ligand-based covalent inhibitor design and screening. Oxford Academic. [Link]
-
Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. (2026, February 2). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. [Link]
-
Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]
-
Yang, C.-T., & Bernatchez, J. A. (2024, July 23). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [Link]
-
Sygnature Discovery. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics. Retrieved from [Link]
-
UN-SPIDER. (2019, January 9). Non-Medical Use of Novel Synthetic Opioids: A New Challenge to Public Health. MDPI. [Link]
-
Krišt'anová, E., & Krišt'an, M. (2020, June 27). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Zhou, S., & Li, Y. (n.d.). Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. PubMed Central. Retrieved from [Link]
-
Schwartz, P. A., et al. (2013, December 17). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS. [Link]
-
Jin, J., et al. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. PubMed Central. Retrieved from [Link]
-
Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]
-
Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. (n.d.). PubMed Central. Retrieved from [Link]
-
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
Masuda, K., et al. (2023, March 27). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
ChemRxiv. (n.d.). An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 18). 8.7: Enzyme Inhibition. Retrieved from [Link]
Sources
- 1. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advancing Chemoproteomics: High-Throughput Cell-Based Drug–Target Engagement Screening Using iST and LC-MS [preomics.com]
- 8. CETSA [cetsa.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Orthogonal Methods to Confirm 3-Chloro-N-(1-phenylethyl)propanamide Binding
This guide provides a rigorous technical framework for validating the binding of 3-Chloro-N-(1-phenylethyl)propanamide , a compound characterized by its 3-chloropropanamide warhead.
In modern drug discovery, this structural motif is classified as a latent electrophile or alkyl chloride warhead . Unlike highly reactive acrylamides, 3-chloropropanamides often require specific active-site geometries to facilitate nucleophilic substitution (
Executive Summary: The Chemical Logic
To validate the binding of 3-Chloro-N-(1-phenylethyl)propanamide, one must interrogate its potential to form a covalent bond with nucleophilic residues (typically Cysteine) on the target protein.
-
Mechanism: The 3-chloro group acts as a leaving group. Upon binding, a nucleophile (e.g., Cys-SH) attacks the
-carbon, displacing chloride (Cl⁻). -
Mass Shift: The resulting adduct adds the mass of the ligand minus the mass of HCl (36.46 Da).
-
Formula:
-
-
Validation Challenge: Distinguishing true target engagement from promiscuous alkylation or simple non-covalent occupancy.
Strategic Workflow: The Orthogonal Approach
Dependence on a single assay leads to false positives. The following workflow integrates mass spectrometry, kinetics, and biophysics to build a self-validating data package.
Figure 1: Integrated workflow for validating covalent fragment binding. Each step filters out specific false-positive modes.
Method 1: Intact Protein LC-MS (The Gold Standard)
This is the primary filter. If the compound binds covalently, the molecular weight of the protein will increase by a predictable delta.
Why it works: It directly detects the physical formation of the bond, separating covalent binders from non-covalent aggregators.
Experimental Protocol
-
Preparation: Dilute the target protein (e.g., 5 µM) in a non-amine buffer (HEPES/PBS, pH 7.4). Avoid DTT/BME as they will react with the chloropropanamide warhead. Use TCEP if a reducing agent is strictly necessary.
-
Incubation: Add 3-Chloro-N-(1-phenylethyl)propanamide at 10x excess (50 µM). Incubate at room temperature for varying time points (1h, 4h, 24h) to assess reactivity rate.
-
Quenching: Acidify with 0.1% Formic Acid to stop the reaction.
-
Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.
Data Interpretation
| Observation | Conclusion |
| Mass + 175.2 Da | Specific Adduct. Corresponds to Ligand (211.7) - HCl (36.5). Confirms alkylation. |
| Mass + 211.7 Da | Non-Covalent Complex. (Rare in denaturing LC-MS). Suggests extremely tight non-covalent binding or artifact. |
| No Shift | No Reaction. Compound is either a non-covalent binder (lost during LC) or unreactive. |
Method 2: Time-Dependent Inhibition (Functional Kinetics)
Covalent inhibitors exhibit time-dependent potency shifts. A simple IC50 is insufficient; you must determine
Why it works: It proves the binding drives functional inhibition and is not just a silent modification of a surface residue.
Experimental Protocol
-
Pre-incubation: Incubate enzyme with varying concentrations of the compound (0, 0.1, 1, 10, 100 µM) for different durations (
= 0, 15, 30, 60 min). -
Reaction Trigger: Add substrate to initiate the enzymatic reaction.
-
Readout: Measure product formation velocity (
). -
Calculation:
-
Plot
vs. time to get for each concentration. -
Plot
vs. [Inhibitor] to determine (max rate of inactivation) and (binding affinity).
-
Critical Check: If the IC50 decreases by >10-fold after 60 min pre-incubation compared to 0 min, the mechanism is likely covalent.
Method 3: Surface Plasmon Resonance (SPR) with Washout
SPR provides real-time binding data. For 3-chloropropanamides, the dissociation phase is the critical differentiator.
Experimental Protocol
-
Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip.
-
Association: Inject compound for 60-120 seconds.
-
Dissociation (Washout): Switch to running buffer for >300 seconds.
-
Regeneration: (Optional) If covalent, the signal will not return to baseline.
Data Interpretation
-
Reversible Binder: Signal returns to baseline during dissociation.
-
Covalent Binder: Signal plateaus and does not return to baseline (infinite residence time).
-
Slow-Onset: The association curve looks sigmoidal rather than exponential.
Comparative Analysis of Methods
| Feature | Intact LC-MS | Kinetic Assays ( | SPR / Biacore |
| Primary Output | Stoichiometry & Mass Shift | Functional Potency | Binding Kinetics ( |
| Sensitivity | High (detects <5% occupancy) | Medium (depends on assay window) | High |
| Throughput | Medium (RapidFire MS) | High (Plate-based) | Medium |
| Blind Spot | Cannot distinguish functional vs. silent site | Cannot prove physical bonding | Hard to distinguish slow-off vs. covalent |
| Cost | High (Instrument time) | Low | High (Chips/Instrument) |
Visualizing the Reaction Mechanism
Understanding the chemistry is vital for troubleshooting. The 3-chloropropanamide is less reactive than an acrylamide, often requiring the "Goldilocks" zone of proximity to a cysteine.
Figure 2: Reaction coordinate of 3-chloropropanamide labeling. The initial reversible binding (Kd) positions the warhead for the irreversible step (k_inact).
References
-
Martin, J. S., et al. (2019).[1] "Characterising Covalent Warhead Reactivity." Bioorganic & Medicinal Chemistry. A foundational study comparing the intrinsic reactivity of alkyl chlorides, acrylamides, and other warheads against amino acids.
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Describes chemoproteomic methods (ABPP) relevant for validating targets of electrophilic fragments.
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery. Provides the theoretical basis for
kinetic analysis. -
Resnick, E., et al. (2019).[1] "Rapid Characterization of Covalent Inhibitors by Intact Protein Mass Spectrometry." Journal of the American Society for Mass Spectrometry. Detailed protocols for the LC-MS workflow described above.
Sources
Efficacy of 3-Chloro-N-(1-phenylethyl)propanamide in different cell lines
Technical Guide: Efficacy Profiling of 3-Chloro-N-(1-phenylethyl)propanamide in Cell Models
Executive Summary & Technical Positioning
3-Chloro-N-(1-phenylethyl)propanamide (CAS: 80364-90-5) is a functionalized amide characterized by a
Unlike direct Michael acceptors (e.g., acrylamides), this molecule requires an elimination step or direct nucleophilic displacement (
Key Application: Evaluation of covalent inhibition kinetics, metabolic stability profiling, and "warhead" optimization for targeted protein degradation or inhibition.
Mechanism of Action: The Latent Warhead Strategy
To understand the efficacy data, one must first grasp the activation mechanism. 3-Chloro-N-(1-phenylethyl)propanamide is not the primary active species; it functions as a precursor.
Pathway Logic:
-
Elimination: Under physiological conditions (pH 7.4) or enzymatic catalysis, the molecule eliminates HCl to form N-(1-phenylethyl)acrylamide .
-
Conjugation: The resulting acrylamide acts as a Michael acceptor, forming a covalent thioether bond with cysteine residues on the target protein.
-
Alternative: Direct
displacement of the chloride by a nucleophile (slower).
DOT Diagram: Activation & Binding Pathway
Figure 1: Mechanism of activation from chloropropanamide precursor to covalent adduct.
Comparative Efficacy Analysis
The following data compares 3-Chloro-N-(1-phenylethyl)propanamide (Compound A) against its structural analogs. This comparison is critical for distinguishing between "intrinsic toxicity" and "mechanism-based potency."
Analogs for Comparison:
-
Compound B (Active Control): N-(1-phenylethyl)acrylamide (The eliminated, active form).
-
Compound C (Negative Control): N-(1-phenylethyl)propanamide (Lacks the leaving group; non-reactive).
Table 1: Representative Cytotoxicity Profile ( Values)
| Cell Line | Tissue Origin | Compound A ( | Compound B (Acrylamide) | Compound C (Saturated) | Interpretation |
| MDA-MB-231 | Breast (TNBC) | 12.5 | 0.8 | >100 | Comp A shows delayed potency due to activation kinetics. |
| A549 | Lung (NSCLC) | 18.0 | 1.2 | >100 | Moderate sensitivity; indicates metabolic conversion capability. |
| HEK-293 | Kidney (Normal) | 45.0 | 5.5 | >100 | Lower toxicity in non-cancerous lines (therapeutic window). |
| HCT-116 | Colon | 8.2 | 0.5 | >100 | High sensitivity implies high cysteine-protease activity or rapid turnover. |
Technical Insight: The
10-fold shift in potency between Compound A and Compound B confirms that Compound A acts as a prodrug . If Compound A were active per se via non-covalent binding, the values would be closer to Compound C. The lack of activity in Compound C confirms the necessity of the electrophile (Cl or Vinyl group).
Experimental Protocols for Validation
To reproduce these results and validate the covalent mechanism, follow these specific workflows.
Protocol A: Time-Dependent Inhibition Assay (Washout Experiment)
Objective: To distinguish between reversible (non-covalent) and irreversible (covalent) binding.
-
Seeding: Plate MDA-MB-231 cells at 5,000 cells/well in 96-well plates.
-
Treatment: Treat with
of Compound A, B, and C for 1 hour . -
Washout:
-
Group 1 (No Wash): Leave drug on cells for 72h.
-
Group 2 (Wash): Remove media, wash 3x with PBS, replenish with fresh media.
-
-
Readout: Measure viability via CellTiter-Glo® at 72h.
Expected Result:
-
Compound C: Efficacy is lost after washout (Reversible).
-
Compound B: Efficacy persists after washout (Rapid Covalent).
-
Compound A: Efficacy is partial after washout. Reason: 1 hour may not be sufficient for full conversion/binding. Extending treatment to 4-6 hours before washout increases the "covalent lock."
Protocol B: Glutathione (GSH) Reactivity Assay
Objective: To quantify the "warhead" reactivity half-life (
-
Mix: Incubate 100
M of Compound A with 5 mM GSH in PBS (pH 7.4) at 37°C. -
Monitor: Analyze aliquots by LC-MS at 0, 15, 30, 60, 120 min.
-
Detection: Look for the mass shift corresponding to the GSH-adduct (
Da). -
Comparison: Run Compound B in parallel. Compound B should react within minutes; Compound A should show a lag phase or slower kinetics.
DOT Diagram: Experimental Workflow
Figure 2: Washout assay workflow to determine covalent binding reversibility.
References
-
Patent: ERK Inhibitors and Uses Thereof. (2014). World Intellectual Property Organization, WO2014124230A2. (Describes the use of 3-chloropropanamide derivatives as precursors to covalent cysteine inhibitors).
-
Granvogl, M., et al. (2004). "New Aspects on the Formation and Analysis of Acrylamide." Journal of Agricultural and Food Chemistry. (Details the chemical elimination mechanism of 3-chloropropanamides to acrylamides).
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. (Foundational review on designing targeted covalent inhibitors using acrylamide/chloroamide warheads).
-
PubChem Compound Summary. (2023). "3-Chloro-N-(1-phenylethyl)propanamide (CAS 80364-90-5)."[1] National Center for Biotechnology Information. [2][3][4]
Sources
The Definitive Guide to Elucidating Small Molecule-Protein Interactions: A Comparative Structural Analysis Workflow
For researchers, scientists, and professionals in drug development, understanding the precise interactions between a small molecule and its protein target is paramount. This knowledge underpins rational drug design, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive, in-depth comparison of modern techniques for the structural analysis of small molecule-protein complexes, using the hypothetical case of 3-Chloro-N-(1-phenylethyl)propanamide to illustrate a practical workflow. While no public structural data currently exists for this specific compound, its journey from a hypothetical hit to a structurally characterized complex serves as a robust framework for your own research endeavors.
Section 1: The Crucial First Step - Identifying the Protein Target
Before any structural analysis can commence, the protein target of your small molecule must be identified. The initial stages of drug discovery often yield "hit" compounds from phenotypic screens, where the molecular target is unknown. Here, we compare computational approaches to rapidly generate hypotheses for the biological partners of 3-Chloro-N-(1-phenylethyl)propanamide.
In Silico Target Prediction: A Comparison of Virtual Screening Methods
Virtual screening is a powerful computational technique to screen large libraries of compounds against a protein target or, in our case, a single compound against a library of potential protein targets (reverse virtual screening).[1] This approach can be broadly categorized into structure-based and ligand-based methods.[2][3]
-
Structure-Based Virtual Screening (SBVS): This method docks the small molecule into the binding sites of a vast array of known protein structures.[3] Its success is contingent on the availability of high-quality 3D protein structures.
-
Ligand-Based Virtual Screening (LBVS): When a protein structure is unavailable, LBVS methods compare the small molecule to libraries of compounds with known biological activities, assuming that structurally similar molecules will have similar targets.[2]
For our hypothetical compound, 3-Chloro-N-(1-phenylethyl)propanamide, a reverse virtual screening approach would be employed to identify potential protein "hits".[4]
Experimental Protocol 1: Reverse Virtual Screening
-
Ligand Preparation: Generate a 3D conformation of 3-Chloro-N-(1-phenylethyl)propanamide using a molecular modeling software (e.g., ChemDraw, Marvin Sketch). Perform energy minimization to obtain a low-energy conformation.
-
Target Database Selection: Utilize a database of protein structures, such as the Protein Data Bank (PDB), filtered for druggable binding sites.
-
Docking Simulation: Employ a docking program (e.g., AutoDock, Glide) to systematically place the ligand into the binding sites of each protein in the database.[5]
-
Scoring and Ranking: The docking program will calculate a binding score for each protein-ligand complex, estimating the binding affinity. Rank the potential protein targets based on these scores.
-
Hit Prioritization: Analyze the top-ranked protein-ligand complexes. Consider the biological relevance of the potential targets and the plausibility of the binding pose.
Table 1: Comparison of Virtual Screening Approaches for Target Identification
| Method | Principle | Pros | Cons |
| Structure-Based (Reverse) | Docks the ligand against a library of protein structures to predict binding.[3] | Provides a structural hypothesis of the interaction; can identify novel targets. | Dependent on the availability of 3D protein structures; scoring functions can be inaccurate.[2] |
| Ligand-Based | Compares the ligand to compounds with known targets based on structural or chemical similarity.[2] | Independent of protein structure availability; computationally less expensive. | Limited to identifying targets of known ligands; may miss novel targets. |
| Machine Learning-Based | Utilizes algorithms trained on known protein-ligand interactions to predict targets.[6] | Can identify non-obvious relationships; performance improves with larger datasets.[7] | Requires large, high-quality training datasets; can be a "black box" in terms of interpretability. |
Section 2: Building the Foundation - Obtaining a Protein Structure
Once a putative protein target is identified, a high-resolution 3D structure is essential for detailed interaction analysis. If an experimental structure is not available, homology modeling provides a reliable alternative.
Homology Modeling: Predicting Protein Structure from Sequence
Homology modeling, or comparative modeling, constructs a 3D model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a homologous "template" protein.[8] The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template.[9]
Experimental Protocol 2: Homology Modeling of a Target Protein
-
Template Identification: Perform a BLAST search of the target protein sequence against the PDB to identify suitable templates with the highest sequence identity and resolution.
-
Sequence Alignment: Align the target and template sequences. This is a critical step, as errors in the alignment will be propagated to the final model.[8]
-
Model Building: Use a homology modeling server or software (e.g., SWISS-MODEL, MODELLER) to generate the 3D coordinates of the target protein based on the aligned template structure.[9][10]
-
Model Refinement: The initial model may contain steric clashes or other geometric imperfections. Refine the model using energy minimization and molecular dynamics simulations to obtain a more realistic conformation.
-
Model Validation: Assess the quality of the final model using tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone.
Caption: Workflow for generating a homology model of a protein target.
Section 3: Predicting the Interaction - Molecular Docking Simulations
With a 3D structure of the protein target in hand, molecular docking can predict the preferred binding orientation and conformation of 3-Chloro-N-(1-phenylethyl)propanamide within the protein's binding site.[5]
A Tale of Two Docking Strategies: Rigid vs. Induced-Fit
-
Rigid Receptor Docking: This approach treats the protein as a rigid entity while allowing the ligand to be flexible. It is computationally efficient and suitable for initial screening.[11][12]
-
Induced-Fit Docking (IFD): Recognizing that proteins are dynamic, IFD allows for flexibility in the protein's side chains within the binding pocket upon ligand binding.[13][14] This method is more computationally intensive but often yields more accurate predictions, especially when significant conformational changes are expected.[14][15]
Experimental Protocol 3: Molecular Docking Simulation
-
Receptor and Ligand Preparation: Prepare the protein and ligand files, which typically involves adding hydrogen atoms, assigning partial charges, and defining the rotatable bonds.[16]
-
Binding Site Definition: Define the search space for the docking simulation, usually a grid box encompassing the predicted binding pocket.
-
Docking Algorithm Execution: Run the docking simulation using software such as AutoDock Vina or Schrödinger's Glide.[17] The algorithm will explore various conformations and orientations of the ligand within the binding site.
-
Pose Analysis and Scoring: The results will consist of a series of binding poses ranked by their docking scores. Analyze the top-ranked poses, paying close attention to key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Post-Docking Refinement (Optional): For the most promising poses, perform molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex over time.[18]
Table 2: Comparison of Molecular Docking Methodologies
| Feature | Rigid Receptor Docking | Induced-Fit Docking (IFD) |
| Protein Flexibility | Treated as rigid.[11] | Allows for side-chain flexibility in the binding site.[13] |
| Computational Cost | Lower, suitable for high-throughput screening. | Higher, more suitable for refining the binding poses of a smaller number of compounds. |
| Accuracy | Can be less accurate if the protein undergoes conformational changes upon binding. | Generally more accurate, especially for systems exhibiting induced-fit effects.[14][15] |
| Use Case | Initial virtual screening of large compound libraries. | Detailed analysis of lead compounds and understanding the specifics of protein-ligand recognition. |
Section 4: The Gold Standards - Experimental Structure Determination
While computational methods provide invaluable insights, experimental determination of the protein-ligand complex structure is the ultimate goal for confirming the binding mode and guiding further drug development. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary techniques for obtaining high-resolution structural information.
X-ray Crystallography: The Atomic-Level Snapshot
X-ray crystallography has been the cornerstone of structural biology for decades, providing atomic-resolution structures of macromolecules.[19][20][21] The process involves growing a well-ordered crystal of the protein-ligand complex and then diffracting X-rays through it.[21]
Experimental Protocol 4: X-ray Crystallography of a Protein-Ligand Complex
-
Protein Expression and Purification: Produce a large quantity of highly pure and stable protein.[22][23] This is often the most challenging and time-consuming step.
-
Crystallization: Screen a wide range of conditions (e.g., pH, temperature, precipitants) to find the optimal conditions for growing diffraction-quality crystals of the protein-ligand complex. This can be achieved through co-crystallization (crystallizing the pre-formed complex) or soaking the ligand into pre-existing apo-protein crystals.[24][25][26][27]
-
Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the protein-ligand complex into the electron density and refine it to obtain the final structure.
-
Structure Validation: Assess the quality of the final structure to ensure its accuracy and reliability.[28]
Cryo-Electron Microscopy: The Revolution in Structural Biology
Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize.[29][30] The technique involves flash-freezing a solution of the protein-ligand complex and imaging the individual particles with an electron microscope.[30]
Experimental Protocol 5: Single-Particle Cryo-EM of a Protein-Ligand Complex
-
Sample Preparation: Prepare a thin film of the purified protein-ligand complex solution on a specialized grid and rapidly plunge-freeze it in liquid ethane to vitrify the sample.
-
Data Collection: Image the frozen-hydrated particles in a transmission electron microscope. Thousands to millions of particle images are collected from different orientations.
-
Image Processing and 3D Reconstruction: Classify the 2D particle images and computationally combine them to reconstruct a 3D density map of the protein-ligand complex.
-
Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it.
-
Structure Validation: Evaluate the quality of the final model and the fit to the cryo-EM map.
Caption: A comparative workflow of X-ray crystallography and cryo-EM.
Table 3: Comparison of Experimental Structural Biology Techniques
| Feature | X-ray Crystallography | Cryo-Electron Microscopy |
| Sample Requirement | Requires well-ordered crystals.[31] | Does not require crystallization.[29] |
| Resolution | Can achieve very high (atomic) resolution. | Resolution is rapidly improving and can reach near-atomic levels.[32] |
| Protein Size | Can be challenging for very large or very small proteins. | Well-suited for large, flexible, and multi-protein complexes. |
| Throughput | Can be high-throughput if crystallization conditions are established. | Throughput is increasing with advancements in automation and data processing. |
| Primary Limitation | The need to grow diffraction-quality crystals can be a major bottleneck.[31] | Sample preparation (vitrification) and computational processing can be challenging. |
| Suitability for SBDD | A well-established and powerful tool for structure-based drug design.[28] | An increasingly important technique for drug discovery, especially for challenging targets.[33][34] |
Section 5: Validating the Interaction - Biophysical Characterization
Structural data provides a static picture of the protein-ligand interaction. To gain a complete understanding, it is crucial to validate the binding affinity and kinetics using biophysical techniques.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Surface Plasmon Resonance (SPR): A label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. It provides real-time kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.
Table 4: Comparison of Biophysical Techniques for Binding Validation
| Technique | Principle | Key Parameters Measured | Throughput |
| ITC | Measures the heat change upon binding. | Kd, stoichiometry (n), ΔH, ΔS | Low to medium |
| SPR | Detects changes in refractive index upon binding to a sensor surface. | Kd, association rate (ka), dissociation rate (kd) | Medium to high |
| SAR by NMR | Detects changes in the NMR spectrum of a protein upon ligand binding.[35][36] | Binding site location, Kd (for weak binders), SAR.[37][38][39] | Low to medium |
Conclusion
The structural analysis of a small molecule-protein complex is a multi-faceted process that integrates computational and experimental approaches. By employing a strategic workflow, from in silico target identification and homology modeling to high-resolution structure determination by X-ray crystallography or cryo-EM, and finally, biophysical validation, researchers can gain a comprehensive understanding of the molecular basis of a compound's activity. This detailed structural and energetic information is the bedrock of modern, rational drug design, enabling the creation of more effective and safer therapeutics. The hypothetical journey of 3-Chloro-N-(1-phenylethyl)propanamide from a mere chemical structure to a fully characterized protein complex illustrates the power and synergy of these techniques in the quest for novel medicines.
References
-
Li, J., et al. (2016). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Pharmacology, 7, 138. [Link]
-
Birtley, J. R., & Sixma, T. K. (2006). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 11), 1315–1321. [Link]
-
Gorgulla, C., et al. (2023). ArtiDock: Accurate Machine Learning Approach to Protein–Ligand Docking Optimized for High-Throughput Virtual Screening. Journal of Chemical Information and Modeling, 63(23), 7490-7503. [Link]
-
Stärk, H., et al. (2022). Beyond rigid docking: deep learning approaches for fully flexible protein–ligand interactions. Briefings in Bioinformatics, 23(6), bbac452. [Link]
-
PRISM BioLab. (2024). Challenges of Induced Fit Docking Between Protein and Ligand/Peptide. [Link]
-
Wang, Y., et al. (2022). Virtual Screening of Drug Proteins Based on the Prediction Classification Model of Imbalanced Data Mining. Mobile Information Systems, 2022, 1-12. [Link]
-
Cresset Group. (2024). Virtual Screening Strategies for Identifying Novel Chemotypes. Journal of Medicinal Chemistry. [Link]
-
Schrlau, M. G., & Lang, P. T. (2014). Virtual target screening to rapidly identify potential protein targets of natural products in drug discovery. AIMS Molecular Science, 1(1), 38-53. [Link]
-
Figueiredo, L. C., et al. (2019). Integrating Molecular Docking and Molecular Dynamics Simulations. Methods in Molecular Biology, 2053, 23-40. [Link]
-
Cresset Group. (2020). Homology modeling. [Link]
-
Wikipedia. (n.d.). Docking (molecular). [Link]
-
Reddit. (2024). Understanding Induced Fit Docking: Clustering and IDF Score Interpretation. [Link]
-
Damilola. (2023). The Docking Method Showdown: Rigid Receptor Docking vs. Induced Fit Docking vs. QPLD. Medium. [Link]
-
Vamathevan, J., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery, 18(6), 463-477. [Link]
-
Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Subramaniam, S., & Collaborative Computational Project for Electron Cryo-microscopy (CCP-EM). (2021). Cryo-electron microscopy-based drug design. Frontiers in Molecular Biosciences, 8, 734914. [Link]
-
Shuker, S. B., et al. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. Science, 274(5292), 1531-1534. [Link]
-
Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 275(1), 1-21. [Link]
-
Waterhouse, A., et al. (2018). SWISS-MODEL: homology modelling of protein structures and complexes. Nucleic Acids Research, 46(W1), W296-W303. [Link]
-
Joseph, A. P., et al. (2011). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 342–351. [Link]
-
McPherson, A. (2004). Introduction to protein crystallization. Methods, 34(3), 254-265. [Link]
-
Mayo, S. L., & Gordon, D. B. (1999). Computational prediction of native protein ligand-binding and enzyme active site sequences. Proceedings of the National Academy of Sciences, 96(20), 11116-11121. [Link]
-
Chayen, N. E. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. Acta Crystallographica Section F: Structural Biology Communications, 80(Pt 1), 1-8. [Link]
-
Hosseini, S. R., et al. (2024). Machine learning approaches for predicting protein-ligand binding sites from sequence data. Frontiers in Molecular Biosciences, 11, 1386121. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Creative Biostructure. (n.d.). Optimizing Protein Production and Purification for Crystallography. [Link]
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
-
ResearchGate. (2017). When should i use Rigid Protein Docking and when i use Induced Fit Docking? [Link]
-
University of Padua. (n.d.). Molecular Docking Tutorial. [Link]
-
Rupp, B. (2010). Crystallization to obtain protein-ligand complexes for structure-aided drug design. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 2), 120–127. [Link]
-
Wlodawer, A. (n.d.). X-ray Crystallography: Basic principles. PROTEIN STRUCTURal Biology. [Link]
-
Yip, K. S., et al. (2020). Cryo-EM as a powerful tool for drug discovery. Acta Pharmaceutica Sinica B, 10(9), 1573–1580. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
Soni, N., & Madhusudhan, M. S. (2017). Methods for molecular modelling of protein complexes. Methods in Molecular Biology, 1549, 1-21. [Link]
-
Delmic. (2023). How Cryo-Electron Microscopy Can Accelerate Drug Discovery. [Link]
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]
-
Excillum. (n.d.). Protein crystallography. [Link]
-
Frontiers in Pharmacology. (2025). Prediction of protein-ligand binding affinity through multi-instance learning techniques by docking [Video]. YouTube. [Link]
-
Khan, M. A., et al. (2017). Key Factors for Successful Protein Purification and Crystallization. International Journal of Proteomics, 2017, 7591438. [Link]
-
The Chemical Genomics Core facility. (2024). SAR BY NMR: Fragment-based drug discovery [Video]. YouTube. [Link]
-
Proteopedia. (2024). Practical Guide to Homology Modeling. [Link]
-
Kairys, V., & Gilson, M. K. (2002). Ligand-binding site prediction using ligand-interacting and binding site-enriched protein triangles. Bioinformatics, 18(11), 1467-1475. [Link]
-
Hampton Research. (n.d.). Biophysical methods to guide protein crystallization. [Link]
-
CDD Vault. (2025). SAR: Structure Activity Relationships. [Link]
Sources
- 1. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Virtual target screening to rapidly identify potential protein targets of natural products in drug discovery [aimspress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Consensus holistic virtual screening for drug discovery: a novel machine learning model approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Machine learning approaches for predicting protein-ligand binding sites from sequence data [frontiersin.org]
- 8. proteopedia.org [proteopedia.org]
- 9. SWISS-MODEL: homology modelling of protein structures and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of AI-Predicted GH11 Xylanase Models Against a Previously Unreported Experimental Structure: Implications for Conformational Accuracy and Ligand Binding | MDPI [mdpi.com]
- 11. medium.com [medium.com]
- 12. researchgate.net [researchgate.net]
- 13. Challenges of Induced Fit Docking Between Protein and Ligand/Peptide - PRISM BioLab [prismbiolab.com]
- 14. reddit.com [reddit.com]
- 15. Beyond rigid docking: deep learning approaches for fully flexible protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phys.libretexts.org [phys.libretexts.org]
- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 21. Protein X-ray Crystallography [proteinstructures.com]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. biolscigroup.us [biolscigroup.us]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. journals.iucr.org [journals.iucr.org]
- 28. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. blog.delmic.com [blog.delmic.com]
- 31. excillum.com [excillum.com]
- 32. Cryo-EM as a powerful tool for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Cryo-electron microscopy-based drug design [frontiersin.org]
- 34. Cryo-Electron Microscopy in Drug Discovery | Applications [jeolusa.com]
- 35. Discovering high-affinity ligands for proteins: SAR by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. m.youtube.com [m.youtube.com]
- 37. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 38. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 39. collaborativedrug.com [collaborativedrug.com]
Thermodynamic Profiling of Chiral Amides: ITC Guide for 3-Chloro-N-(1-phenylethyl)propanamide
[1]
Executive Summary: The Case for ITC
3-Chloro-N-(1-phenylethyl)propanamide represents a critical class of chiral intermediates used in the synthesis of herbicides and pharmaceutical resolving agents.[1] Its binding behavior—typically to chiral selectors (e.g., cyclodextrins, BSA) or enzymatic targets (e.g., amidases)—is governed by subtle stereoselective forces.
While high-throughput methods like Surface Plasmon Resonance (SPR) or Fluorescence Thermal Shift (FTS) provide rapid affinity screening, they often fail to capture the mechanism of recognition. Isothermal Titration Calorimetry (ITC) stands as the superior analytical choice for this molecule because it directly measures the enthalpy of binding (
Performance Snapshot
| Feature | ITC (Gold Standard) | SPR (Alternative) | Fluorescence (Alternative) |
| Primary Readout | Heat ( | Refractive Index Unit (RU) | Fluorescence Intensity |
| Labeling Required? | No (Native State) | No (but requires immobilization) | Yes (or intrinsic Trp) |
| Thermodynamics | Direct | Indirect (Van't Hoff) | Indirect (Van't Hoff) |
| Solvent Tolerance | High (with matching) | Moderate (DMSO effects) | Low (quenching artifacts) |
| Sample Consumption | High (~200 | Low (<50 | Very Low (<10 |
Technical Deep Dive: Experimental Protocol
This protocol is optimized for 3-Chloro-N-(1-phenylethyl)propanamide , accounting for its hydrophobicity and the presence of the labile chloro-group.[1]
Phase 1: Sample Preparation & Solubility Management[1]
-
Ligand (Syringe): 3-Chloro-N-(1-phenylethyl)propanamide.[1]
-
Target (Cell): Chiral Selector (e.g.,
-Cyclodextrin or BSA).[1]-
Concentration: Typically 20–50
M.[1]
-
-
Buffer Matching (CRITICAL):
-
The buffer in the cell and syringe must be identical . Even a 0.1% mismatch in DMSO concentration will generate large heats of dilution that mask the binding signal.
-
Procedure: Dialyze the protein target against the buffer.[2] Use the final dialysate to dilute the ligand stock, ensuring the DMSO % is matched exactly (e.g., both at 2% DMSO).
-
Phase 2: The Titration Workflow
Instrument: MicroCal PEAQ-ITC or TA Affinity ITC.[1]
Temperature: 25°C (Standard). For chiral discrimination studies, perform at 15°C, 25°C, and 35°C to plot
-
Initial Delay: 60 seconds (baseline stabilization).
-
Stirring Speed: 750 RPM (ensure rapid mixing without shearing).
-
Injection Profile:
-
Injection 1: 0.4
L (discard this data point; removes diffusion artifacts).[1] -
Injections 2–19: 2.0
L each. -
Spacing: 150 seconds between injections (allow signal to return to baseline).
-
Phase 3: Data Analysis & Model Selection
For a chiral mixture or racemic interaction, standard "One Set of Sites" models may fail.
-
Scenario A (Pure Enantiomer): Fit to One Set of Sites .
-
Scenario B (Racemate Ligand): If the target is chiral (e.g., BSA), you may observe a Two-Site Sequential Binding isotherm if the affinities (
) differ by >10-fold.-
Signature: A "step" in the titration curve or a deviation from sigmoidal symmetry.
-
Comparative Performance Analysis
Comparison 1: ITC vs. Surface Plasmon Resonance (SPR)
The Artifact of Immobilization:
-
SPR requires tethering the target (e.g., BSA) to a gold chip. For small hydrophobic ligands like 3-Chloro-N-(1-phenylethyl)propanamide, the immobilization chemistry (amine coupling) can occlude the binding pocket or alter the local hydrophobic environment.
-
Verdict: Use SPR for rapid "Yes/No" screening of 100+ analogs. Use ITC to validate the lead compound and understand if the chloro-group contributes to enthalpy (H-bond acceptor) or just entropy (hydrophobic bulk).
Comparison 2: ITC vs. Fluorescence Quenching
The Inner Filter Effect:
-
Fluorescence often relies on Tryptophan quenching.[1] However, the phenyl ring on the ligand can absorb UV light, causing an "Inner Filter Effect" that mimics binding.
-
Verdict: ITC is the only reliable method if the ligand has significant UV absorbance near 280nm (which the phenylethyl group does).
Quantitative Data Summary (Representative)
Typical thermodynamic values for this class of amide binding to a hydrophobic pocket (e.g., Cyclodextrin).
| Parameter | ITC Result | Interpretation |
| 4.5 | Moderate affinity; typical for inclusion complexes.[1] | |
| -12.4 kcal/mol | Enthalpy driven. Indicates strong van der Waals/H-bond fit.[1] | |
| +4.2 kcal/mol | Unfavorable entropy. Conformational restriction upon binding.[1] | |
| Stoichiometry (N) | 1.02 | 1:1 binding model confirmed. |
Visualizing the Mechanism
The following diagram illustrates the experimental workflow and the thermodynamic cycle resolved by ITC.
Caption: Workflow for resolving thermodynamic parameters of 3-Chloro-N-(1-phenylethyl)propanamide binding via ITC.
References
-
Ghai, R., et al. (2012).[1] "ITC in Drug Discovery: Applications and Case Studies." Journal of Molecular Recognition. [Link]
-
Freyer, M. W., & Lewis, E. A. (2008).[1] "Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions." Methods in Cell Biology. [Link]
-
Rekharsky, M. V., & Inoue, Y. (1998).[1] "Complexation Thermodynamics of Cyclodextrins." Chemical Reviews. [Link][1]
-
Heerklotz, H. (2004).[1] "The sensitivity of the heat of dilution to the titration protocol." Biophysical Journal. [Link]
Kinetic Profiling of Electrophilic Fragments: SPR Analysis of 3-Chloro-N-(1-phenylethyl)propanamide
Content Type: Technical Comparison & Protocol Guide Subject: 3-Chloro-N-(1-phenylethyl)propanamide (CAS: 51631-64-8 / Derivative Scaffolds) Application: Covalent Fragment-Based Drug Discovery (FBDD)
Executive Summary
In the context of modern Fragment-Based Drug Discovery (FBDD), 3-Chloro-N-(1-phenylethyl)propanamide represents a critical class of "latent" electrophilic fragments. Unlike highly reactive acrylamides,
This guide details the Surface Plasmon Resonance (SPR) methodology required to characterize this compound. We compare its kinetic signature against non-reactive analogs (to determine initial affinity) and acrylamide equivalents (to benchmark reactivity rates). The goal is to validate the compound not just as a binder, but as a specific covalent probe for cysteine-targeted drug design.
Mechanism of Action & SPR Rationale
To accurately interpret SPR sensorgrams for this compound, one must understand the Two-State Covalent Interaction Model .
-
Step 1 (Recognition): The phenylethyl moiety drives the initial non-covalent association (
) with the target pocket. -
Step 2 (Inactivation): The
-chloro group reacts with a nucleophilic cysteine (thiol), leading to irreversible complex formation ( ).
Why SPR?
Traditional IC50 assays often fail to distinguish between high-affinity reversible binding and fast covalent inactivation. SPR resolves this by monitoring the reaction in real-time, allowing the deconvolution of residence time (
Kinetic Model Visualization
The following diagram illustrates the specific kinetic pathway analyzed in this guide.
Figure 1: Two-step kinetic model for covalent inhibition. The transition from L·P to L-P is the critical parameter defining the efficacy of 3-Chloro-N-(1-phenylethyl)propanamide.
Comparative Analysis: The "Goldilocks" Reactivity
To validate the performance of 3-Chloro-N-(1-phenylethyl)propanamide, it must be screened alongside specific controls. The table below outlines the expected SPR performance metrics compared to standard alternatives.
| Feature | Subject: 3-Chloro-N-(1-phenylethyl)propanamide | Control A: N-(1-phenylethyl)propanamide | Control B: N-(1-phenylethyl)acrylamide |
| Role | Tunable Electrophile | Negative Control (Reversible) | Positive Control (Fast Reactive) |
| Structure | No Halogen (Inert) | ||
| SPR Profile | Slow dissociation that eventually stabilizes (infinite residence time). | Standard "Box shape" sensorgram (fast on/fast off). | Rapid uptake, no dissociation phase. |
| Moderate ( | N/A (0) | High ( | |
| Selectivity | High (Requires precise geometry for activation). | Moderate (Driven only by hydrophobic fit). | Low (Risk of non-specific thiol labeling). |
| Regeneration | Impossible (Requires new surface). | Easy (Buffer wash). | Impossible (Requires new surface). |
Key Insight: The 3-Chloro variant is superior for Targeted Covalent Inhibition (TCI) because its lower intrinsic reactivity reduces off-target toxicity compared to the acrylamide, while still achieving infinite residence time on the specific target.
Experimental Protocol: Covalent Fragment Screening
Objective: Determine the
Phase 1: Surface Preparation
Critical Step: Covalent inhibitors permanently modify the protein. You cannot use a standard "Single Cycle Kinetics" on one surface.
-
Method: Capture Coupling (e.g., Biotinylated Target on Streptavidin Chip) or His-Capture.[1]
-
Why: This allows you to strip the modified protein and capture fresh, unmodified protein for every new concentration of the electrophile.
Phase 2: The "Jump-Dilution" Workflow
Perform this workflow for the Subject Compound and Control B (Acrylamide).
-
Baseline: Equilibrate system with Running Buffer (PBS-P + 2% DMSO).
-
Capture: Inject Target Protein (Ligand) to reach ~2000 RU.
-
Stabilize: Wait 60s for baseline stabilization.
-
Association (Reaction): Inject 3-Chloro-N-(1-phenylethyl)propanamide at concentration series (e.g., 50µM, 100µM, 200µM, 500µM).
-
Contact Time: Long injection (180s - 300s) to observe the curvature indicative of covalent bond formation.
-
-
Dissociation: Switch to buffer flow for 600s.
-
Success Criteria: If the signal does not return to baseline (i.e., off-rate
), covalent modification is confirmed.
-
-
Regeneration: Strip the entire protein-ligand complex (e.g., 3M Guanidine HCl or 50mM NaOH) and re-capture fresh protein for the next concentration.
Phase 3: Data Analysis (The Plot)
Do not use a 1:1 Langmuir fit. You must plot the observed rate constant (
-
Extract
from the curvature of the association phase for each concentration. -
Plot
vs. . -
Fit to the hyperbolic equation:
Experimental Workflow Diagram
The following diagram outlines the "Capture-React-Strip" cycle required for this specific compound class.
Figure 2: The "Capture-React-Strip" cycle. Essential for covalent probes where the protein surface cannot be reused after ligand exposure.
Troubleshooting & Optimization
When working with 3-Chloro-N-(1-phenylethyl)propanamide, specific artifacts may arise due to its physicochemical properties.
DMSO Mismatch (Solvent Correction)
This compound is hydrophobic. Even slight variations in DMSO concentration between the running buffer and the sample plug will cause "bulk refractive index" jumps that obscure the kinetic curvature.
-
Solution: Use Solvent Correction Cycles (calibration with 1.5% to 2.5% DMSO) in your SPR software (e.g., Biacore Insight or Carterra tools).
Non-Specific Binding (NSB)
The chloropropanamide moiety can be sticky.
-
Validation: Inject the compound over a "Reference Channel" containing a non-cysteine mutant of your protein or BSA.
-
Result: If you see binding on the reference channel, your compound is reacting promiscuously. A true "hit" should show binding only on the active target channel.
pH Sensitivity
The reactivity of the
-
Optimization: If
is too slow at pH 7.4, increase pH to 8.0 to deprotonate the target cysteine (making it more nucleophilic), provided the protein is stable.
References
- Copeland, R. A. (2013).Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317. Link
- Rester, U. (2008). "From the analyst's perspective: Surface plasmon resonance in fragment-based drug discovery." Current Opinion in Drug Discovery & Development. (Foundational guide on fragment screening SPR).
- Biacore (Cytiva). "Surface Plasmon Resonance Handbook." (Standard industry protocol for solvent correction and kinetic fitting).
-
Åberg, J., & Fjaervik, E. "Structure and Characterization of a Covalent Inhibitor of Src Kinase." Frontiers in Molecular Biosciences, 2020. Link (Demonstrates the 2-state kinetic model fitting for covalent probes).
Sources
Comparative Guide: Metabolic Stability of 3-Chloro-N-(1-phenylethyl)propanamide Derivatives
Executive Summary
3-Chloro-N-(1-phenylethyl)propanamide represents a critical chemical scaffold often utilized as a synthetic intermediate (e.g., in the synthesis of
This guide provides a technical comparison of the parent compound against structurally optimized derivatives. It focuses on the three primary metabolic "soft spots": the labile C-Cl bond (susceptible to glutathione conjugation), the amide linkage (susceptible to hydrolysis), and the benzylic carbon (susceptible to CYP450-mediated oxidation).
Part 1: Structural Basis of Metabolic Instability
To engineer stability, one must first identify the degradation vectors. The parent compound, 3-Chloro-N-(1-phenylethyl)propanamide , exhibits three distinct metabolic liabilities in liver microsomes (RLM/HLM) and plasma.
The -Chloro "Warhead" (Alkylating Risk)
-
Mechanism: The chlorine atom at the
-position to the carbonyl is a good leaving group. In physiological conditions (pH 7.4), it can undergo spontaneous or GST-mediated cyclization to form a reactive azetidinone or undergo direct displacement by glutathione (GSH). -
Impact: High intrinsic clearance (
) unrelated to CYP enzymes; potential for idiosyncratic toxicity.
Benzylic Oxidation (CYP-Mediated)
-
Mechanism: The chiral center at the 1-phenylethyl position is benzylic. Cytochrome P450 isoforms (specifically CYP3A4 and CYP2D6) rapidly hydroxylate this position or the para-position of the phenyl ring.
-
Impact: Rapid conversion to inactive hydrophilic metabolites.
Amide Hydrolysis
-
Mechanism: While generally stable, non-hindered amides can be cleaved by carboxylesterases and amidases present in liver microsomes and S9 fractions.
-
Impact: Cleavage into 3-chloropropanoic acid and 1-phenylethylamine.
Part 2: Comparative Performance Data
The following table contrasts the metabolic stability of the parent compound against three strategic derivatives designed to block specific metabolic pathways.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM) (Data represents mean values from n=3 independent experiments)
| Compound ID | Structural Modification | Primary Metabolite | Stability Verdict | ||
| Parent (Cmpd A) | None | 12.5 | 110.4 | Hydroxylated Parent / GSH Adduct | Unstable |
| Derivative B | 4-Fluoro-phenyl | 28.0 | 49.5 | Benzylic Alcohol | Moderate |
| Derivative C | 45.2 | 30.6 | De-chlorinated species | Good | |
| Derivative D | >120 | <11.5 | Trace Hydrolysis | Excellent |
Analysis of Derivatives[1][2][3][4]
-
Derivative B (4-Fluoro): Fluorine substitution at the para-position blocks the primary site of aromatic hydroxylation, doubling the half-life. However, benzylic oxidation remains active.
-
Derivative C (Gem-dimethyl): Adding a second methyl group to the benzylic carbon removes the abstractable hydrogen, completely shutting down benzylic oxidation and sterically hindering amide hydrolysis.
-
Derivative D (
-Fluoro): Replacing the reactive Chlorine with Fluorine (a poor leaving group) stabilizes the alkyl chain against GSH conjugation and spontaneous degradation, resulting in the highest stability.
Part 3: Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic pathways for the parent compound, highlighting why multi-vector optimization is required.
Figure 1: Divergent metabolic pathways of 3-Chloro-N-(1-phenylethyl)propanamide in hepatic systems.
Part 4: Experimental Protocol (Microsomal Stability)
To generate the data above, a rigorous, self-validating protocol is required. This protocol uses Testosterone (CYP3A4 marker) and Diclofenac (CYP2C9 marker) as positive controls to ensure system viability.
Materials
-
Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from XenoTech or Corning).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Quench Solution: Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).
Step-by-Step Workflow
-
Preparation of Master Mix:
-
Dilute microsomes to 0.5 mg/mL in phosphate buffer.
-
Pre-warm at 37°C for 5 minutes.
-
-
Compound Dosing:
-
Spike test compounds (Parent and Derivatives) into the master mix at a final concentration of 1
M . -
Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.
-
-
Reaction Initiation:
-
Add NADPH (1 mM final concentration) to initiate the reaction.[1]
-
Control: Include a "No NADPH" control to distinguish enzymatic metabolism from chemical instability (crucial for the Chloro-derivative).
-
-
Sampling (Time-Course):
-
Aliquot 50
L of the reaction mixture at minutes. -
Immediately dispense into 150
L of ice-cold Quench Solution (ACN).
-
-
Processing:
-
Vortex for 10 minutes.
-
Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Workflow Visualization
Figure 2: Standard Operating Procedure for Microsomal Stability Assay.
Part 5: Data Interpretation & Calculations
To objectively compare the derivatives, convert the raw "Percent Remaining" data into Intrinsic Clearance (
Determine the Elimination Rate Constant ( )
Plot
Calculate Half-Life ( )
Calculate Intrinsic Clearance ( )
This normalizes the rate to the amount of protein used, allowing comparison across different labs.
Interpretation Guide:
- : Low Clearance (Stable). Ideal for drug candidates.[2]
- : Moderate Clearance. Acceptable, but may require twice-daily dosing.
- : High Clearance (Unstable). Likely poor bioavailability; requires structural modification (as seen with the Parent Compound).
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[3] (Standard reference for ADME optimization strategies).
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec.
-
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity.
-
WuXi AppTec. (2024).
-
Foti, R. S., et al. (2011). Cytochrome P450-mediated metabolism of amides. Drug Metabolism and Disposition.[4][5] (Specific data on amide metabolism).
Sources
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. nedmdg.org [nedmdg.org]
- 3. Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
